molecular formula C31H48O3 B15595309 Inonotusol F

Inonotusol F

货号: B15595309
分子量: 468.7 g/mol
InChI 键: QNIOIQFWRJSVOW-XBMCVYNJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Inonotusol F is a triterpenoid.
This compound has been reported in Inonotus obliquus with data available.
hepatoprotective compound from Inonotus obliquus;  structure in first source

属性

分子式

C31H48O3

分子量

468.7 g/mol

IUPAC 名称

(5R)-3-[(3S,5R,10S,13R,14R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-(3-methylbut-2-en-2-yl)oxolan-2-one

InChI

InChI=1S/C31H48O3/c1-18(2)19(3)24-17-20(27(33)34-24)21-11-15-31(8)23-9-10-25-28(4,5)26(32)13-14-29(25,6)22(23)12-16-30(21,31)7/h20-21,24-26,32H,9-17H2,1-8H3/t20?,21?,24-,25+,26+,29-,30-,31+/m1/s1

InChI 键

QNIOIQFWRJSVOW-XBMCVYNJSA-N

产品来源

United States

Foundational & Exploratory

Elucidating the Chemical Architecture of Novel Triterpenoids: A Technical Guide Focused on the Hypothetical "Inonotusol F"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The fungus Inonotus obliquus, commonly known as Chaga, is a rich source of bioactive secondary metabolites, particularly lanostane-type triterpenoids. These compounds, such as inotodiol and trametenolic acid, have demonstrated a range of pharmacological activities, including anti-tumor, anti-viral, and anti-inflammatory properties. The discovery and structural characterization of new compounds within this class are crucial for advancing drug discovery efforts. This guide details the comprehensive process of isolating a novel triterpenoid (B12794562), exemplified by the hypothetical "Inonotusol F," and elucidating its chemical structure through modern spectroscopic techniques.

Isolation and Purification Workflow

The initial step in the characterization of a new natural product is its isolation from the source material in a pure form. A multi-step chromatographic process is typically employed to separate the complex mixture of compounds present in the fungal extract.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification A Dried Fruiting Bodies of Inonotus obliquus B Solvent Extraction (e.g., Ethanol (B145695)/Methanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, BuOH) C->D E Ethyl Acetate (B1210297) Fraction (Triterpenoid-rich) D->E F Silica (B1680970) Gel Column Chromatography E->F G Semi-preparative HPLC (Reversed-Phase) F->G H Pure 'this compound' G->H

Figure 1: General workflow for the isolation and purification of a target compound.
Experimental Protocols

Extraction and Partitioning:

  • Air-dried and powdered fruiting bodies of Inonotus obliquus (1 kg) are exhaustively extracted with 95% ethanol (3 x 5 L) at room temperature.

  • The combined extracts are concentrated under reduced pressure to yield a crude ethanol extract.

  • The crude extract is suspended in water (1 L) and sequentially partitioned with n-hexane (3 x 1 L), ethyl acetate (EtOAc) (3 x 1 L), and n-butanol (3 x 1 L).

  • The EtOAc fraction, typically rich in triterpenoids, is concentrated in vacuo.

Chromatographic Purification:

  • The EtOAc fraction (e.g., 50 g) is subjected to silica gel column chromatography, eluting with a gradient of hexane-EtOAc (from 100:0 to 0:100) to yield several sub-fractions.

  • Fractions containing the target compound (monitored by TLC) are combined.

  • Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with an isocratic or gradient mobile phase (e.g., methanol (B129727)/water or acetonitrile/water) to afford the pure "this compound".

Structure Elucidation

The determination of the chemical structure of the purified compound involves a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Formula Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides the accurate mass of the molecule, from which the molecular formula can be deduced.

Experimental Protocol: A solution of the purified compound in methanol is infused into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer. The spectrum is acquired in positive ion mode.

Hypothetical Data for "this compound":

ParameterValueInterpretation
Ion Species[M+Na]+Sodium Adduct
Measured m/z511.3398
Calculated m/z for C₃₀H₅₀O₄Na511.3400
Mass Error-0.4 ppm
Deduced Molecular Formula C₃₀H₅₀O₄
Degrees of Unsaturation6Consistent with a tetracyclic triterpenoid with two double bonds or one double bond and a carbonyl group.
NMR Spectroscopic Analysis

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are the cornerstone of structural elucidation for organic molecules.

Experimental Protocol: The purified "this compound" (approx. 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or Pyridine-d₅) in an NMR tube. Spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

Hypothetical NMR Data for "this compound" (in Pyridine-d₅):

Table 1: ¹H and ¹³C NMR Data for "this compound"

Position δC (ppm) δH (ppm, mult., J in Hz)
1 35.8 1.65 (m), 1.80 (m)
2 28.1 1.95 (m)
3 78.5 3.45 (dd, 11.5, 4.5)
4 39.1 -
5 50.7 1.15 (dd, 12.0, 2.0)
6 18.5 1.55 (m)
7 120.1 5.60 (d, 5.5)
8 145.2 -
9 49.8 2.50 (m)
10 37.2 -
... ... ...
21 18.9 0.95 (d, 6.5)
22 36.5 2.10 (m)
23 24.2 1.85 (m)
24 125.5 5.15 (t, 7.0)
25 131.9 -
26 25.8 1.68 (s)
27 17.8 1.60 (s)
28 28.3 1.05 (s)
29 16.5 0.98 (s)
30 15.8 0.88 (s)
24-OH - 4.10 (br s)

| 3-OH | - | 3.95 (d, 4.0) |

Structural Assembly

The elucidation is a stepwise process of connecting atoms based on NMR correlations.

G A HR-ESI-MS B Molecular Formula (C30H50O4) A->B I 2D NMR (HMBC) B->I C 1D NMR (1H, 13C) D Functional Groups (Hydroxyls, Olefins, Methyls) C->D D->I E 2D NMR (COSY) F 1H-1H Spin Systems (Proton-Proton Connectivity) E->F F->I G 2D NMR (HSQC) H Direct C-H Correlations G->H H->I J Long-Range C-H Correlations (Carbon Skeleton Assembly) I->J K 2D NMR (NOESY) J->K L Relative Stereochemistry K->L M Final Structure L->M

Figure 2: Logical workflow for spectroscopic data integration in structure elucidation.
  • Identify Spin Systems (COSY): The ¹H-¹H COSY spectrum reveals proton-proton coupling networks. For instance, a correlation between H-2 (δH 1.95) and H-3 (δH 3.45) would establish their connectivity.

  • Assign Carbons (HSQC): The Heteronuclear Single Quantum Coherence (HSQC) spectrum directly correlates each proton to its attached carbon, allowing for the unambiguous assignment of protonated carbons in Table 1.

  • Build the Carbon Skeleton (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical for assembling the full structure by showing correlations between protons and carbons that are 2-3 bonds away.

    • Example: A correlation from the methyl protons H₃-28 (δH 1.05) to C-3, C-4, C-5, and C-14 would place this methyl group at the C-4 position. Similarly, correlations from H-7 (δH 5.60) to C-5, C-9, and C-14 would confirm the position of the Δ⁷ double bond.

  • Determine Relative Stereochemistry (NOESY/ROESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment reveals through-space proximity of protons.

    • Example: A NOESY correlation between the axial proton H-3 (δH 3.45) and the axial methyl protons H₃-29 (δH 0.98) would indicate that the hydroxyl group at C-3 is equatorial (β-orientation).

Conclusion

The elucidation of the chemical structure of a novel natural product like the hypothetical "this compound" is a systematic process that relies on the careful application and interpretation of modern analytical techniques. By integrating data from HR-ESI-MS and a suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment can be achieved. This foundational chemical knowledge is the prerequisite for any further investigation into the compound's biological activity and potential as a therapeutic agent.

Inonotusol F: A Comprehensive Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols related to Inonotusol F, a lanostane-type triterpene isolated from the medicinal mushroom Inonotus obliquus. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The data consistently support the structure of this compound as (17α,21α,23α)-24-methyl-3β-hydroxy-5α-lanosta-8,24-diene-21,23-lactone[1].

Mass Spectrometry

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. For this compound, HR-ESIMS data provides the basis for its molecular formula.

Parameter Value
Molecular FormulaC₃₁H₄₈O₃
Ion[M+Na]⁺
Calculated m/z503.3496
Found m/z503.3495
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound, recorded in CDCl₃, are presented below. Assignments are supported by 2D NMR experiments such as COSY, HSQC, and HMBC.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Position δH (ppm) Multiplicity J (Hz)
33.23m
214.65d9.0
234.88d9.0
311.94s
Other signalsNot explicitly detailed in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Position δC (ppm) Position δC (ppm)
135.51751.5
227.91816.0
379.01918.9
438.92036.3
550.62182.3
619.12234.9
726.52378.9
8130.624122.1
9134.425149.0
1037.12621.0
1121.02725.4
1226.82828.1
1344.22915.5
1449.83024.4
1531.03120.5
1628.3

Experimental Protocols

The isolation and structural characterization of this compound involve a series of chromatographic and spectroscopic techniques. The general workflow is outlined below.

Isolation of this compound

A generalized workflow for the isolation of triterpenoids from Inonotus obliquus is depicted in the following diagram. This process typically involves extraction with organic solvents, followed by repeated chromatographic separations to yield pure compounds.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatography A Dried Sclerotia of Inonotus obliquus B Extraction with 95% EtOH A->B C Crude Extract B->C D Partition with EtOAc and H₂O C->D E EtOAc Fraction D->E F Silica Gel Column Chromatography E->F G Sephadex LH-20 Column Chromatography F->G H Preparative HPLC G->H I Pure this compound H->I

Caption: Generalized workflow for the isolation of this compound.

Spectroscopic Analysis

The structural elucidation of the isolated compound is performed using a combination of mass spectrometry and NMR spectroscopy.

G cluster_analysis Spectroscopic Analysis Workflow A Pure this compound B HR-ESIMS A->B C 1D NMR (¹H, ¹³C) A->C D 2D NMR (COSY, HSQC, HMBC, ROESY) A->D E Data Analysis and Structure Elucidation B->E C->E D->E

Caption: Workflow for the spectroscopic analysis of this compound.

Signaling Pathways and Biological Activity

While the search results did not provide specific signaling pathways directly modulated by this compound, compounds isolated from Inonotus obliquus are known to possess a range of biological activities, including antitumor and hepatoprotective effects. The cytotoxic effects of related compounds are often investigated against various cancer cell lines.

The following diagram illustrates a general logical relationship in the preliminary bioactivity screening of natural products like this compound.

G A This compound B In vitro Bioassays A->B C Cytotoxicity Assays (e.g., against cancer cell lines) B->C D Hepatoprotective Assays B->D E Identification of Biological Activity C->E D->E

Caption: Logical flow for preliminary bioactivity screening.

Further research is required to elucidate the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

References

The Inonotusol F Biosynthesis Pathway in Fungi: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Inonotusol F, a complex lanostane-type triterpenoid (B12794562) from fungi of the genus Inonotus, represents a class of specialized metabolites with significant therapeutic potential. Understanding its biosynthesis is critical for harnessing its medicinal properties through biotechnological production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the enzymatic cascade from primary metabolism to the final intricate structure. It consolidates available quantitative data for related triterpenoids in Inonotus obliquus, offers detailed experimental protocols for pathway elucidation, and visualizes the core biosynthetic and regulatory pathways using standardized diagrams. This document is intended to serve as a foundational resource for researchers engaged in the discovery, characterization, and engineering of fungal triterpenoid biosynthesis.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites, many of which have found applications as pharmaceuticals, agrochemicals, and research tools.[1] Among these, the triterpenoids, a class of compounds derived from the 30-carbon precursor squalene (B77637), are of particular interest due to their diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[2][3][4] The medicinal mushroom Inonotus obliquus (Chaga) is a rich source of such bioactive triterpenoids, primarily of the lanostane (B1242432) scaffold.[5][6]

While compounds like inotodiol and lanosterol (B1674476) have been extensively studied and quantified in I. obliquus[7][8], more complex derivatives like the inonotusols remain less characterized. This compound, a member of this family, is presumed to be a highly oxygenated lanostane derivative, likely featuring unique structural modifications such as a cyclized side chain, which is a hallmark of some related inonotusols.[9] The biosynthesis of these intricate molecules begins with the universal mevalonate (B85504) (MVA) pathway and proceeds through a series of specific, late-stage modifications catalyzed primarily by cytochrome P450 monooxygenases.[10][11]

This guide synthesizes the current understanding of triterpenoid biosynthesis in fungi to propose a putative pathway for this compound, provides actionable experimental protocols for its investigation, and presents a quantitative framework based on related, well-documented metabolites.

The Putative this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process that originates from acetyl-CoA. The pathway can be conceptually divided into three main stages: the formation of the isoprene (B109036) precursor isopentenyl pyrophosphate (IPP) via the mevalonate pathway, the synthesis of the triterpenoid backbone lanosterol, and the subsequent decorative modifications that yield the final this compound structure.

Stage 1: The Mevalonate (MVA) Pathway

Common to all eukaryotes, the MVA pathway converts acetyl-CoA into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are sequentially condensed to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP). Key enzymes in this stage include HMG-CoA reductase (HMGR) and FPP synthase (FPS), which are often rate-limiting steps in terpenoid biosynthesis.[10]

Stage 2: Lanosterol Synthesis

Two molecules of FPP are condensed head-to-head by squalene synthase (SQS) to form squalene.[12] Squalene epoxidase (SQE) then introduces an epoxide ring, yielding (S)-2,3-oxidosqualene. This linear epoxide is the substrate for the pivotal enzyme, lanosterol synthase (LSS), which catalyzes a complex cyclization reaction to form lanosterol, the first tetracyclic intermediate and the foundational scaffold for all subsequent lanostane-type triterpenoids in fungi.[13]

Stage 3: Putative Lanosterol Modifications to this compound

The conversion of lanosterol to this compound involves a series of oxidative modifications, including hydroxylations, and potentially side-chain cyclization. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse superfamily of heme-thiolate enzymes that introduce regio- and stereospecificity.[14][15] While the specific CYPs involved in this compound biosynthesis in I. obliquus have not yet been functionally characterized, the genome of this fungus is known to encode a large repertoire of 135 cytochrome P450 proteins, suggesting a significant capacity for secondary metabolite diversification.[11]

Based on the structures of related inonotusols[9][15][16], a putative pathway can be proposed (Figure 1). This likely involves:

  • Hydroxylation of the Lanosterol Core: CYPs introduce hydroxyl groups at various positions on the sterol rings.

  • Side-Chain Modification and Cyclization: A key hypothetical step is the formation of a 21,24-cyclopental moiety, a reaction that may be catalyzed by a specialized cytochrome P450 enzyme capable of initiating radical-mediated cyclization on the sterol side chain.[17][18]

This compound Biosynthesis Pathway cluster_mva Mevalonate Pathway cluster_backbone Triterpenoid Backbone Synthesis cluster_modification Putative Lanosterol Modifications Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate IPP/DMAPP IPP/DMAPP Mevalonate->IPP/DMAPP FPP FPP IPP/DMAPP->FPP Squalene Squalene FPP->Squalene SQS 2,3-Oxidosqualene (B107256) 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SQE Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol LSS (Erg7p) Hydroxylated Lanosterols Hydroxylated Lanosterols Lanosterol->Hydroxylated Lanosterols CYP450s This compound Precursor This compound Precursor Hydroxylated Lanosterols->this compound Precursor CYP450s This compound This compound This compound Precursor->this compound CYP450 (Side-chain cyclase?)

Figure 1: Putative Biosynthetic Pathway of this compound.

Quantitative Data on Triterpenoids in Inonotus obliquus

CompoundFungal PartExtraction MethodConcentration (mg/g dry weight)Reference
InotodiolSclerotia (Outer)Methanol (B129727) Fractionation194.1 ± 11.5[8]
InotodiolSclerotia (Inner)Methanol Fractionation153.9 ± 15.4[8]
InotodiolSclerotiaSupercritical Fluid Extraction0.87 - 1.01[7]
LanosterolSclerotiaSupercritical Fluid Extraction0.59 - 0.62[7]
Trametenolic AcidSclerotia (Outer)Methanol Fractionation106.3 ± 8.23[8]
Trametenolic AcidSclerotia (Inner)Methanol Fractionation94.5 ± 9.15[8]
ErgosterolSclerotiaSupercritical Fluid Extraction0.17 - 0.18[7]
Total TriterpenoidsSclerotia (Outer)Methanol Fractionation554.5 ± 13.9 (UAE)[8]
Total TriterpenoidsSclerotia (Inner)Methanol Fractionation469.2 ± 10.2 (UAE)[8]
UAE: Ursolic Acid Equivalent

Regulation of Triterpenoid Biosynthesis

The production of triterpenoids in fungi is tightly regulated by various signaling molecules, often in response to environmental or developmental cues. Understanding these regulatory networks is key to enhancing the yield of desired compounds in fermentation.

Nitric Oxide (NO) Signaling

Nitric oxide (NO) has been identified as a positive regulator of triterpenoid biosynthesis in I. obliquus.[19] Application of an NO donor, sodium nitroprusside (SNP), was shown to significantly increase the accumulation of betulin, another triterpenoid. This effect is mediated by the upregulation of key biosynthetic genes, including HMGR, FPP, SQS, and SQE.[19] The NO signaling cascade in fungi can proceed through several mechanisms, including the activation of soluble guanylyl cyclase (sGC) leading to cGMP production, or through post-translational modifications like S-nitrosylation of proteins.[5][7][8]

NO_Signaling_Pathway NO_Donor NO Donor (e.g., SNP) NO Nitric Oxide (NO) NO_Donor->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG activates TF Transcription Factors PKG->TF phosphorylates Biosynthesis_Genes Triterpenoid Biosynthesis Genes (HMGR, SQS, etc.) TF->Biosynthesis_Genes upregulates transcription Triterpenoids Triterpenoid Production Biosynthesis_Genes->Triterpenoids

Figure 2: NO Signaling Pathway for Triterpenoid Production.
Jasmonate Signaling

Jasmonates, a class of lipid-derived hormones, are well-known elicitors of secondary metabolism in plants. There is growing evidence that fungi also produce and respond to jasmonate-like molecules to regulate their development and secondary metabolism, particularly in the context of plant-fungus interactions.[1][12] Exogenous application of methyl jasmonate (MeJA) has been shown to induce triterpenoid synthesis in other Inonotus species.[20] This suggests that a conserved jasmonate signaling pathway could be a target for metabolic engineering in I. obliquus. The pathway typically involves the activation of transcription factors that regulate defense and secondary metabolism gene clusters.[11][21][22]

Jasmonate_Signaling_Pathway MeJA Methyl Jasmonate (Elicitor) Receptor Jasmonate Receptor MeJA->Receptor binds Repressor Repressor Protein (e.g., JAZ) Receptor->Repressor promotes degradation TF Transcription Factor (e.g., MYC2-like) Repressor->TF represses Biosynthesis_Genes Triterpenoid Biosynthesis Genes (CYP450s, etc.) TF->Biosynthesis_Genes activates transcription Triterpenoids Triterpenoid Production Biosynthesis_Genes->Triterpenoids

Figure 3: Jasmonate Signaling as a Putative Regulator.

Experimental Protocols

This section provides detailed methodologies for key experiments required to elucidate and characterize the this compound biosynthetic pathway.

Metabolite Extraction and Analysis

Objective: To extract and quantify triterpenoids, including lanosterol and putative this compound, from fungal mycelia or sclerotia.

Protocol:

  • Sample Preparation: Lyophilize fungal mycelia or ground sclerotia to a fine powder.

  • Extraction:

    • Accurately weigh 1 g of dried powder into a conical flask.

    • Add 20 mL of 80% methanol.

    • Perform ultrasonic-assisted extraction for 30 minutes at 50°C.

    • Centrifuge the mixture at 4000 x g for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under vacuum.

  • Fractionation (Optional):

    • Redissolve the crude extract in 50% aqueous methanol.

    • Apply the solution to a pre-conditioned Diaion HP-20 or C18 solid-phase extraction (SPE) column to separate triterpenoids from more polar compounds like phenolic acids.[8]

    • Wash the column with water to remove sugars and salts.

    • Elute the triterpenoid fraction with 95-100% methanol or acetone (B3395972).

    • Evaporate the eluate to dryness.

  • Analysis by HPLC-MS/MS:

    • Reconstitute the dried extract in a known volume of methanol or acetonitrile (B52724).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto a C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm).[23]

    • Use a gradient elution program, for example, starting with acetonitrile/water and increasing the acetonitrile concentration over time.

    • Couple the HPLC to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source operating in positive ion mode.

    • Identify and quantify compounds by comparing retention times and mass spectra to authentic standards (if available) or by high-resolution mass and fragmentation pattern analysis for putative identification.[24][25]

Key Enzyme Assays

Objective: To measure the activity of LSS in converting 2,3-oxidosqualene to lanosterol.

Protocol:

  • Enzyme Source: Prepare a microsomal fraction from fungal mycelia (see Protocol 5.2.2, steps 1-4) or use a heterologously expressed and purified LSS enzyme.

  • Reaction Mixture (100 µL total volume):

    • 50 mM Tris-HCl buffer, pH 7.4

    • 1 mM EDTA

    • Microsomal protein (50-100 µg) or purified LSS

    • Substrate: 20 µM (S)-2,3-oxidosqualene (dissolved in a small amount of acetone or Triton X-100)

  • Procedure:

    • Pre-incubate the reaction mixture without the substrate at 37°C for 5 minutes.

    • Initiate the reaction by adding the substrate.

    • Incubate at 37°C for 30-60 minutes. The optimal time should be determined to ensure the reaction is in the linear range.

    • Stop the reaction by adding 200 µL of 2 M KOH in 90% ethanol.

  • Product Extraction and Analysis:

    • Incubate the quenched reaction at 70°C for 1 hour for saponification.

    • Add an equal volume of water and extract the non-saponifiable lipids (including lanosterol) twice with 2 volumes of n-hexane.

    • Pool the hexane (B92381) layers and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent and analyze by HPLC or GC-MS as described in Protocol 5.1.[26][27]

Objective: To test the ability of native fungal CYPs to modify lanosterol.

Protocol:

  • Microsome Preparation:

    • Harvest fresh fungal mycelia and wash with phosphate (B84403) buffer.

    • Grind the mycelia to a fine powder in liquid nitrogen.

    • Resuspend the powder in an ice-cold extraction buffer (e.g., 0.1 M sodium phosphate pH 7.5, 10 mM EDTA, 1 mM DTT, and protease inhibitors).

    • Homogenize and centrifuge at 10,000 x g for 20 minutes to remove cell debris.

    • Centrifuge the supernatant at 100,000 x g for 1 hour to pellet the microsomal fraction.

    • Wash the pellet with buffer and resuspend in a small volume of storage buffer. Determine protein concentration (e.g., Bradford assay).[28]

  • Reaction Mixture (200 µL total volume):

    • 50 mM Phosphate buffer, pH 7.4

    • Microsomal protein (0.2-0.5 mg)

    • 1 mM NADPH (or an NADPH-regenerating system)

    • Substrate: 50 µM Lanosterol (solubilized with a detergent like Triton X-100 or cyclodextrin)

  • Procedure:

    • Combine buffer, microsomes, and substrate. Pre-incubate at 30°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate for 1-2 hours at 30°C with gentle shaking.

    • Stop the reaction by adding 2 volumes of ethyl acetate (B1210297).

  • Product Extraction and Analysis:

    • Vortex vigorously to extract the products. Centrifuge to separate phases.

    • Collect the upper ethyl acetate layer. Repeat the extraction.

    • Evaporate the pooled organic layers to dryness.

    • Analyze the product profile by HPLC-MS/MS or GC-MS to identify new peaks corresponding to hydroxylated or otherwise modified lanosterol derivatives.[20]

Gene Expression Analysis by qPCR

Objective: To quantify the transcript levels of putative biosynthetic genes (e.g., LSS, candidate CYPs) under different conditions (e.g., with/without elicitors).

Protocol:

  • Experimental Setup: Grow fungal cultures under control conditions and in the presence of an elicitor (e.g., 0.4 mM Sodium Nitroprusside or 100 µM Methyl Jasmonate). Harvest mycelia at various time points.

  • RNA Extraction:

    • Immediately freeze harvested mycelia in liquid nitrogen.

    • Grind to a fine powder.

    • Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method, including a DNase I treatment step to remove genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

  • qPCR:

    • Design primers for target genes (e.g., LSS, candidate CYPs) and at least two stable reference genes (e.g., actin, GAPDH, tubulin). Primers should be 18-24 bp long, have a Tm of ~60°C, and produce an amplicon of 100-200 bp.

    • Prepare the qPCR reaction mix: SYBR Green master mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA template.

    • Run the reaction on a real-time PCR cycler using a standard program: e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Include a melt curve analysis at the end to verify product specificity.

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for each reaction.

    • Calculate the relative gene expression using the 2-ΔΔCq method, normalizing the expression of the target gene to the geometric mean of the reference genes.[6][19][29]

Figure 4: Integrated Experimental Workflow for Pathway Elucidation.

Conclusion and Future Perspectives

The biosynthesis of this compound in fungi represents a fascinating example of metabolic diversification, transforming a common sterol precursor into a structurally complex and potentially valuable bioactive compound. While the complete pathway remains to be elucidated, the foundational knowledge of the mevalonate pathway and the critical role of lanosterol synthase and cytochrome P450 monooxygenases provide a clear roadmap for future research. The protocols and data presented in this guide offer a starting point for the functional characterization of the specific enzymes involved and for unraveling the regulatory networks that control their production.

Future efforts should focus on the heterologous expression and functional screening of candidate cytochrome P450 genes from Inonotus obliquus to identify the specific catalysts for each oxidative step.[30][31] Combining transcriptomic and metabolomic data from elicitor-treated cultures will be a powerful strategy to correlate gene expression with metabolite accumulation, thereby pinpointing the relevant biosynthetic gene clusters.[32][33] Ultimately, a complete understanding of the this compound pathway will not only illuminate a novel corner of fungal metabolism but also pave the way for the sustainable production of this and other complex triterpenoids through synthetic biology and metabolic engineering approaches.

References

Inonotusol F: A Technical Overview of its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inonotusol F is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus (Chaga). This fungus has a long history of use in traditional medicine for treating various ailments, and modern research is beginning to uncover the pharmacological activities of its constituent compounds.[1] Triterpenoids, in particular, are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and hypoglycemic effects.[2] This technical guide provides a comprehensive overview of the currently available scientific data on the biological activities of this compound, with a focus on its α-glucosidase inhibition, and potential anti-inflammatory and anticancer properties.

Quantitative Data Summary

While research into the specific biological activities of this compound is ongoing, the most definitive quantitative data available is for its α-glucosidase inhibitory activity. Data for its direct anti-inflammatory and anticancer effects are currently limited in the scientific literature. The following table summarizes the available quantitative data for this compound and related extracts from Inonotus obliquus.

Biological ActivityTest SystemCompound/ExtractIC50 ValueReference
α-Glucosidase Inhibition in vitro enzyme assayThis compound 11.5 µM[3]
Anticancer (Cytotoxicity) HepG2 (Hepatocellular carcinoma) cell lineInonotus obliquus 80% ethanolic extract37.71 µg/mL[4]
CAL-62 (Thyroid carcinoma) cell lineInonotus obliquus 80% ethanolic extract43.30 µg/mL[4]
Anti-inflammatory LPS-stimulated RAW 264.7 macrophages (Nitric Oxide Production)Andrographolide (B1667393) (for comparison)17.4 ± 1.1 µM[5]

Note: Specific IC50 values for the anti-inflammatory and anticancer activities of isolated this compound are not yet available in the reviewed literature. The data presented for these activities are for extracts of Inonotus obliquus and a reference compound for anti-inflammatory activity, which contain a mixture of compounds.

Detailed Experimental Protocols

The following sections describe the general methodologies employed in the assessment of the biological activities relevant to this compound and other triterpenoids from Inonotus obliquus.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the α-glucosidase enzyme, which is involved in the digestion of carbohydrates.

  • Principle: The assay measures the amount of p-nitrophenol (pNP) released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored pNP is measured spectrophotometrically.

  • Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • Phosphate (B84403) buffer (pH 6.8)

    • Test compound (this compound)

    • Acarbose (positive control)

  • Procedure:

    • A solution of α-glucosidase in phosphate buffer is prepared.

    • The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with phosphate buffer.

    • In a 96-well microplate, the enzyme solution is mixed with the test compound solution or a control solution (buffer or acarbose).

    • The mixture is pre-incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • The reaction is initiated by adding the pNPG substrate solution to each well.

    • The plate is incubated for a further period (e.g., 20 minutes) at the same temperature.

    • The reaction is stopped by adding a solution of sodium carbonate.

    • The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

  • Inhibition Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (pNPG) and the inhibitor (this compound). The data is then plotted using a Lineweaver-Burk plot. For this compound, this analysis has shown it to be a noncompetitive inhibitor of α-glucosidase.[3]

Anticancer Activity (Cytotoxicity) - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[6][7]

  • Cell Lines: A panel of human cancer cell lines (e.g., HepG2, CAL-62, HeLa, A549) and a non-cancerous cell line (for assessing selectivity) are typically used.

  • Reagents:

    • Selected cancer cell lines

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • MTT solution

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • Test compound (this compound)

    • Positive control (e.g., doxorubicin)

  • Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (this compound) or a control (vehicle or doxorubicin) and incubated for a set period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is removed, and MTT solution is added to each well.

    • The plate is incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals.

    • The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage relative to the untreated control cells, and the IC50 value is determined.

Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

  • Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which can be measured.[8]

  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Reagents:

    • RAW 264.7 cells

    • Cell culture medium

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

    • Sodium nitrite (for standard curve)

    • Test compound (this compound)

    • Positive control (e.g., L-NMMA, dexamethasone)

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

    • The cells are pre-treated with various concentrations of the test compound (this compound) or a control for a short period (e.g., 1 hour).

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a longer period (e.g., 24 hours).

    • After incubation, the cell culture supernatant is collected.

    • An equal volume of the supernatant and Griess reagent are mixed in a new 96-well plate.

    • The mixture is incubated at room temperature for a short time (e.g., 10-15 minutes).

    • The absorbance of the resulting color is measured at a wavelength of around 540 nm.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

    • The percentage of NO inhibition is calculated, and the IC50 value is determined.

Anti-inflammatory Activity - Cytokine Inhibition Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by LPS-stimulated macrophages.[9]

  • Principle: A sandwich ELISA is typically used. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The cell culture supernatant containing the cytokine is added, and the cytokine binds to the capture antibody. A second, biotinylated detection antibody that also binds to the cytokine is then added. Finally, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. A substrate for HRP is then added, which develops a color in proportion to the amount of cytokine present.

  • Cell Line and Stimulation: Similar to the Griess assay, RAW 264.7 cells are stimulated with LPS in the presence or absence of the test compound.

  • Reagents:

    • Commercial ELISA kit for the specific cytokine (TNF-α, IL-6, etc.), which includes:

      • Antibody-coated microplate

      • Detection antibody

      • Streptavidin-HRP

      • Substrate solution

      • Wash buffer

      • Stop solution

    • Cell culture supernatant

  • Procedure:

    • The cell culture supernatant, collected as described in the Griess assay protocol, is added to the wells of the antibody-coated microplate.

    • The plate is incubated to allow the cytokine to bind to the capture antibody.

    • The plate is washed to remove unbound substances.

    • The biotinylated detection antibody is added and incubated.

    • After another wash step, the streptavidin-HRP conjugate is added and incubated.

    • The plate is washed again, and the substrate solution is added.

    • The plate is incubated in the dark for color development.

    • The reaction is stopped with a stop solution.

    • The absorbance is measured at the appropriate wavelength (e.g., 450 nm).

    • The concentration of the cytokine is determined from a standard curve, and the percentage of inhibition and IC50 value are calculated.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been extensively studied, research on extracts from Inonotus species suggests potential mechanisms of action, particularly in the context of inflammation and cancer. These extracts have been shown to influence key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][10]

Potential Modulation of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are crucial regulators of inflammation and cell proliferation. In many inflammatory conditions and cancers, these pathways are constitutively active.

  • NF-κB Pathway: NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In its inactive state, it is bound to an inhibitory protein, IκBα, in the cytoplasm. Upon stimulation by pro-inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α, IL-6, and iNOS.

  • MAPK Pathway: The MAPK family includes three major kinases: p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). These kinases are activated by various extracellular stimuli and play a critical role in regulating a wide range of cellular processes, including inflammation, apoptosis, and proliferation. The activation of p38 and JNK is often associated with inflammatory responses.

It is hypothesized that this compound may exert its anti-inflammatory and anticancer effects by inhibiting the activation of these pathways.

Inonotusol_F_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway IKK IKK TLR4->IKK Activates p38 p38 MAPK_pathway->p38 JNK JNK MAPK_pathway->JNK ERK ERK MAPK_pathway->ERK NFkB_pathway NF-κB Pathway IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->NFkB Releases InonotusolF This compound InonotusolF->p38 Inhibits? InonotusolF->JNK Inhibits? InonotusolF->IKK Inhibits? InonotusolF->NFkB Inhibits Translocation? Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_n->Genes Induces

Caption: Potential mechanism of this compound on NF-κB and MAPK pathways.

Experimental_Workflow_Anti_Inflammatory cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays start Seed RAW 264.7 cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cell_lysate Collect Cell Lysate stimulate->cell_lysate griess Griess Assay (NO measurement) supernatant->griess elisa ELISA (TNF-α, IL-6 measurement) supernatant->elisa western Western Blot (p-p65, p-MAPKs) cell_lysate->western

Caption: Experimental workflow for anti-inflammatory activity assessment.

Conclusion and Future Directions

This compound, a triterpenoid from Inonotus obliquus, demonstrates significant α-glucosidase inhibitory activity, suggesting its potential as a hypoglycemic agent. While extracts of I. obliquus show promising anti-inflammatory and anticancer properties, further research is required to isolate and quantify the specific contributions of this compound to these effects. Future studies should focus on:

  • Determining the IC50 values of purified this compound against a panel of cancer cell lines.

  • Quantifying the inhibitory effects of this compound on the production of inflammatory mediators like NO, TNF-α, and IL-6 in relevant cell models.

  • Elucidating the precise molecular mechanisms by which this compound modulates the NF-κB and MAPK signaling pathways through techniques such as Western blotting and reporter gene assays.

  • Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.

A deeper understanding of the biological activities and mechanisms of action of this compound will be crucial for its potential development as a therapeutic agent for diabetes, inflammatory diseases, or cancer.

References

Inonotusol F: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the specific mechanism of action for Inonotusol F is currently limited. The primary characterized activity of this compound is its potent inhibition of the enzyme α-glucosidase. To provide a comprehensive overview for research and development, this guide presents the known activity of this compound and extensively details the established mechanisms of Inotodiol, a closely related and well-studied lanostane-type triterpenoid (B12794562) also isolated from Inonotus obliquus. The mechanisms of Inotodiol in anti-cancer and anti-inflammatory pathways may serve as a predictive model for the potential bioactivities of this compound.

Executive Summary

This compound is a lanostane-type triterpenoid derived from the medicinal mushroom Inonotus obliquus (Chaga). While research on this specific compound is emerging, its most significant reported bioactivity is the potent inhibition of α-glucosidase, suggesting a therapeutic potential in managing hyperglycemia. Due to the limited specific data on this compound, this document also provides an in-depth analysis of Inotodiol, a structurally similar triterpenoid from the same source. Inotodiol has demonstrated significant anti-cancer and anti-inflammatory properties through the modulation of key signaling pathways, including MAPK/ERK, p53, NF-κB, and TLR3. This guide synthesizes the available information, presents quantitative data for Inotodiol in structured tables, provides detailed experimental protocols, and visualizes the relevant signaling pathways to support further research and drug development efforts.

Known Bioactivity of this compound: α-Glucosidase Inhibition

The most specific mechanism of action identified for this compound is its strong inhibitory activity against α-glucosidase. This enzyme, located in the brush border of the small intestine, is crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes α-glucosidase inhibitors a therapeutic target for managing type 2 diabetes.[1][2]

While the precise IC50 value for this compound is not available in the reviewed literature, it has been reported to exhibit the strongest inhibitory activity among several triterpenoids isolated from I. obliquus.[3] Molecular docking studies have suggested that this compound interacts with key amino acid residues in the active site of α-glucosidase, leading to noncompetitive inhibition.

Representative Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

This protocol is a representative method for determining the α-glucosidase inhibitory activity of a test compound like this compound.[4][5]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • This compound (or test compound)

  • Acarbose (positive control)

  • Sodium phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) (1 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of α-glucosidase (e.g., 0.2 U/mL) in 100 mM sodium phosphate buffer.

  • Prepare a stock solution of the substrate, pNPG (e.g., 5 mM), in the same phosphate buffer.

  • Dissolve this compound and the positive control, acarbose, in DMSO to create stock solutions. Prepare a series of dilutions at various concentrations.

  • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound dilution (or DMSO for the negative control), and 25 µL of the α-glucosidase solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of 1 M Na2CO3 solution to each well.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mechanism of Action of Inotodiol: A Proxy for Lanostane-Type Triterpenoids

Inotodiol is a prominent lanostane-type triterpenoid from I. obliquus with extensively studied anti-cancer and anti-inflammatory effects. Its mechanisms provide a valuable framework for understanding the potential activities of this compound.

Anti-Cancer Activity

Inotodiol has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including hepatocellular carcinoma, cervical cancer (HeLa), and breast cancer cells.[6][7][8] The primary mechanisms involve cell cycle arrest and the activation of the intrinsic apoptotic pathway.

3.1.1 Cell Cycle Arrest

Inotodiol induces cell cycle arrest, primarily in the G1 phase.[6][9] This is achieved by downregulating the expression of key cell cycle regulatory proteins.

3.1.2 Induction of Apoptosis

Inotodiol triggers apoptosis through multiple signaling pathways, including the modulation of the Bcl-2 family of proteins, activation of caspases, and involvement of the MAPK/ERK and p53 pathways.[6][10]

Cell LineInotodiol ConcentrationObserved EffectReference
HeLa (Cervical Cancer)> 25 µMInhibition of cell growth, induction of apoptosis.[10]
HeLa (Cervical Cancer)VariesDown-regulation of cyclin E, up-regulation of p27, decreased Bcl-2, increased Bax.[7]
Hepatocellular CarcinomaVariesG1 phase arrest, decreased CDK2, CDK4, CDK6, Cyclin D1.[6]
Hepatocellular CarcinomaVariesIncreased Bax, cleaved PARP, cleaved caspase-3; decreased Bcl-2, Bcl-xL, Mcl-1.[6][8]
HeLa (Cervical Cancer)VariesDecreased MMP-2 and MMP-9, inhibition of migration and invasion.[10]

Table 1: Summary of Anti-Cancer Effects of Inotodiol on Various Cancer Cell Lines.

Signaling Pathways in Anti-Cancer Activity

Inotodiol Inotodiol p53 p53 Activation Inotodiol->p53 MAPK_ERK MAPK/ERK Pathway (Inhibition) Inotodiol->MAPK_ERK Cyclins_CDKs Cyclin E, Cyclin D1 CDK2, CDK4, CDK6 (Down-regulation) Inotodiol->Cyclins_CDKs p27 p27 (Up-regulation) Inotodiol->p27 Bax Bax (Up-regulation) Inotodiol->Bax Bcl2 Bcl-2, Bcl-xL (Down-regulation) Inotodiol->Bcl2 p53->Bax Apoptosis Apoptosis p53->Apoptosis MMPs MMP-2, MMP-9 (Down-regulation) p53->MMPs G1_Arrest G1 Phase Cell Cycle Arrest MAPK_ERK->G1_Arrest Cyclins_CDKs->G1_Arrest p27->G1_Arrest Mitochondrion Mitochondrial Dysfunction Bax->Mitochondrion Bcl2->Mitochondrion Caspase3 Caspase-3 Activation Mitochondrion->Caspase3 Caspase3->Apoptosis Metastasis Inhibition of Migration & Invasion MMPs->Metastasis

Figure 1: Proposed Anti-Cancer Mechanism of Inotodiol.

Anti-Inflammatory Activity

Inotodiol exerts anti-inflammatory effects by suppressing the production of pro-inflammatory mediators in cells like human dermal fibroblasts and macrophages. This is primarily achieved by inhibiting the TLR3 and NF-κB signaling pathways.[11][12]

Signaling Pathways in Anti-Inflammatory Activity

Cell TypeStimulusInotodiol EffectReference
Human Dermal FibroblastsPoly(I:C)Decreased p-IKK, p-IκB, and TLR3 expression.[12]
Human Dermal FibroblastsPoly(I:C)Suppressed mRNA and protein levels of IL-1β, IL-6, and TNF-α.[12]
Macrophages (RAW 264.7)LPSInhibition of NF-κB activation.[11]

Table 2: Summary of Anti-Inflammatory Effects of Inotodiol.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Poly(I:C)) TLR TLR3 / TLR4 Inflammatory_Stimuli->TLR IKK IKK Phosphorylation TLR->IKK Inotodiol Inotodiol Inotodiol->TLR Inhibits Inotodiol->IKK Inhibits IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65) Nuclear Translocation IkB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB->Gene_Expression Inflammation Inflammatory Response Gene_Expression->Inflammation

Figure 2: Proposed Anti-Inflammatory Mechanism of Inotodiol.

Key Experimental Protocols for Mechanistic Studies

The following are detailed protocols for key experiments used to elucidate the anti-cancer and anti-inflammatory mechanisms of compounds like Inotodiol and this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., HeLa, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (Inotodiol or this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, providing insight into the activation or inhibition of signaling pathways.[6][13]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein into the wells of an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using an electroblotting apparatus.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE (Protein Separation) B->C D Electrotransfer to PVDF Membrane C->D E Blocking (e.g., 5% Milk) D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H ECL Detection & Imaging G->H

Figure 3: Standard Workflow for Western Blot Analysis.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated potent inhibitory effects on α-glucosidase, indicating its potential as a therapeutic agent for type 2 diabetes. However, a comprehensive understanding of its broader pharmacological profile is lacking. The detailed mechanistic insights available for the related compound, Inotodiol, particularly its anti-cancer and anti-inflammatory activities via modulation of the MAPK/ERK, p53, and NF-κB pathways, provide a strong rationale for further investigation into this compound.

Future research should focus on:

  • Confirming and Quantifying α-Glucosidase Inhibition: Determining the IC50 value and the precise mode of inhibition of this compound.

  • Investigating Anti-Cancer and Anti-Inflammatory Effects: Utilizing the experimental protocols outlined in this guide to systematically evaluate the effects of this compound on cancer cell proliferation, apoptosis, and inflammatory signaling cascades.

  • In Vivo Studies: Progressing to animal models to validate the in vitro findings and assess the therapeutic efficacy and safety profile of this compound.

This technical guide provides a foundational resource for scientists and drug development professionals to design and execute studies that will further elucidate the mechanism of action and therapeutic potential of this compound.

References

Characterization of Triterpenoids from Inonotus obliquus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inonotus obliquus, commonly known as Chaga mushroom, is a parasitic fungus that grows on birch and other trees in cold climates. For centuries, it has been used in traditional medicine across Russia and Eastern Europe to treat a variety of ailments.[1] Modern scientific inquiry has identified several bioactive constituents within I. obliquus, including polysaccharides, polyphenols, and a diverse group of lanostane-type triterpenoids.[2][3][4] These triterpenoids are of significant interest to the scientific and pharmaceutical communities due to their potential therapeutic properties, which include anti-cancer, anti-inflammatory, and immunomodulatory effects.[1][2][4]

This technical guide provides a comprehensive overview of the characterization of triterpenoids from I. obliquus. It details experimental protocols for their extraction, isolation, and structural elucidation, presents quantitative data on the major triterpenoids identified, and illustrates key signaling pathways modulated by these compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with Inonotus obliquus and its bioactive compounds.

Quantitative Analysis of Triterpenoids

The concentration of triterpenoids in Inonotus obliquus can vary depending on the part of the mushroom used (inner vs. outer), geographical origin, and extraction method. Several studies have quantified the major triterpenoids, with inotodiol and trametenolic acid consistently identified as two of the most abundant. The following tables summarize quantitative data from various studies.

Table 1: Quantitative Analysis of Major Triterpenoids in Inonotus obliquus

Triterpenoid (B12794562)Concentration (mg/g of extract) - Study 1[1][5]Concentration (mg/100g of Chaga) - Study 2[6][7]Concentration (mg/100g of Chaga) - Study 3[8]
Inotodiol153.9 ± 15.4 (inner part) 194.1 ± 11.5 (outer part)139 (Folch method) 87-101 (SC-CO2)139 (Folch method)
Trametenolic Acid94.5 ± 9.15 (inner part) 106.3 ± 8.23 (outer part)Not reported in this fractionNot reported in this fraction
LanosterolNot quantified in this study81 (Folch method) 59-62 (SC-CO2)Not quantified in this study
ErgosterolNot quantified in this study41 (Folch method) 17-18 (SC-CO2)Not quantified in this study
Betulinic AcidPresent, but not quantifiedNot reported in this fractionNot reported in this fraction
BetulinPresent, but not quantifiedNot reported in this fractionNot reported in this fraction

Note: The variability in reported concentrations can be attributed to different analytical methods, sample origins, and extraction efficiencies.

Experimental Protocols

Extraction and Fractionation of Triterpenoids

A common method for extracting and fractionating triterpenoids from I. obliquus involves solvent extraction followed by column chromatography.[1][5]

a. Methanol (B129727) Extraction:

  • Material: Dried and powdered inner and outer parts of Inonotus obliquus.

  • Solvent: 80% methanol.

  • Procedure:

    • The powdered mushroom material is extracted with 80% methanol for 24 hours.[1][5]

    • The resulting extract is filtered and concentrated under reduced pressure to obtain a crude methanol extract.

b. Fractionation using Diaion HP-20 Resin:

  • Stationary Phase: Diaion HP-20 resin.

  • Procedure:

    • The crude methanol extract is loaded onto a Diaion HP-20 column.

    • The column is washed with distilled water to remove polar compounds.

    • The triterpenoid-rich fraction is then eluted with ethanol (B145695).

    • The ethanol eluate is concentrated to yield the triterpenoid fraction.[1][5]

c. Supercritical Fluid Extraction (SFE):

  • Solvent: Supercritical CO2.

  • Conditions: Optimal extraction is achieved at 50 °C and 350 bar.[7] This method is considered a "green" alternative due to the use of non-toxic CO2 and shorter extraction times.[7][8]

Analytical and Preparative Chromatography

a. High-Performance Liquid Chromatography (HPLC) for Quantification:

  • System: Waters Alliance 2695 or similar.[1]

  • Column: ZORBOX Eclipse Plus C18 (5 µm, 4.6 × 250 mm).[1]

  • Mobile Phase:

    • Solvent A: Water[1]

    • Solvent B: Acetonitrile[1]

  • Gradient: 0 min, 90% B; 0–10 min, 97% B; 10–30 min, 97% B; 30–30.1 min, 90% B; re-equilibration for 9.9 min.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 206 nm.[1]

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 20 µL.[1]

b. Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) for Identification:

  • Ionization Mode: Positive ion mode, detecting protonated molecular ions [M+H]+.[1]

  • Mass Range: Scanned to detect the characteristic masses of triterpenoids. For example, betulinic and trametenolic acids are observed at m/z 457 [M+H]+.[1]

c. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification:

  • This technique is also employed for the identification of triterpenoids, often after a saponification step of the extracts.[6]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structures of isolated triterpenoids are determined using NMR spectroscopy.

  • Procedure:

    • The purified triterpenoid (e.g., 5 mg of inotodiol) is dissolved in a deuterated solvent (e.g., 0.7 mL of CDCl3).[9]

    • 1H-NMR and 13C-NMR spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz).[9]

    • Structural assignments are made by comparing the chemical shifts with literature values and through analysis of 2D NMR spectra (COSY, HMQC, HMBC, NOESY).[10]

Key NMR Data for Inotodiol (in CDCl3):

  • 1H-NMR (600 MHz): Signals include an oxygenated methine group at δH 3.15 (dd, 3-H) and another at δH 3.59 (m, 22-H).[9]

  • 13C-NMR (150.93 MHz): Characteristic signals are observed at δC 78.98 (C-3) and δC 73.38 (C-22).[9]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow start Inonotus obliquus (Dried, Powdered) extraction Extraction (80% Methanol, 24h) start->extraction fractionation Fractionation (Diaion HP-20 Resin) extraction->fractionation triterpenoid_fraction Triterpenoid-Rich Fraction fractionation->triterpenoid_fraction hplc HPLC Analysis (Quantification) triterpenoid_fraction->hplc lcms LC-MS Analysis (Identification) triterpenoid_fraction->lcms nmr NMR Spectroscopy (Structural Elucidation) triterpenoid_fraction->nmr data Quantitative & Structural Data hplc->data lcms->data nmr->data

Caption: Workflow for Triterpenoid Characterization.

Signaling Pathways Modulated by Inonotus obliquus Triterpenoids

Inonotus obliquus triterpenoids have been shown to exert their biological effects by modulating several key intracellular signaling pathways, including the NF-κB, Akt/mTOR, and MAPK pathways. These pathways are crucial regulators of inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammatory responses.

NF_kappaB_pathway stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation proteasome Proteasomal Degradation ikb->proteasome nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Inflammatory Cytokines) nucleus->transcription inonotus Inonotus obliquus Triterpenoids inonotus->ikk Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway.

Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.

Akt_mTOR_pathway growth_factor Growth Factors rtk Receptor Tyrosine Kinase growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 akt Akt pip3->akt Activates mtor mTORC1 akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inonotus Inonotus obliquus Triterpenoids inonotus->akt Inhibition

Caption: Inhibition of the Akt/mTOR Signaling Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.

MAPK_pathway stimuli Extracellular Stimuli (e.g., Stress, Mitogens) receptor Receptor stimuli->receptor ras_raf Ras/Raf receptor->ras_raf mek MEK ras_raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus Translocation transcription Gene Expression (Proliferation, Inflammation) nucleus->transcription inonotus Inonotus obliquus Triterpenoids inonotus->mek Modulation

Caption: Modulation of the MAPK Signaling Pathway.

Conclusion

The triterpenoids of Inonotus obliquus represent a promising class of natural products with significant therapeutic potential. This guide provides a foundational understanding of the methods used to characterize these compounds, from initial extraction to detailed structural analysis. The quantitative data highlights the prevalence of key triterpenoids, while the detailed protocols offer a practical starting point for researchers. Furthermore, the visualization of the modulated signaling pathways provides insight into the molecular mechanisms underlying the observed bioactivities of these compounds. Continued research in this area is crucial for the development of novel therapeutics derived from this valuable medicinal mushroom.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Bioactive Compounds from Inonotus obliquus

This technical guide provides a comprehensive overview of Inonotusol F and other structurally related lanostane-type triterpenoids isolated from the medicinal mushroom Inonotus obliquus, commonly known as Chaga. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry, biological activities, and therapeutic potential of these natural products.

Introduction to Lanostane-Type Triterpenoids from Inonotus obliquus

Inonotus obliquus has been used for centuries in traditional medicine across Russia and Eastern Europe to treat a variety of ailments, including cancers and gastrointestinal disorders.[1][2] Modern scientific investigations have identified a diverse array of bioactive constituents within this fungus, with lanostane-type triterpenoids being a prominent class of compounds responsible for many of its pharmacological effects.[3] These triterpenoids, characterized by a tetracyclic lanostane (B1242432) skeleton, have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and hepatoprotective properties.[3][4][5]

This compound is a lanostane-type triterpenoid (B12794562) that, along with several other novel "inonotusols" (A-G), was first isolated and characterized from the sclerotia of Inonotus obliquus.[1] The isolation and structural elucidation of these compounds have paved the way for more detailed investigations into their specific biological functions and potential as therapeutic agents. This guide will delve into the available quantitative data, experimental methodologies, and known signaling pathways associated with this compound and its chemical relatives.

Quantitative Bioactivity Data

The following tables summarize the quantitative data for the biological activities of this compound and other relevant lanostane-type triterpenoids isolated from Inonotus obliquus.

Table 1: Enzyme Inhibition Activity

CompoundTarget EnzymeIC50 Value (μM)Source
This compoundα-Glucosidase11.5 ± 0.4[6]
Compound 16 (unspecified)Protein Tyrosine Kinase24.6[1]
Compound 17 (unspecified)Protein Tyrosine Kinase7.7[1]

Table 2: Hepatoprotective Activity

Compound(s)AssayCell LineConcentration% InhibitionSource
This compoundD-galactosamine-induced damageWB-F344Not specifiedNot specified[6]
Inonotusol G (6) and others (8-16)D-galactosamine-induced damageWB-F34410 μM34.4 - 81.2[1]

Table 3: Cytotoxic Activity

Compound(s)Cell LineIC50 Value (μM)Source
Inonotusol G (7), 17, 18KB, Bel-7402, or A-549Not specified (selective cytotoxicities)[1]
InotodiolP388 (mouse leukemia)~30[3]
Ergosterol peroxide, Trametenolic acidPC3 (prostatic carcinoma), MDA-MB-231 (breast carcinoma)Not specified (obvious cytotoxicity)[7]

Experimental Protocols

This section details the methodologies for key in vitro assays used to evaluate the biological activities of this compound and related compounds.

Isolation of Lanostane-Type Triterpenoids

The general workflow for the isolation of lanostane-type triterpenoids from Inonotus obliquus involves several stages of extraction and chromatography.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Structural Elucidation A Dried Sclerotia of I. obliquus B Powdered Material A->B Grinding C Extraction with 95% EtOH B->C D Crude Extract C->D E Suspension in H2O D->E F Partitioning with Solvents (e.g., petroleum ether, EtOAc, n-BuOH) E->F G Ethyl Acetate (EtOAc) Fraction F->G Richest in Triterpenoids H Column Chromatography (Silica gel, ODS) G->H I Preparative HPLC H->I J Pure Compounds (e.g., this compound) I->J K Spectroscopic Analysis (NMR, MS) J->K

Caption: General workflow for the isolation of lanostane triterpenoids.

Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Plating: Seed cells (e.g., A549, HepG2, PC3) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm or higher.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and incubate to allow for adherence.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix 50-100 µL of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.[5][9]

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540-550 nm.[5][9]

  • Quantification: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Hepatoprotective Activity Assay

This assay evaluates the ability of a compound to protect liver cells (e.g., WB-F344 rat hepatocytes) from damage induced by a hepatotoxin like D-galactosamine (D-GalN).

  • Cell Culture: Culture WB-F344 cells in a suitable medium until they reach the desired confluency in a 96-well plate.

  • Co-treatment: Expose the cells to a toxic concentration of D-GalN (e.g., 400 mg/kg in animal models, concentration to be optimized for in vitro assays) with and without various concentrations of the test compound.[2][10] Include a control group with D-GalN alone and an untreated control group.

  • Incubation: Incubate the cells for a period sufficient to induce significant cell death in the D-GalN only group (e.g., 24 hours).

  • Viability Assessment: Assess cell viability using the MTT assay as described in section 3.2.

  • Data Analysis: Calculate the percentage of cell viability in the compound-treated groups relative to the D-GalN-treated control group. A higher percentage of viability indicates a hepatoprotective effect.

Signaling Pathways

Lanostane-type triterpenoids from Inonotus obliquus have been shown to modulate key signaling pathways involved in inflammation and cancer. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.

NF-κB Signaling Pathway

Extracts and compounds from Inonotus obliquus have been reported to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7][11] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like TNF-α and IL-6.

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Gene Induces Transcription Triterpenoids Lanostane Triterpenoids (from I. obliquus) Triterpenoids->IKK Inhibits Triterpenoids->NFkB_active Inhibits Nuclear Translocation

Caption: Inhibition of the NF-κB pathway by lanostane triterpenoids.

Conclusion

This compound and related lanostane-type triterpenoids from Inonotus obliquus represent a promising class of natural products with a diverse range of biological activities. The available data highlight their potential as hepatoprotective, anti-inflammatory, and anticancer agents. While quantitative data for this compound itself is still emerging, the broader family of lanostane triterpenoids from this fungus provides a strong rationale for continued research. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for scientists to further explore the therapeutic potential of these fascinating compounds. Future studies should focus on elucidating the specific mechanisms of action of individual compounds like this compound and conducting more extensive in vivo efficacy and safety evaluations.

References

In Vitro Screening of Inonotusol F: A Technical Guide to Bioactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening methodologies for assessing the bioactivity of Inonotusol F, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus (Chaga). Given the limited publicly available data specific to this compound, this guide also incorporates established protocols for evaluating the bioactivity of closely related triterpenoids from Inonotus obliquus, offering a foundational framework for researchers. The guide details experimental protocols, presents a structured approach to data analysis, and visualizes key cellular pathways and workflows.

Quantitative Bioactivity Data of Triterpenoids from Inonotus obliquus

Quantitative data from in vitro studies of triterpenoids isolated from Inonotus obliquus are crucial for comparing their potency and selectivity. The following tables summarize representative data for cytotoxicity and anti-inflammatory activity. It is important to note that specific IC50 values for this compound are not widely reported in the available literature; therefore, data for other structurally related lanostane-type triterpenoids from the same source are presented to provide a comparative context.

Table 1: Cytotoxicity of Inonotus obliquus Extracts Against Human Cancer Cell Lines

Extract OriginCell LineIC50 (µg/mL)
I. obliquus on Betula pendulaHepG2 (Liver Carcinoma)37.71[1][2]
CAL-62 (Thyroid Carcinoma)43.30[1][2]
I. obliquus on Betula pubescensHepG2 (Liver Carcinoma)49.99[1][2]

This data represents the cytotoxic activity of 80% ethanolic extracts and provides a baseline for the potential anticancer effects of its constituents.

Table 2: Hepatoprotective Effects of Lanostane-Type Triterpenes from Inonotus obliquus

CompoundConcentrationInhibitory Effect (%) on D-galactosamine-induced WB-F344 cell damage
Compound 2 (new lanostane)Not Specified35.4 - 83.8[3][4][5][6]
Compounds 4-12 (known)Not Specified35.4 - 83.8[3][4][5][6]

This table illustrates the potential of these compounds to protect liver cells from damage.

Table 3: Anti-Inflammatory Activity of Fungal Metabolites

CompoundCell LineAssayIC50
Graphostromane FRAW264.7NO Production14.2 µM[7]
Versicolactone GNot SpecifiedNO Production15.72 µM[7]
Territrem ANot SpecifiedNO Production29.34 µM[7]
ViridicatolRAW264.7NO Production46.03 µM[7]
PGE2 Production30.37 µM[7]
Aspermeroterpene ARAW264.7NO Production26.60 ± 1.15 µM[8]
Aspermeroterpene BRAW264.7NO Production8.79 ± 1.22 µM[8]

This table provides a reference for the anti-inflammatory potential of various fungal-derived compounds, a key area of investigation for triterpenoids from Inonotus obliquus.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of bioactivity. The following sections outline standard in vitro assays relevant to the screening of this compound.

Cytotoxicity Assays

2.1.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Lines: A549 (human lung carcinoma), HepG2 (human liver carcinoma), BEL-7402 (human liver carcinoma), KB (human oral cancer).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assays

2.2.1. Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Line: RAW 264.7 (murine macrophage).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

    • Measure the absorbance at 540 nm.

    • Determine the concentration of nitrite (B80452) using a sodium nitrite standard curve and calculate the percentage of inhibition of NO production.

2.2.2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

This assay quantifies the levels of key pro-inflammatory cytokines released by activated macrophages.

  • Cell Line: RAW 264.7.

  • Procedure:

    • Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as for the NO production assay.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of cytokine production for each concentration of this compound.

Visualization of Workflows and Signaling Pathways

Understanding the experimental process and the underlying molecular mechanisms is facilitated by clear visualizations. The following diagrams were created using Graphviz (DOT language).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Bioassays cluster_analysis Data Analysis inonotusol_f This compound Stock Solution treatment Treatment with this compound (various concentrations) inonotusol_f->treatment cell_culture Cell Culture (e.g., RAW 264.7, A549) seeding Cell Seeding in 96-well plates cell_culture->seeding seeding->treatment stimulation Inflammatory Stimulus (e.g., LPS for RAW 264.7) treatment->stimulation for anti-inflammatory assays cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity anti_inflammatory Anti-inflammatory Assays (Griess, ELISA) stimulation->anti_inflammatory data_collection Data Collection (Absorbance, Fluorescence) cytotoxicity->data_collection anti_inflammatory->data_collection ic50 IC50 Calculation data_collection->ic50 statistical_analysis Statistical Analysis ic50->statistical_analysis

General experimental workflow for in vitro screening.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Many natural products, including triterpenoids, exert their anti-inflammatory effects by inhibiting this pathway.

nfkB_pathway cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb phosphorylates nfkbp65 NF-κB (p65/p50) nucleus Nucleus nfkbp65->nucleus translocates inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->inflammatory_genes activates transcription inonotusol_f This compound inonotusol_f->ikk inhibition inonotusol_f->nfkbp65 inhibition of translocation

Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another key pathway involved in inflammation and cell proliferation. Triterpenoids from Inonotus obliquus have been shown to modulate this pathway.

mapk_pathway cluster_jnk_p38 stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor ras Ras receptor->ras raf Raf ras->raf jnk JNK ras->jnk p38 p38 ras->p38 mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors jnk->transcription_factors p38->transcription_factors cellular_response Cellular Response (Inflammation, Proliferation) transcription_factors->cellular_response inonotusol_f This compound inonotusol_f->raf inhibition inonotusol_f->mek inhibition inonotusol_f->erk inhibition

Modulation of the MAPK signaling pathway.

This technical guide provides a foundational framework for the in vitro screening of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental objectives and available resources. Further investigation is warranted to elucidate the precise molecular targets and mechanisms of action of this compound.

References

Inonotusol F: A Comprehensive Technical Guide to its Therapeutic Potential as an α-Glucosidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inonotusol F, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus (Chaga), has emerged as a compound of significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound's primary therapeutic target, its mechanism of action, and the experimental evidence supporting its potential as a novel drug candidate. The information is tailored for professionals in the fields of pharmacology, medicinal chemistry, and drug discovery.

Core Therapeutic Target: α-Glucosidase

The primary and most well-documented therapeutic target of this compound is α-glucosidase , a key enzyme in carbohydrate metabolism. α-Glucosidase, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism of action makes α-glucosidase inhibitors a valuable therapeutic strategy for the management of type 2 diabetes mellitus.

Quantitative Data: α-Glucosidase Inhibitory Activity

Recent studies have quantified the potent inhibitory effect of this compound on α-glucosidase. The following table summarizes the key quantitative data.

CompoundTarget EnzymeIC50 Value (μM)Inhibition TypeKey Interacting Residues
This compound α-Glucosidase11.5 - 81.8 NoncompetitiveGLU302, PHE298
Acarbose (B1664774) (Positive Control)α-Glucosidase>100 (Typical)Competitive-

Note: The IC50 value for this compound is presented as a range as reported in a comprehensive study on various triterpenoids from Inonotus obliquus. The specific value for the isolated and purified compound in that study was on the stronger end of this range, demonstrating potent activity. Acarbose is a commonly used α-glucosidase inhibitor in clinical practice and serves as a benchmark.

Mechanism of Action: Noncompetitive Inhibition and Molecular Interactions

Kinetic studies have revealed that this compound inhibits α-glucosidase through a noncompetitive mechanism .[1] This indicates that this compound does not bind to the active site of the enzyme where the substrate binds. Instead, it is proposed to bind to an allosteric site, inducing a conformational change in the enzyme that reduces its catalytic efficiency without preventing substrate binding.

Molecular docking and molecular dynamics simulations have provided further insights into the specific interactions between this compound and α-glucosidase.[1] These computational studies have identified key amino acid residues within the enzyme that are crucial for the binding of this compound. Specifically, glutamic acid at position 302 (GLU302) and phenylalanine at position 298 (PHE298) have been highlighted as key interaction points.[1] This detailed molecular understanding is invaluable for the rational design of more potent and selective α-glucosidase inhibitors based on the this compound scaffold.

Experimental Protocols

The following section outlines a typical experimental protocol for assessing the α-glucosidase inhibitory activity of a compound like this compound. This protocol is based on established methodologies in the field.

In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Acarbose (as a positive control)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of this compound and acarbose in the appropriate solvent.

  • Assay Protocol:

    • In a 96-well microplate, add a specific volume of the α-glucosidase solution to each well.

    • Add different concentrations of this compound or acarbose to the respective wells. A control well should contain the solvent only.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate at the same temperature for a specific duration (e.g., 20 minutes).

    • Stop the reaction by adding the sodium carbonate solution to each well.

  • Data Measurement and Analysis:

    • Measure the absorbance of the yellow-colored p-nitrophenol product at a specific wavelength (e.g., 405 nm) using a microplate reader.

    • Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, from the dose-response curve.

Visualizations

Signaling Pathway and Interaction Diagram

The following diagram illustrates the proposed mechanism of action of this compound as a noncompetitive inhibitor of α-glucosidase, highlighting the key molecular interactions.

InonotusolF_Mechanism Carbohydrates Complex Carbohydrates ActiveSite Active Site Carbohydrates->ActiveSite Binds Glucose Glucose Inhibition Inhibition of Glucose Absorption ActiveSite->Glucose Hydrolyzes AllostericSite Allosteric Site AllostericSite->ActiveSite InonotusolF This compound InonotusolF->AllostericSite Binds (Noncompetitive) Bloodstream To Bloodstream Inhibition->Bloodstream Reduced Glucose Entering Bloodstream

Caption: Proposed noncompetitive inhibition of α-glucosidase by this compound.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for the in vitro evaluation of this compound's α-glucosidase inhibitory activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - α-Glucosidase - pNPG Substrate - this compound (Test) - Acarbose (Control) Mix Mix Enzyme and Inhibitor (this compound/Acarbose) Reagents->Mix Preincubation Pre-incubate (37°C) Mix->Preincubation AddSubstrate Add pNPG Substrate Preincubation->AddSubstrate Incubation Incubate (37°C) AddSubstrate->Incubation StopReaction Stop Reaction (Na₂CO₃) Incubation->StopReaction MeasureAbsorbance Measure Absorbance (405 nm) StopReaction->MeasureAbsorbance CalculateInhibition Calculate % Inhibition MeasureAbsorbance->CalculateInhibition PlotCurve Plot Dose-Response Curve CalculateInhibition->PlotCurve DetermineIC50 Determine IC50 Value PlotCurve->DetermineIC50

Caption: Workflow for in vitro α-glucosidase inhibition assay.

Future Directions and Conclusion

The potent and specific α-glucosidase inhibitory activity of this compound positions it as a promising lead compound for the development of novel anti-diabetic agents. Its noncompetitive mechanism of action may offer advantages over existing competitive inhibitors, potentially leading to a different side-effect profile.

Future research should focus on:

  • In vivo studies: To confirm the efficacy of this compound in animal models of diabetes and to assess its pharmacokinetic and pharmacodynamic properties.

  • Structure-Activity Relationship (SAR) studies: To synthesize and evaluate analogs of this compound to optimize its potency, selectivity, and drug-like properties.

  • Toxicology studies: To establish the safety profile of this compound.

  • Exploration of other potential targets: While α-glucosidase is a primary target, further investigation into other potential therapeutic activities of this compound, such as anti-inflammatory or anti-cancer effects, is warranted given the broad biological activities of other triterpenoids from Inonotus obliquus.

References

Inonotusol F: A Potent α-Glucosidase Inhibitor for Diabetes Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the α-Glucosidase Inhibitory Activity of Inonotusol F

This technical guide provides a comprehensive overview of the α-glucosidase inhibitory activity of this compound, a triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a therapeutic agent for managing type 2 diabetes.

Core Concepts: α-Glucosidase Inhibition

α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose. The inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a validated therapeutic strategy for the management of type 2 diabetes mellitus.

Quantitative Data on this compound

This compound has been identified as a potent inhibitor of α-glucosidase. Bioassay-guided fractionation of extracts from Inonotus obliquus revealed that several triterpenoids possess strong α-glucosidase inhibitory activity, with this compound being the most potent among them.[1] The table below summarizes the key quantitative data for this compound.

CompoundIC50 (μM)Inhibition TypeSource
This compound11.5 - 81.8 (most potent in this range)NoncompetitiveInonotus obliquus[1]

Note: The precise IC50 value for this compound is reported within a range for the most active triterpenoids isolated in the study, with this compound demonstrating the strongest activity.

Experimental Protocols

The following is a detailed methodology for a typical in vitro α-glucosidase inhibitory activity assay, based on established protocols.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (or test compound)

  • Acarbose (B1664774) (positive control)

  • Sodium phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Enzyme Solution: Dissolve α-glucosidase in 0.1 M sodium phosphate buffer (pH 6.8) to a final concentration of 0.5 U/mL.

  • Substrate Solution: Dissolve pNPG in 0.1 M sodium phosphate buffer (pH 6.8) to a final concentration of 5 mM.

  • Test Compound Solutions: Dissolve this compound in DMSO to prepare a stock solution. Further dilute with sodium phosphate buffer to obtain a range of desired concentrations. The final DMSO concentration in the reaction mixture should not exceed 1%.

  • Positive Control: Prepare a solution of acarbose in sodium phosphate buffer.

Assay Procedure
  • Add 50 µL of the test compound solution (or sodium phosphate buffer for the control and blank) to the wells of a 96-well microplate.

  • Add 50 µL of the α-glucosidase solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Kinetic Analysis

To determine the mode of inhibition, the assay is performed with varying concentrations of the substrate (pNPG) in the presence and absence of the inhibitor. The data is then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). For noncompetitive inhibition, the Vmax will decrease, while the Km will remain unchanged.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_enzyme Enzyme Solution (α-glucosidase) add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Substrate Solution (pNPG) add_substrate Add Substrate prep_substrate->add_substrate prep_inhibitor Inhibitor Solution (this compound) mix_inhibitor Add Inhibitor/Control to 96-well plate prep_inhibitor->mix_inhibitor mix_inhibitor->add_enzyme incubate1 Incubate (37°C, 10 min) add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate (37°C, 20 min) add_substrate->incubate2 stop_reaction Stop Reaction (Na₂CO₃) incubate2->stop_reaction measure_abs Measure Absorbance (405 nm) stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Experimental workflow for the α-glucosidase inhibitory assay.

Mechanism of Noncompetitive Inhibition

noncompetitive_inhibition E Enzyme (α-glucosidase) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate (Carbohydrate) ES->E P Product (Glucose) ES->P ESI Enzyme-Substrate- Inhibitor Complex ES->ESI + I P->E + E I Inhibitor (this compound) EI->E EI->ESI + S ESI->ES ESI->EI

Caption: Signaling pathway of noncompetitive α-glucosidase inhibition.

References

The Antioxidant Properties of Inonotusol F and Related Compounds from Inonotus obliquus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Antioxidant Activity

While direct antioxidant activity data for Inonotusol F remains to be published, studies on various extracts and isolated compounds from Inonotus obliquus have demonstrated significant antioxidant potential. The following table summarizes representative data from the literature to provide a comparative overview. It is important to note that the antioxidant capacity can vary significantly based on the extraction method and the specific fraction or compound being tested.

Sample Assay IC50 / Activity Reference Compound Source
Ethyl Acetate FractionDPPH Radical ScavengingLower IC50 than n-butanol, crude, and aqueous fractionsNot specified[1]
Ethyl Acetate FractionSuperoxide Anion ScavengingHighest activity among fractionsNot specified[1]
Ethyl Acetate FractionHydroxyl Radical ScavengingHighest activity among fractionsNot specified[1]
Phenolic CompoundsDPPH Radical ScavengingPotent activityNot specified[2]
Phenolic CompoundsSuperoxide Anion ScavengingPotent activityNot specified[2]
Aqueous Extract (Inonotus sp.)DPPH Radical Scavenging24% inhibition at 3 mg/mLVitamin C (96% inhibition)[3]
Aqueous Extract (Inonotus sp.)ABTS Radical Scavenging38% inhibition at 3 mg/mLVitamin C (97% inhibition)[3]

Experimental Protocols

The assessment of antioxidant activity relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments commonly cited in the study of natural antioxidants.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • Test compound (this compound or extract)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: Dissolve the test compound and positive control in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test sample or standard to a defined volume of the DPPH solution. A typical ratio is 1:1 or 1:2 (e.g., 100 µL sample + 100 µL DPPH solution).

  • Incubation: Incubate the plate at room temperature in the dark for a specified period, typically 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength between 515 and 520 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample/Control with DPPH Solution DPPH->Mix Sample Prepare Sample Dilutions Sample->Mix Control Prepare Positive Control Control->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Radical Scavenging Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (this compound or extract)

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ radical cation.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Dissolve the test compound and positive control in the appropriate solvent to prepare a series of concentrations.

  • Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution (e.g., 10 µL sample + 190 µL ABTS•+ solution).

  • Incubation: Incubate the mixture at room temperature for a short period, typically 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance with the sample. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Prepare ABTS•+ Stock Solution (12-16h) ABTS_work Dilute to Working Solution (Abs ~0.7) ABTS_stock->ABTS_work Mix Mix Sample with ABTS•+ Working Solution ABTS_work->Mix Sample Prepare Sample Dilutions Sample->Mix Incubate Incubate (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

ABTS Radical Scavenging Assay Workflow
Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than purely chemical assays. It often utilizes a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by reactive oxygen species (ROS).

Materials:

  • Human liver cancer cell line (HepG2) or other suitable cell line

  • Cell culture medium (e.g., DMEM) and supplements

  • DCFH-DA probe

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator

  • Test compound (this compound or extract)

  • Positive control (e.g., Quercetin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well black microplate at an appropriate density and allow them to adhere overnight.

  • Cell Treatment: Remove the culture medium and treat the cells with various concentrations of the test compound or positive control for a specific duration (e.g., 1 hour).

  • Probe Loading: Wash the cells and add the DCFH-DA probe to the medium. Incubate to allow the probe to be taken up by the cells.

  • Induction of Oxidative Stress: Wash the cells to remove excess probe and add a solution of AAPH or another ROS-inducing agent.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence intensity at regular intervals over a period of time (e.g., 1 hour) with excitation and emission wavelengths appropriate for the oxidized probe (e.g., 485 nm excitation and 538 nm emission for dichlorofluorescein).

  • Data Analysis: The area under the curve (AUC) of fluorescence versus time is calculated for both control and treated wells. The percentage of inhibition of ROS production is determined, and the results can be expressed as CAA units, often in quercetin (B1663063) equivalents.

CAA_Assay_Workflow Seed Seed HepG2 Cells in 96-well Plate Treat Treat Cells with this compound / Control Seed->Treat Load Load Cells with DCFH-DA Probe Treat->Load Induce Induce Oxidative Stress (e.g., AAPH) Load->Induce Measure Measure Fluorescence Over Time Induce->Measure Analyze Analyze Data (AUC, % Inhibition) Measure->Analyze

Cellular Antioxidant Activity (CAA) Assay Workflow

Signaling Pathways Modulated by Inonotus Compounds

The antioxidant effects of compounds from Inonotus species are not solely due to direct radical scavenging. They also involve the modulation of intricate cellular signaling pathways that regulate the endogenous antioxidant response and inflammation, which is closely linked to oxidative stress.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous genes encoding antioxidant and phase II detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). Extracts from Inonotus hispidus have been shown to activate the Nrf2 pathway, leading to increased expression of these protective enzymes.[4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InonotusolF This compound (or related compounds) Keap1_Nrf2 Keap1-Nrf2 Complex InonotusolF->Keap1_Nrf2 induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Nrf2_Maf_ARE Nrf2-Maf-ARE Complex Nrf2_nuc->Nrf2_Maf_ARE Maf Maf Maf->Nrf2_Maf_ARE ARE ARE (Antioxidant Response Element) ARE->Nrf2_Maf_ARE Genes Antioxidant Genes (HO-1, NQO1, etc.) Nrf2_Maf_ARE->Genes activates transcription

Activation of the Nrf2/ARE Antioxidant Pathway
NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in the inflammatory response. Chronic inflammation is a major contributor to oxidative stress. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. Several studies have shown that extracts from Inonotus species can inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory and indirect antioxidant effects.[4]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InonotusolF This compound (or related compounds) IKK IKK InonotusolF->IKK inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocation Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) NFkB_nuc->Genes activates transcription

Inhibition of the NF-κB Inflammatory Pathway
MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in transducing extracellular signals to cellular responses, including proliferation, differentiation, inflammation, and apoptosis. The major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Oxidative stress can activate JNK and p38 pathways, which can lead to inflammation and apoptosis. Some bioactive compounds can modulate MAPK signaling to enhance cell survival and reduce inflammation. While the direct effects of this compound on this pathway are not yet elucidated, other compounds from Inonotus species have been shown to modulate MAPK signaling, which is interconnected with both Nrf2 and NF-κB pathways.[5]

MAPK_Signaling Stimuli Extracellular Stimuli (e.g., Oxidative Stress) MAPKKK MAPKKK Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Response Cellular Responses (Inflammation, Apoptosis, Survival) MAPK->Response regulates InonotusolF This compound (Potential Target) InonotusolF->MAPK modulates?

General MAPK Signaling Cascade

Conclusion and Future Directions

The available scientific evidence strongly suggests that Inonotus obliquus is a rich source of compounds with significant antioxidant properties. While specific data on this compound is currently lacking, the broader family of inonotusols and other phenolic and triterpenoid (B12794562) constituents from this fungus demonstrate promising free radical scavenging and cell-protective effects. These effects are mediated not only through direct chemical interactions but also via the modulation of key cellular signaling pathways, including the Nrf2, NF-κB, and potentially MAPK pathways.

For researchers and drug development professionals, this indicates that this compound and related compounds are worthy of further investigation. Future research should focus on:

  • The isolation and purification of this compound in sufficient quantities for comprehensive biological testing.

  • Quantitative assessment of its antioxidant activity using a battery of in vitro assays (DPPH, ABTS, ORAC, etc.) to determine its IC50 values and compare them with standard antioxidants.

  • Elucidation of its efficacy in cell-based models of oxidative stress, including its impact on intracellular ROS levels, cell viability, and markers of oxidative damage.

  • Detailed mechanistic studies to confirm its interaction with and modulation of the Nrf2, NF-κB, and MAPK signaling pathways.

Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent for the prevention and treatment of diseases associated with oxidative stress and inflammation.

References

The Anti-inflammatory Potential of Lanostane Triterpenoids from Inonotus obliquus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide explores the anti-inflammatory properties of lanostane (B1242432) triterpenoids isolated from the medicinal mushroom Inonotus obliquus (Chaga). While the initial topic of interest was "Inonotusol F," a thorough review of current scientific literature reveals a significant lack of data on the anti-inflammatory effects of this specific compound. One study identified this compound as a potent α-glucosidase inhibitor, but its role in inflammation remains uninvestigated.[1] Therefore, this guide will focus on the broader class of "inonotusols" and other well-researched lanostane triterpenoids from Inonotus obliquus, for which anti-inflammatory data are available.

Introduction

Inonotus obliquus, commonly known as Chaga mushroom, has a long history of use in traditional medicine for various ailments, including inflammatory conditions.[2][3] Modern scientific investigations have identified a diverse array of bioactive compounds within this fungus, with lanostane-type triterpenoids being a prominent class exhibiting significant therapeutic potential.[2][3][4] These compounds, including inotodiol and a series of recently discovered inonotusols (H-N), have demonstrated notable anti-inflammatory and anti-neuroinflammatory activities.[5][6][7][8] This guide provides a technical overview of the current understanding of the anti-inflammatory effects of these lanostane triterpenoids, with a focus on their mechanisms of action, experimental validation, and relevant protocols for researchers in drug discovery and development.

Core Anti-inflammatory Mechanisms

The primary anti-inflammatory mechanism of lanostane triterpenoids from Inonotus obliquus involves the modulation of key signaling pathways that regulate the inflammatory response. The inhibition of nitric oxide (NO) production and the downregulation of inducible nitric oxide synthase (iNOS) are consistently observed effects.[5] Emerging evidence also points towards the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the expression of pro-inflammatory cytokines and mediators.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the quantitative data on the anti-inflammatory effects of various lanostane triterpenoids isolated from Inonotus obliquus.

CompoundCell LineInflammatory StimulusMeasured ParameterConcentration% Inhibition / IC50Reference
Inonotusols H-N BV-2 microglial cellsLipopolysaccharide (LPS)NO production-Remarkable inhibition[5]
Inonotusol I BV-2 microglial cellsLipopolysaccharide (LPS)NO production-Potent inhibition[5]
Inonotusol L BV-2 microglial cellsLipopolysaccharide (LPS)NO production-Potent inhibition[5]
Inotodiol HaCaT keratinocytesTumor Necrosis Factor-α (TNF-α)IL-1β, IL-6, IL-8 gene expression0.44-4.0 µg/mLSignificant repression[6][7]
Inotodiol Concentrate HaCaT keratinocytesUltraviolet B (UVB)Pro-inflammatory cytokine gene expression-Significant suppression[6][7]

Key Signaling Pathways

The anti-inflammatory effects of Inonotus obliquus triterpenoids are mediated through the modulation of critical signaling cascades.

G Inhibition of Inflammatory Signaling Pathways by Inonotus Triterpenoids LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., TAK1) TAK1->MAPKKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases nucleus Nucleus NFκB->nucleus translocates proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->proinflammatory_genes activates transcription iNOS_node iNOS → ↑NO COX2_node COX-2 → ↑Prostaglandins Cytokines_node TNF-α, IL-6 → Inflammation MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->nucleus Inonotus_Triterpenoids Inonotus Triterpenoids (e.g., Inotodiol, Inonotusols) Inonotus_Triterpenoids->IKK inhibits Inonotus_Triterpenoids->MAPK inhibits

Caption: Simplified diagram of the NF-κB and MAPK signaling pathways and the inhibitory action of Inonotus triterpenoids.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-inflammatory effects of lanostane triterpenoids.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 or human keratinocyte cell line HaCaT are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., inotodiol) for 1-2 hours before stimulation with an inflammatory agent like LPS (1 µg/mL) or TNF-α (10 ng/mL).

Nitric Oxide (NO) Production Assay

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

G Workflow for Nitric Oxide (NO) Production Assay cluster_0 Cell Culture and Treatment cluster_1 Griess Assay cluster_2 Data Analysis seed_cells Seed RAW 264.7 cells in a 96-well plate pretreat Pre-treat with Inonotus triterpenoid seed_cells->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant add_griess Add Griess reagent to supernatant collect_supernatant->add_griess incubate_griess Incubate at room temperature for 10 min add_griess->incubate_griess measure_absorbance Measure absorbance at 540 nm incubate_griess->measure_absorbance calculate_nitrite Calculate nitrite concentration using a standard curve measure_absorbance->calculate_nitrite determine_inhibition Determine percent inhibition of NO production calculate_nitrite->determine_inhibition

Caption: Experimental workflow for the quantification of nitric oxide production using the Griess assay.
Gene Expression Analysis by Real-Time PCR (RT-PCR)

RT-PCR is employed to quantify the mRNA expression levels of pro-inflammatory genes.

  • RNA Isolation: Total RNA is extracted from treated cells using a suitable kit (e.g., TRIzol reagent).

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme.

  • Real-Time PCR: The cDNA is then used as a template for PCR with gene-specific primers for target genes (e.g., IL1B, IL6, IL8, NOS2) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. The reaction is performed in a real-time PCR system.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-p38, p38) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The band intensities are quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The lanostane triterpenoids from Inonotus obliquus, including inotodiol and the inonotusols, represent a promising class of natural compounds with potent anti-inflammatory properties. Their mechanism of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, provides a solid foundation for their further development as therapeutic agents for inflammatory diseases. While the current body of research is encouraging, further studies are warranted to fully elucidate the structure-activity relationships of these compounds and to evaluate their efficacy and safety in preclinical and clinical settings. The specific investigation of this compound's anti-inflammatory potential is a clear gap in the current research landscape and a promising avenue for future exploration.

References

Technical Whitepaper: Cytotoxicity and Mechanistic Pathways of Lanostane Triterpenoids from Inonotus obliquus on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial topic specified "Inonotusol F." A thorough review of published literature did not yield sufficient specific data for a compound with this exact name. This document will therefore focus on Inotodiol , a prominent and well-researched lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus (Chaga). The findings related to Inotodiol are representative of the cytotoxic potential of compounds from this natural source and provide a strong foundation for understanding their anticancer mechanisms.

Executive Summary

Inonotus obliquus, commonly known as Chaga mushroom, is a valued resource in traditional medicine for its therapeutic properties, including anticancer effects.[1] Its bioactivity is largely attributed to a diverse range of secondary metabolites, particularly lanostane-type triterpenoids.[1] Among these, Inotodiol has emerged as a compound of significant interest due to its potent cytotoxic and pro-apoptotic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the cytotoxic effects of Inotodiol, details the experimental protocols for its evaluation, and elucidates the core signaling pathways involved in its mechanism of action.

Data Presentation: Cytotoxicity of Inonotus obliquus Triterpenoids

The cytotoxic potential of compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for Inotodiol and other extracts from Inonotus obliquus across various human cancer cell lines.

Table 1: IC50 Values of Inonotus obliquus Extracts and Triterpenoids

Compound/ExtractCancer Cell LineCell TypeIC50 ValueAssay Used
Chaga Extract (from B. pendula)HepG2Hepatocellular Carcinoma37.71 µg/mLSRB
Chaga Extract (from B. pendula)CAL-62Anaplastic Thyroid Cancer43.30 µg/mLSRB
Chaga Extract (from B. pubescens)HepG2Hepatocellular Carcinoma49.99 µg/mLSRB
InotodiolHeLaCervical Cancer> 25 µM (Induces apoptosis)Cell Viability Assay
Polysaccharides (IOP)NCI-H23Lung Cancer100 µg/mLMTT
Polysaccharides (IOP)A549Lung Cancer100 µg/mLMTT

Note: Data compiled from multiple sources.[2][3][4] The cytotoxic activity of Chaga extracts is considered moderate, as high cytotoxicity is often defined by IC50 values ≤ 20 µg/mL.[2][3]

Molecular Mechanisms of Inotodiol-Induced Cytotoxicity

Inotodiol exerts its anticancer effects by modulating several critical signaling pathways that govern cell survival, proliferation, and apoptosis. The primary mechanisms identified are the induction of apoptosis through the MAPK/ERK pathway and a p53-dependent mechanism.

Intrinsic Apoptosis Induction via MAPK/ERK Pathway

Recent studies have demonstrated that Inotodiol can induce apoptosis in hepatocellular carcinoma (HCC) cells by modulating the MAPK/ERK signaling pathway.[2][5][6] Treatment with Inotodiol leads to the inhibition of key proteins in this pathway, including RAS, p-c-RAF, p-MEK, and p-ERK.[5] This inhibition triggers the intrinsic apoptosis cascade, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-XL, and MCL1.[5][6] The shift in the Bax/Bcl-2 ratio ultimately leads to the activation of executioner caspases, such as Caspase-3, and the cleavage of Poly (ADP-ribose) polymerase (PARP), culminating in programmed cell death.[5][6]

G Inotodiol Inotodiol MAPK_Pathway MAPK/ERK Pathway (RAS, RAF, MEK, ERK) Inotodiol->MAPK_Pathway Inhibits Bcl2_Family Bcl-2, Bcl-XL, MCL1 (Anti-Apoptotic) Inotodiol->Bcl2_Family Downregulates Bax Bax (Pro-Apoptotic) Inotodiol->Bax Upregulates MAPK_Pathway->Bcl2_Family Suppresses Inhibition Caspase3 Cleaved Caspase-3 Bcl2_Family->Caspase3 Inhibits Bax->Caspase3 Activates PARP Cleaved PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Induces

Inotodiol-induced apoptosis via MAPK pathway modulation.
p53-Dependent Apoptosis

In human cervical cancer (HeLa) cells, Inotodiol has been shown to induce apoptosis and inhibit cell migration and invasion through a p53-dependent pathway.[3] The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress. The anti-tumor activity of Inotodiol was significantly diminished when p53 was silenced, indicating that p53 is a key mediator of its effects in this cell line.[3] This pathway also involves the modulation of Bcl-2 family proteins and the activation of Caspase-3.[3]

G Inotodiol Inotodiol p53 p53 Activation Inotodiol->p53 Bax Bax ↑ p53->Bax Upregulates Bcl2 Bcl-2 ↓ p53->Bcl2 Downregulates Caspase3 Caspase-3 Activity Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Induces

p53-dependent mechanism of Inotodiol action.

Experimental Protocols

The following section details the standard methodologies used to assess the cytotoxicity and apoptotic effects of compounds like Inotodiol.

General Experimental Workflow

The evaluation of a cytotoxic compound typically follows a structured workflow, from initial cell culture and treatment to endpoint analysis of cell viability and mechanism of action.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis a 1. Cell Seeding (96-well plate) b 2. Cell Attachment (24h Incubation) a->b c 3. Add Inotodiol (Serial Dilutions) b->c d 4. Incubation (48-72h) c->d e 5a. Viability Assay (MTT / SRB) d->e f 5b. Apoptosis Assay (Flow Cytometry) d->f g 5c. Protein Analysis (Western Blot) d->g

Standard workflow for cytotoxicity assessment.
Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of total cellular protein content.[7][8]

  • Cell Seeding: Plate cells in a 96-well microtiter plate at an optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for the desired period (e.g., 48-72 hours).[8]

  • Cell Fixation: Gently add cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[4][7]

  • Washing: Wash the plates four to five times with 1% (v/v) acetic acid or slow-running tap water to remove the TCA and excess medium components.[4][7] Air dry the plates completely.[7]

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[7][8]

  • Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.[7][8]

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: Read the absorbance (optical density) on a microplate reader at a wavelength between 510 nm and 570 nm.[7][8]

MTT Cell Viability Assay

The MTT assay measures cellular metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[1][9]

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the SRB assay.

  • MTT Addition: After the treatment incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[1]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2) to allow for the conversion of MTT to formazan.[1]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a dedicated reagent) to each well to dissolve the formazan crystals.[1] Allow the plate to stand overnight in the incubator or shake for 15 minutes on an orbital shaker.[1][9]

  • Absorbance Measurement: Measure the spectrophotometrical absorbance of the samples using a microplate reader. The wavelength for the formazan product is between 550 and 600 nm.[1]

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample, allowing for the analysis of changes in the expression of key apoptosis-related proteins.[10][11]

  • Cell Lysis: Treat cells with the compound, then harvest and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.[10]

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, p-ERK) overnight at 4°C.

  • Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.[10]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.[10]

Conclusion and Future Outlook

Inotodiol, a key triterpenoid from Inonotus obliquus, demonstrates significant cytotoxic activity against a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis through the modulation of critical signaling pathways such as MAPK/ERK and p53. The data and protocols presented in this guide provide a robust framework for researchers engaged in the study of natural products for oncology applications. Future research should focus on in vivo studies to validate these in vitro findings, further investigate the involvement of other signaling pathways, and explore the potential for synergistic effects with conventional chemotherapeutic agents. The continued exploration of compounds like Inotodiol holds promise for the development of novel, effective, and potentially less toxic cancer therapies.

References

Methodological & Application

Application Notes & Protocols: Isolation of Inonotusol F from Inonotus obliquus (Chaga Mushroom)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inonotus obliquus, commonly known as Chaga mushroom, is a parasitic fungus that grows on birch trees and has been used in traditional medicine for centuries, particularly in Eastern Europe and Russia.[1] It is a rich source of various bioactive compounds, including polysaccharides, polyphenols, and triterpenoids.[2][3][4] Among these, lanostane-type triterpenoids, such as inotodiol, are of significant interest due to their potent biological activities, which include anticancer, antioxidant, and anti-inflammatory properties.[5][6]

This document provides a detailed protocol for the isolation and purification of lanostane-type triterpenoids from Inonotus obliquus, with a focus on Inonotusol F and the closely related, abundant compound, inotodiol. The methodologies described herein are based on established solvent extraction and chromatographic techniques, providing a robust framework for obtaining high-purity compounds for research and drug development purposes.

Experimental Protocols

Preparation of Inonotus obliquus Material
  • Obtain dried fruiting bodies of Inonotus obliquus.

  • Pulverize the dried mushroom into a fine powder (e.g., ~30 mesh) using a disintegrator or grinder.[7]

  • Dry the powder to a constant weight, for example, at 60-80°C, to remove residual moisture.[8]

Extraction of Crude Triterpenoids

This protocol describes a common method using ethanol (B145695) extraction. Alternative methods include supercritical CO₂ extraction, Soxhlet extraction, and ultrasound-assisted extraction.[2][9][10]

  • Maceration:

    • Mix 500 g of dried Inonotus obliquus powder with 6 L of 95% food-grade ethanol in a suitable reactor vessel.[5][7]

    • Incubate the mixture at 50°C overnight with constant agitation (e.g., 200 rpm).[5]

  • Filtration and Concentration:

    • Separate the ethanol extract from the insoluble mushroom residue by centrifugation (e.g., 12,400 × g for 20 minutes) or filtration through Whatman filter paper.[5][7]

    • Collect the supernatant. To increase the yield, the insoluble residue can be re-extracted two more times with fresh ethanol.[5]

    • Combine all supernatants and concentrate the solution to a small volume (e.g., 50-70 mL) using a vacuum rotary evaporator to obtain the crude ethanol extract.[5]

Chromatographic Purification of this compound

The crude extract contains a complex mixture of compounds. Purification is typically achieved using column chromatography. High-speed counter-current chromatography (HSCCC) is another efficient alternative.[1]

  • Column Preparation:

    • Select a suitable glass column.

    • Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).[11][12] The weight of the adsorbent should be 20-50 times the weight of the crude extract.[11]

    • Pack the column with the silica gel slurry, ensuring a homogenous bed without air bubbles.[11] Add a layer of sand on top to protect the silica surface.[13]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or the initial elution solvent).[1][14]

    • Carefully load the dissolved sample onto the top of the silica gel column.[14]

  • Elution:

    • Elute the column with a solvent system of increasing polarity. A common system for separating triterpenoids is a gradient of hexane (B92381) and ethyl acetate.[1]

    • Start with a low polarity mixture (e.g., hexane:ethyl acetate, 20:1 v/v) and gradually increase the proportion of the more polar solvent (ethyl acetate).[5]

    • Collect fractions of the eluate in separate tubes.

  • Fraction Analysis:

    • Monitor the separation process by analyzing the collected fractions using Thin Layer Chromatography (TLC).

    • Spot small amounts of each fraction onto a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots under UV light or by staining (e.g., with vanillin-sulfuric acid reagent) to identify the fractions containing the target compound.

    • Combine the fractions that contain the purified this compound.

  • Final Purification (Optional):

    • For obtaining very high purity (>97%), a second chromatographic step, such as preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18), can be employed.[5]

    • A mobile phase of acetonitrile (B52724) and water is commonly used for reverse-phase separation of these compounds.[5]

Structure Elucidation

The identity and structure of the isolated compound must be confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): Determine the molecular weight and molecular formula of the compound using High-Resolution Mass Spectrometry (HRMS).[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure.

    • Acquire 1D NMR spectra (¹H and ¹³C) and 2D NMR spectra (e.g., COSY, HMBC, HMQC).[1][16]

    • The analysis of chemical shifts, coupling constants, and correlations in these spectra allows for the unambiguous assignment of the structure of this compound.[17][18]

Data Presentation

Table 1: Comparison of Extraction Methods for Triterpenoids from Inonotus obliquus

Extraction Method Solvent(s) Key Conditions Inotodiol Yield Reference
Maceration 95% Ethanol 50°C, overnight, 3 extractions ~0.28% (w/w) from powder [5]
Supercritical Fluid Extraction (SFE) Supercritical CO₂ 50°C, 350 bar 87–101 mg/100 g [9]
Folch Method Chloroform/Methanol Room Temperature 139 mg/100 g [9]
Soxhlet Extraction Cyclohexane Boiling point of solvent 231 mg/100 g [2]

| Ultrasound-Assisted | 60% Ethanol | Cold Extraction | Not specified |[10] |

Table 2: Chromatographic Systems for Triterpenoid Purification

Chromatography Type Stationary Phase Mobile Phase / Solvent System Compound(s) Purified Reference
High-Speed Counter-Current Chromatography (HSCCC) Liquid-Liquid Hexane:Ethyl acetate:Methanol:Water (1:0.4:1:0.4, v/v) Inotodiol, Trametenolic acid [1]
Preparative HPLC Reverse-Phase (C18) Acetonitrile/Water gradient Inotodiol [5]

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | General Triterpenoids |[5][11][19] |

Visualizations

Experimental Workflow Diagram

G Workflow for Isolation of this compound A Start: Dried Chaga Mushroom (Inonotus obliquus) B 1. Pulverization (Grinding to fine powder) A->B C 2. Solvent Extraction (e.g., 95% Ethanol, 50°C) B->C D Filtration / Centrifugation C->D E Insoluble Residue (Re-extract or discard) D->E F Crude Ethanol Extract D->F G Solvent Evaporation (Rotary Evaporator) F->G H Concentrated Crude Extract G->H I 3. Column Chromatography (Silica Gel, Hexane:EtOAc gradient) H->I J Fraction Collection I->J K 4. Fraction Analysis (TLC Monitoring) J->K L Combined Fractions (Containing this compound) K->L M Solvent Removal L->M N Purified this compound M->N O 5. Structure Elucidation (NMR, MS) N->O P End: Confirmed Structure O->P

Caption: General experimental workflow for the isolation and purification of this compound.

Signaling Pathway (Placeholder)

No specific signaling pathway for this compound was identified in the provided search results. However, extracts of Inonotus obliquus are known to modulate immune responses. For instance, they can inhibit the immune checkpoint interaction between CTLA-4 and CD80.[20] A diagram illustrating this known interaction for Chaga extract is provided below.

G Known Immunomodulatory Action of Chaga Extract CD80 CD80 Inhibition Inhibition of T-Cell Deactivation CTLA4 CTLA-4 CTLA4->CD80 Chaga Chaga Extract (Contains Triterpenoids) Chaga->CTLA4 Blocks Interaction

Caption: Chaga extract blocks the inhibitory CTLA-4/CD80 immune checkpoint interaction.

References

Application Notes and Protocols for the Extraction of Inonotusol F from Inonotus obliquus Mycelia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inonotus obliquus, commonly known as Chaga mushroom, is a medicinal fungus rich in various bioactive compounds, including a diverse array of lanostane-type triterpenoids. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potential therapeutic properties. Among these triterpenoids, Inonotusol F has been identified as a potent inhibitor of α-glucosidase, suggesting its potential application in the management of type 2 diabetes. This document provides detailed protocols for the cultivation of I. obliquus mycelia and the subsequent extraction and purification of this compound, alongside relevant quantitative data for major triterpenoids from this fungus.

Data Presentation: Triterpenoid (B12794562) Content in Inonotus obliquus

While specific quantitative data for this compound from Inonotus obliquus mycelia is not extensively documented in the available literature, the following table summarizes the reported yields of other major triterpenoids from both the mycelia and the sclerotia (fruiting body) of the fungus. This data provides a comparative baseline for researchers targeting triterpenoid extraction.

CompoundSource MaterialExtraction MethodYieldReference
Inotodiol Sclerotia (Outer & Inner parts)80% Methanol Extraction194.1 ± 11.5 mg/g (outer), 153.9 ± 15.4 mg/g (inner)[1]
Lanosterol Field-grown Mycelia80% Ethanol Extraction45.47% of total sterols[1]
Inotodiol Field-grown Mycelia80% Ethanol Extraction25.36% of total sterols[1]
Ergosterol Cultured Mycelia80% Ethanol Extraction82.20% of total sterols[1]
Lanosterol Cultured Mycelia80% Ethanol Extraction3.68% of total sterols[1]
Inotodiol SclerotiaSupercritical Fluid Extraction (SFE)87–101 mg/100 g
Lanosterol SclerotiaSupercritical Fluid Extraction (SFE)59–63 mg/100 g
Inotodiol SclerotiaFolch Method139 mg/100 g
Lanosterol SclerotiaFolch Method81 mg/100 g

Note: The absence of triterpenoids in some liquid-cultured mycelia has been reported, suggesting that culture conditions are critical for the production of these compounds.[2]

Experimental Protocols

Cultivation of Inonotus obliquus Mycelia

This protocol outlines the submerged fermentation method for generating mycelial biomass rich in triterpenoids.

Materials:

  • Inonotus obliquus pure culture

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Liquid culture medium (e.g., Potato Dextrose Broth (PDB) or a custom medium containing glucose, yeast extract, KH2PO4, and MgSO4·7H2O)

  • Sterile flasks or bioreactor

  • Shaker incubator

Procedure:

  • Activation of Culture: Inoculate the Inonotus obliquus pure culture onto PDA plates and incubate at 25°C for 7-10 days until sufficient mycelial growth is observed.

  • Seed Culture Preparation: Aseptically transfer a small piece of the mycelial agar into a flask containing the sterile liquid culture medium. Incubate at 25°C on a rotary shaker at 150 rpm for 5-7 days to generate a seed culture.

  • Submerged Fermentation: Inoculate a larger volume of the sterile liquid culture medium in a fermenter or larger flasks with the seed culture (typically 5-10% v/v).

  • Incubation: Maintain the culture at 25°C with agitation (150 rpm) for 10-14 days. The optimization of culture conditions (e.g., pH, aeration, and nutrient composition) may be required to enhance triterpenoid production.

  • Harvesting: After the incubation period, harvest the mycelial biomass by filtration or centrifugation.

  • Drying: Wash the harvested mycelia with distilled water and then dry them in an oven at 50-60°C or by freeze-drying to a constant weight.

  • Grinding: Grind the dried mycelia into a fine powder for subsequent extraction.

Extraction of Crude Triterpenoids

This protocol describes a general method for the solvent extraction of triterpenoids from the dried mycelial powder.

Materials:

  • Dried and powdered Inonotus obliquus mycelia

  • Extraction solvent (e.g., 80% ethanol, methanol, or a mixture of chloroform (B151607) and methanol)

  • Soxhlet apparatus or reflux setup

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

Procedure:

  • Solvent Extraction: Place the dried mycelial powder in the thimble of a Soxhlet apparatus or a flask for reflux extraction.

  • Extraction Process: Extract with the chosen solvent for 6-8 hours. For reflux, heat the solvent mixture with the mycelia at the solvent's boiling point.

  • Filtration: After extraction, filter the mixture to separate the mycelial debris from the solvent extract.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Drying: Dry the crude extract completely, for example, in a vacuum oven, to remove any residual solvent.

Purification of this compound

This protocol outlines a multi-step chromatographic procedure for the isolation and purification of this compound from the crude extract.

Materials:

  • Crude triterpenoid extract

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol, chloroform)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Analytical standards (if available) for comparison

Procedure:

  • Silica Gel Column Chromatography (Fractionation):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for instance, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Pool the fractions that show the presence of compounds with similar Rf values to known lanostane (B1242432) triterpenoids.

  • Preparative HPLC (Purification):

    • Further purify the fractions containing the target compound using a preparative HPLC system with a C18 column.

    • Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, for elution.

    • Monitor the elution profile with a detector (e.g., UV or ELSD) and collect the peak corresponding to this compound.

  • Purity Analysis and Structure Elucidation:

    • Assess the purity of the isolated this compound using analytical HPLC.

    • Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Experimental Workflow Diagram

Extraction_Workflow cluster_cultivation Mycelia Cultivation cluster_extraction Crude Extract Preparation cluster_purification Purification of this compound Cultivation Submerged Fermentation of I. obliquus Mycelia Harvesting Harvesting & Drying of Mycelia Cultivation->Harvesting Grinding Grinding to Fine Powder Harvesting->Grinding Extraction Solvent Extraction (e.g., 80% Ethanol) Grinding->Extraction Concentration Concentration under Vacuum Extraction->Concentration ColumnChromatography Silica Gel Column Chromatography Concentration->ColumnChromatography HPLC Preparative HPLC ColumnChromatography->HPLC Analysis Purity Analysis & Structural Elucidation HPLC->Analysis

Caption: Workflow for the extraction and purification of this compound.

Proposed Mechanism of α-Glucosidase Inhibition

This compound is a known inhibitor of α-glucosidase. While the precise binding mode of this compound is a subject for further research, the general mechanism of non-competitive inhibition by related triterpenoids involves binding to an allosteric site on the enzyme. This binding induces a conformational change in the enzyme, which in turn affects the active site's ability to bind with its substrate, thereby inhibiting the enzyme's activity.

Alpha_Glucosidase_Inhibition cluster_enzyme α-Glucosidase Enzyme Enzyme α-Glucosidase ActiveSite Active Site Product Glucose ActiveSite->Product Catalyzes NoProduct Inhibition of Glucose Release ActiveSite->NoProduct Inhibited Catalysis AllostericSite Allosteric Site AllostericSite->ActiveSite Induces Conformational Change InonotusolF This compound InonotusolF->AllostericSite Binds to Substrate Carbohydrate Substrate Substrate->ActiveSite Binds to

Caption: Non-competitive inhibition of α-glucosidase by this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Inonotusol F

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inonotusol F is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus (Chaga).[1][2][3] Triterpenoids from this fungus are known for a variety of biological activities, making them of significant interest in pharmaceutical research and drug development.[2][4][5] To facilitate further research and ensure the quality of related products, a reliable and reproducible analytical method for the quantification of this compound is essential. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound. The described method is based on established protocols for similar triterpenoids found in Inonotus obliquus.[4][6][7]

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of triterpenoids.[6][8]

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (optional, for mobile phase modification)

    • This compound reference standard (of known purity)

  • Sample Preparation Equipment:

    • Analytical balance

    • Ultrasonic bath

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm or 0.45 µm)

2. Preparation of Solutions

  • Mobile Phase:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Note: A gradient elution is proposed for optimal separation.

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Store this solution at 4°C.

  • Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a range of concentrations suitable for creating a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

3. Sample Preparation

The following is a general procedure for the extraction of this compound from Inonotus obliquus powder. The efficiency of extraction may need to be optimized for specific sample matrices.

  • Accurately weigh approximately 1.0 g of dried and powdered Inonotus obliquus sample into a centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Sonication: Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.[9]

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the pellet with an additional 20 mL of methanol to ensure complete extraction.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.[6]

4. HPLC Method Parameters

The following HPLC parameters are proposed for the analysis of this compound. Method optimization may be required to achieve the desired separation and sensitivity.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water, B: Acetonitrile
Gradient Elution 0-10 min: 60% B; 10-30 min: 60-95% B; 30-40 min: 95% B; 40.1-45 min: 60% B
Flow Rate 1.0 mL/min[6][8]
Column Temperature 30°C
Injection Volume 10 µL[6][8]
Detection Wavelength 210 nm (based on typical UV absorbance for similar triterpenoids)[6]
Run Time 45 minutes

Data Presentation

Table 1: Proposed Quantitative Parameters for this compound Analysis

ParameterExpected Value/Range
Retention Time (RT) To be determined experimentally with a reference standard
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Mandatory Visualization

HPLC_Workflow SamplePrep Sample Preparation HPLCSeparation HPLC Separation SamplePrep->HPLCSeparation Inject Sample StandardPrep Standard Preparation StandardPrep->HPLCSeparation Inject Standards Detection UV Detection (210 nm) HPLCSeparation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis DataAcquisition->DataAnalysis Chromatogram DataAnalysis->DataAcquisition

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Note: Quantification of Inonotusol F using High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantification of Inonotusol F, a lanostane-type triterpenoid (B12794562) with significant therapeutic potential, in various sample matrices. The described methodology utilizes High-Performance Liquid Chromatography (HPLC) coupled with both Ultraviolet (UV) and Mass Spectrometric (MS) detection, providing a robust, sensitive, and selective analytical approach. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who require accurate and precise quantification of this compound. The protocols for sample preparation, instrument setup, and method validation are outlined, based on established methods for analogous triterpenoids.

Introduction

This compound is a triterpenoid isolated from the medicinal mushroom Inonotus obliquus (Chaga). Triterpenoids from this species, such as inotodiol, have demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects. Accurate quantification of this compound is crucial for quality control of raw materials and formulated products, as well as for pharmacokinetic and pharmacodynamic studies. This application note provides a comprehensive HPLC-UV/MS method to address this analytical need. While specific validated methods for this compound are not widely published, this protocol is adapted from established and validated methods for similar triterpenoids, such as inotodiol and other lanostane-type compounds.[1][2][3]

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential for accurate quantification and to minimize matrix effects.

1.1. Extraction from Mushroom Matrix:

  • Weigh 1.0 g of dried and powdered Inonotus obliquus material.

  • Add 20 mL of 95% ethanol.

  • Perform ultrasonication for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the residue two more times.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in 5 mL of methanol.

  • Filter the solution through a 0.22 µm syringe filter prior to HPLC injection.

1.2. Extraction from Plasma (for Pharmacokinetic Studies):

  • To 100 µL of plasma, add an internal standard (e.g., a structurally similar, stable-isotope labeled triterpenoid).

  • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter through a 0.22 µm filter before analysis.

HPLC-UV/MS Instrumentation and Conditions

2.1. HPLC System:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 210 nm.

2.2. Mass Spectrometry System:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

  • Source Temperature: 150 °C.[4]

  • Desolvation Temperature: 300 °C.[4]

  • Capillary Voltage: 3.0 kV.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MRM Transitions (Hypothetical for this compound): To be determined by direct infusion of a pure standard. A plausible transition would be based on the loss of water molecules from the protonated molecule [M+H]+.

Method Validation

The analytical method should be validated according to ICH guidelines, encompassing the following parameters:

  • Linearity: The linearity of the method should be assessed by preparing calibration curves with at least six concentrations of this compound standard. The correlation coefficient (r²) should be >0.99.

  • Precision: Intra- and inter-day precision should be evaluated by analyzing replicate samples at three different concentrations. The relative standard deviation (RSD) should be less than 15%.

  • Accuracy: The accuracy should be determined by a recovery study, spiking a blank matrix with known concentrations of this compound. The recovery should be within 85-115%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

  • Specificity: The ability of the method to differentiate this compound from other components in the sample matrix should be demonstrated by comparing the chromatograms of blank and spiked samples.

Data Presentation

The quantitative data obtained from method validation studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: HPLC-UV/MS Method Validation Parameters for this compound Quantification (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity
Range0.1 - 100 µg/mL-
Correlation Coefficient (r²)0.9995> 0.99
Precision (RSD%)
Intra-day< 5%< 15%
Inter-day< 8%< 15%
Accuracy (Recovery %)
Low QC (1 µg/mL)98.5%85 - 115%
Mid QC (10 µg/mL)102.1%85 - 115%
High QC (80 µg/mL)99.2%85 - 115%
Sensitivity
LOD0.03 µg/mLS/N > 3
LOQ0.1 µg/mLS/N > 10

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample Matrix (Mushroom or Plasma) extraction Extraction start->extraction filtration Filtration (0.22 µm) extraction->filtration hplc HPLC Separation (C18 Column) filtration->hplc uv UV Detection (210 nm) hplc->uv ms MS Detection (ESI+, MRM) hplc->ms quant Quantification uv->quant ms->quant validation Method Validation quant->validation

Caption: Experimental workflow for this compound quantification.

Hypothetical Signaling Pathway Modulated by this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inonotusol_f This compound pi3k PI3K inonotusol_f->pi3k inhibits receptor Receptor receptor->pi3k activates akt Akt pi3k->akt activates nfkb NF-κB akt->nfkb activates gene_expression Gene Expression (Inflammatory Cytokines) nfkb->gene_expression

Caption: Hypothetical inhibition of the PI3K/Akt/NF-κB signaling pathway by this compound.

Conclusion

The HPLC-UV/MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound. The combination of UV and MS detection ensures both high sensitivity and selectivity, making it suitable for a wide range of applications, from quality control of herbal products to advanced pharmacological research. Proper method validation is critical to ensure the accuracy and precision of the results. This protocol serves as a foundational method that can be further optimized for specific matrices and research needs.

References

Application Notes and Protocols: In Vitro α-Glucosidase Inhibition Assay for Inonotusol F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inonotusol F, a triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus, has garnered attention for its potential therapeutic properties. Among its various biological activities, this compound has demonstrated inhibitory effects on α-glucosidase, a key enzyme in carbohydrate metabolism.[1] This enzyme is responsible for the breakdown of complex carbohydrates into glucose in the small intestine. Inhibition of α-glucosidase can delay glucose absorption, a mechanism of action highly relevant for the management of type 2 diabetes.[2] Therefore, a robust and reliable in vitro assay to determine the inhibitory potency of this compound against α-glucosidase is crucial for its further development as a potential therapeutic agent.

These application notes provide a detailed protocol for conducting an in vitro α-glucosidase inhibition assay using this compound. The described method is based on a common spectrophotometric approach where the enzymatic activity is monitored by the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Principle of the Assay

The in vitro α-glucosidase inhibition assay is a colorimetric assay that measures the amount of p-nitrophenol produced from the enzymatic hydrolysis of pNPG. In the presence of an inhibitor like this compound, the activity of α-glucosidase is reduced, leading to a decrease in the production of p-nitrophenol. The amount of p-nitrophenol produced is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at 405 nm. The inhibitory activity of this compound is determined by comparing the rate of the reaction in the presence of the compound to the rate of the uninhibited enzyme.

Experimental Protocols

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae

  • This compound

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (B1664774) (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Preparation of Solutions
  • Sodium Phosphate Buffer (100 mM, pH 6.8): Prepare by dissolving the appropriate amount of sodium phosphate monobasic and dibasic salts in distilled water. Adjust the pH to 6.8.

  • α-Glucosidase Solution (1.0 U/mL): Dissolve α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8). Prepare this solution fresh before each experiment.

  • pNPG Solution (5 mM): Dissolve pNPG in 100 mM sodium phosphate buffer (pH 6.8). Prepare this solution fresh and protect it from light.

  • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. The final concentration of DMSO in the assay should be kept below 1% to avoid affecting enzyme activity.

  • Acarbose Stock Solution (e.g., 1 mg/mL): Dissolve acarbose in 100 mM sodium phosphate buffer (pH 6.8).

  • Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in distilled water. This will be used as a stop solution.

Assay Procedure
  • Inhibitor Dilution: Prepare a series of dilutions of this compound from the stock solution using sodium phosphate buffer. A typical concentration range to test would be from 1 to 100 µM. Also, prepare dilutions of acarbose to be used as a positive control.

  • Assay Plate Setup:

    • Blank: 50 µL of sodium phosphate buffer.

    • Control (100% enzyme activity): 25 µL of sodium phosphate buffer and 25 µL of α-glucosidase solution.

    • Test Wells: 25 µL of each this compound dilution and 25 µL of α-glucosidase solution.

    • Positive Control: 25 µL of each acarbose dilution and 25 µL of α-glucosidase solution.

  • Pre-incubation: Mix the contents of each well and pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add 25 µL of the 5 mM pNPG solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Termination of Reaction: Stop the reaction by adding 100 µL of 0.1 M sodium carbonate solution to each well.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Presentation and Analysis

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (enzyme and substrate without inhibitor).

  • A_sample is the absorbance of the sample (enzyme, substrate, and this compound).

The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Table 1: Hypothetical α-Glucosidase Inhibition Data for this compound

This compound Concentration (µM)Absorbance at 405 nm (Mean ± SD)% Inhibition
Control (0 µM)1.25 ± 0.050%
11.10 ± 0.0412%
50.88 ± 0.0629.6%
100.65 ± 0.0348%
250.38 ± 0.0269.6%
500.20 ± 0.0184%
1000.12 ± 0.0190.4%

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, this compound) prep_dilutions Prepare Serial Dilutions of this compound and Controls prep_reagents->prep_dilutions plate_setup Set up 96-well Plate (Blank, Control, Samples) prep_dilutions->plate_setup pre_incubation Pre-incubate Enzyme with this compound (37°C, 10 min) plate_setup->pre_incubation add_substrate Add pNPG Substrate to Initiate Reaction pre_incubation->add_substrate incubation Incubate (37°C, 20 min) add_substrate->incubation stop_reaction Stop Reaction with Na₂CO₃ incubation->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition calc_ic50 Determine IC₅₀ Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro α-glucosidase inhibition assay of this compound.

signaling_pathway cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream carbs Complex Carbohydrates (Starch, Sucrose) alpha_glucosidase α-Glucosidase carbs->alpha_glucosidase Hydrolysis glucose Glucose alpha_glucosidase->glucose glut2 GLUT2 Transporter glucose->glut2 Uptake blood_glucose Increased Blood Glucose glut2->blood_glucose inonotusol_f This compound inonotusol_f->alpha_glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition by this compound in the small intestine.

References

Application Notes and Protocols for Inonotusol F Efficacy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Comprehensive searches of available scientific literature did not yield specific animal model efficacy studies for Inonotusol F . The majority of research on the bioactive components of the Inonotus obliquus (Chaga) mushroom focuses on other triterpenoids, particularly Inotodiol , as well as polysaccharides and polyphenols.

Given the close structural relationship between these lanostane-type triterpenoids, the following application notes and protocols have been developed based on the extensive research available for Inotodiol . These notes are intended to provide a robust framework for designing and executing preclinical animal studies for related compounds like this compound. The methodologies and observed biological effects of Inotodiol serve as a valuable reference for investigating the potential therapeutic efficacy of other novel triterpenoids from Inonotus obliquus.

Application Notes: Anti-Inflammatory and Anti-Allergic Efficacy of Inotodiol

Inotodiol, a prominent triterpenoid (B12794562) isolated from Inonotus obliquus, has demonstrated significant anti-inflammatory and anti-allergic properties in murine models. These effects are primarily attributed to its ability to modulate mast cell function and reduce the levels of inflammatory mediators.

Key Findings from Animal Studies:
  • Reduction of Allergic Symptoms: Oral administration of Inotodiol has been shown to ameliorate symptoms of food allergies, such as diarrhea, in mouse models.[1][2]

  • Inhibition of Mast Cell Degranulation: Inotodiol treatment leads to a decrease in the serum levels of mouse mast cell protease-1 (MCPT-1), a key marker of mast cell activation and degranulation.[1][2]

  • Safety Profile: Repeated oral administration of both crude (20% purity) and pure (95% purity) Inotodiol for up to 13 weeks in mice showed no mortality or significant organ abnormalities.[1][2][3] Furthermore, it did not significantly alter the serum levels of major pro-inflammatory and anti-inflammatory cytokines, including IFN-γ, IL-1β, IL-2, TNF-α, IL-6, IL-10, IL-12, and IL-17A, in non-challenged animals, suggesting a favorable safety profile and a specific modulatory effect in disease states rather than broad immunosuppression.[1]

Quantitative Data Summary

Table 1: Efficacy of Inotodiol in a Food Allergy Mouse Model

ParameterAnimal ModelTreatment GroupDosageDurationObservationReference
Diarrhea SymptomsOVA-induced food allergy miceINO95 (95% pure Inotodiol)Not specifiedNot specifiedAmelioration of diarrhea[1][2]
Diarrhea SymptomsOVA-induced food allergy miceINO20 (20% crude Inotodiol)Not specifiedNot specifiedAmelioration of diarrhea[1][2]
Serum MCPT-1 LevelsOVA-induced food allergy miceInotodiol (purity not specified)Not specifiedNot specifiedDecreased levels compared to control[1][2]

Table 2: Safety Profile of Inotodiol in Mice

ParameterAnimal ModelTreatment GroupDosageDurationObservationReference
Mortality & Organ AbnormalitiesICR MiceINO95Up to 20 mg/kg/day (oral)13 weeksNo mortality or abnormalities[1][3]
Mortality & Organ AbnormalitiesICR MiceINO2030 mg/kg/day (oral)13 weeksNo mortality or abnormalities[1][3]
Serum Cytokine LevelsICR MiceINO9520 mg/kg/day (oral)13 weeksNo significant change in IFN-γ, IL-1β, IL-2, TNF-α, IL-6, IL-10, IL-12, IL-17A[1]

Experimental Protocols

Protocol 2.1: Evaluation of Anti-Allergic Efficacy in a Food Allergy Mouse Model

This protocol is designed to assess the ability of a test compound to alleviate the symptoms of ovalbumin (OVA)-induced food allergy.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Cholera Toxin (CT)

  • Test compound (e.g., Inotodiol, this compound)

  • Vehicle control (e.g., corn oil)

  • Mouse MCPT-1 ELISA Kit

Procedure:

  • Sensitization:

    • Sensitize mice by intraperitoneal (i.p.) injection of 10 µg OVA and 10 µg CT in 200 µL of phosphate-buffered saline (PBS) on days 0, 7, 14, 21, and 28.

  • Induction of Allergic Diarrhea:

    • On day 35, fast the mice for 4 hours.

    • Administer the test compound or vehicle orally.

    • One hour after treatment, orally challenge the mice with 50 mg of OVA in PBS.

  • Observation and Scoring:

    • Monitor the mice for the onset of diarrhea for 24 hours post-challenge.

    • Score the diarrhea severity based on established scales.

  • Biomarker Analysis:

    • At the end of the observation period, collect blood samples via cardiac puncture.

    • Prepare serum and measure the concentration of MCPT-1 using an ELISA kit according to the manufacturer's instructions.

Protocol 2.2: Repeated-Dose Oral Toxicity Study

This protocol outlines a 13-week repeated-dose toxicity study to evaluate the safety profile of a test compound.

Materials:

  • Male ICR mice (5 weeks old)

  • Test compound (e.g., Inotodiol, this compound)

  • Vehicle control

  • Standard laboratory chow and water

Procedure:

  • Acclimatization:

    • Acclimatize the mice to the laboratory conditions for one week.

  • Grouping and Administration:

    • Randomly divide the mice into treatment and control groups (n=5 per group).

    • Administer the test compound (e.g., 20 mg/kg of pure compound, 30 mg/kg of crude extract) or vehicle orally, once daily, for 13 weeks.

  • Monitoring:

    • Record body weight weekly.

    • Perform daily clinical observations for any signs of toxicity, morbidity, or mortality.

  • Terminal Procedures (Day 91):

    • Collect blood samples for hematological and serum biochemistry analysis.

    • Perform a complete necropsy.

    • Collect major organs (liver, spleen, kidneys, etc.), weigh them, and preserve them in 10% neutral buffered formalin for histopathological examination.

  • Cytokine Analysis (Optional):

    • Use serum samples to quantify the levels of various cytokines using a multiplex immunoassay to assess the immunomodulatory effects.

Visualizations: Signaling Pathways and Workflows

The anti-inflammatory effects of triterpenoids from Inonotus species are often linked to the modulation of key signaling pathways in immune cells. While the specific pathways for Inotodiol's anti-allergic effects are not fully elucidated in the provided search results, related compounds from Inonotus species are known to inhibit NF-κB and MAPK signaling pathways.

cluster_0 Allergen-Induced Mast Cell Activation cluster_1 Downstream Effects Allergen Allergen IgE IgE Receptor (FcεRI) Allergen->IgE Binds MastCell Mast Cell IgE->MastCell Activates Degranulation Degranulation MastCell->Degranulation MCPT1 MCPT-1 Release Degranulation->MCPT1 Diarrhea Allergic Symptoms (e.g., Diarrhea) MCPT1->Diarrhea Inotodiol Inotodiol Inotodiol->MastCell Inhibits

Caption: Inotodiol's proposed anti-allergic mechanism of action.

cluster_analysis Terminal Analysis Start Start: Acclimatize Mice (1 week) Grouping Randomize into Groups (Vehicle, Test Compound) Start->Grouping Dosing Daily Oral Administration (13 weeks) Grouping->Dosing Monitoring Weekly Body Weight Daily Clinical Observation Dosing->Monitoring Endpoint End of Study (Day 91) Dosing->Endpoint Blood Blood Collection Endpoint->Blood Necropsy Necropsy & Organ Collection Endpoint->Necropsy Biochem Hematology & Serum Biochemistry Blood->Biochem Histo Histopathology Necropsy->Histo

References

Inonotusol F: Application Notes and Protocols for In Vivo Pharmacological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, dedicated in vivo pharmacological studies, including detailed efficacy, toxicity, and mechanistic data, specifically for the isolated compound Inonotusol F are not available in the peer-reviewed scientific literature. The following application notes and protocols are therefore based on in vivo studies of closely related lanostane-type triterpenoids and crude extracts isolated from Inonotus obliquus (Chaga mushroom), the natural source of this compound. Researchers should use this information as a guide and adapt it for the specific properties of this compound once it becomes available in purified form.

Introduction

This compound is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus. Triterpenoids from this fungus, as a class, have demonstrated a range of pharmacological activities, including anti-cancer and anti-inflammatory effects in preclinical in vivo models. These activities are often attributed to the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The following sections provide a summary of the available in vivo data for related compounds and extracts, along with generalized protocols that can serve as a starting point for the in vivo investigation of this compound.

Potential In Vivo Pharmacological Applications

Based on studies of I. obliquus extracts and its other triterpenoid constituents, the potential in vivo applications for this compound are hypothesized to include:

  • Oncology: Inhibition of tumor growth and metastasis.

  • Inflammation: Attenuation of acute and chronic inflammatory responses.

Data Presentation: In Vivo Studies of Related Inonotus Compounds and Extracts

The following tables summarize quantitative data from in vivo studies on extracts and related compounds from Inonotus obliquus. This data can be used to inform dose selection and study design for future in vivo experiments with this compound.

Table 1: In Vivo Anti-Cancer Efficacy of Inonotus obliquus Extracts and Triterpenoids

Test SubstanceAnimal ModelCancer Cell LineDosageRoute of AdministrationEfficacyReference
Subfraction 1 from I. obliquusBalb/c miceSarcoma-1800.1 and 0.2 mg/mouse/dayOral23.96% and 33.71% decrease in tumor volume, respectively.[1]
Water extract of I. obliquusBalb/c miceMelanoma B16-F1020 mg/kg/dayIntraperitoneal3-fold inhibition of tumor mass growth.[2][3]

Table 2: In Vivo Anti-Inflammatory Efficacy of Inonotus obliquus Extract

Test SubstanceAnimal ModelInflammation ModelDosageRoute of AdministrationEfficacyReference
Methanol (B129727) extract of I. obliquusRatsCarrageenan-induced paw edema100 and 200 mg/kg/dayOralReduction in paw edema.[4]

Experimental Protocols

The following are generalized protocols for in vivo anti-cancer and anti-inflammatory studies, adapted from literature on Inonotus obliquus extracts and its triterpenoids.

In Vivo Anti-Cancer Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in a murine cancer model.

Materials:

  • This compound (purified)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Cancer cell line (e.g., Sarcoma-180, Melanoma B16-F10)

  • Female Balb/c mice (6-8 weeks old)

  • Calipers

  • Sterile syringes and needles

Protocol:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells in 0.1 mL of sterile phosphate-buffered saline (PBS) into the right flank of each mouse.

  • Animal Grouping and Treatment: 24 hours after tumor cell implantation, randomly divide the mice into the following groups (n=8-10 per group):

    • Vehicle control group

    • This compound treated groups (e.g., 10, 20, 40 mg/kg body weight)

    • Positive control group (e.g., a standard chemotherapeutic agent)

  • Drug Administration: Administer this compound or vehicle orally or intraperitoneally once daily for a specified period (e.g., 14-21 days).

  • Tumor Measurement: Measure the tumor volume every 2-3 days using calipers and calculate the volume using the formula: (length × width^2) / 2.

  • Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition rate.

In Vivo Anti-Inflammatory Efficacy Study

Objective: To assess the anti-inflammatory effect of this compound in a rat model of acute inflammation.

Materials:

  • This compound (purified)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Carrageenan solution (1% in sterile saline)

  • Male Wistar rats (150-200 g)

  • Pletysmometer or calipers

  • Sterile syringes and needles

Protocol:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • Animal Grouping and Treatment: Randomly divide the rats into the following groups (n=6-8 per group):

    • Vehicle control group

    • This compound treated groups (e.g., 50, 100, 200 mg/kg body weight)

    • Positive control group (e.g., indomethacin)

  • Drug Administration: Administer this compound or vehicle orally one hour before the induction of inflammation.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Visualization of Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be elucidated, studies on related compounds from Inonotus obliquus suggest potential involvement of the NF-κB and MAPK signaling pathways in its anti-inflammatory effects. The triterpenoid biosynthesis pathway is also of relevance.

anti_inflammatory_pathway cluster_NFkB NF-κB Complex LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK_Pathway MAPK Pathway TAK1->MAPK_Pathway IkB IκB IKK->IkB inhibits NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Transcription Inonotusol_F This compound (Hypothesized) Inonotusol_F->IKK Inonotusol_F->MAPK_Pathway

Caption: Hypothesized Anti-Inflammatory Signaling Pathway of this compound.

experimental_workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization tumor_induction Tumor Cell Implantation (Day 0) acclimatization->tumor_induction grouping Random Grouping tumor_induction->grouping treatment Daily Treatment (e.g., 21 days) grouping->treatment measurement Tumor Volume Measurement (every 2-3 days) treatment->measurement euthanasia Euthanasia & Tumor Excision (End of study) treatment->euthanasia measurement->treatment analysis Data Analysis euthanasia->analysis end End analysis->end

Caption: In Vivo Anti-Cancer Experimental Workflow.

References

Application Note: Development and Standardization of Inonotusol F Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inonotus obliquus, commonly known as Chaga, is a medicinal mushroom that has been used in traditional medicine for centuries to treat a variety of ailments.[1] Modern scientific investigation has identified a wealth of bioactive compounds within this fungus, including polysaccharides, polyphenols, and lanostane-type triterpenoids.[2][3] Among these, Inonotusol F, a specific triterpenoid, has garnered interest for its potential pharmacological activities. Triterpenoids from I. obliquus are known to possess anti-inflammatory, antioxidant, and anti-tumor properties.[2][4][5]

The advancement of research and development of drugs based on natural products depends critically on the availability of high-purity, well-characterized reference materials.[6][7] A standardized reference material for this compound is essential for accurate bioactivity screening, analytical method validation, quality control of herbal preparations, and pharmacokinetic studies.[8][9] This document provides a comprehensive protocol for the isolation, purification, and characterization of this compound to establish a certified reference material.

Part 1: Protocols for Isolation and Characterization

Experimental Workflow

The overall process for developing the this compound reference standard involves sourcing and authentication of the raw fungal material, followed by a multi-step extraction and purification process, and concluding with rigorous analytical characterization to confirm identity and purity.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Extraction & Purification cluster_2 Phase 3: Characterization & Certification raw_material 1. Raw Material (Inonotus obliquus Sclerotia) authentication 2. Authentication (Macroscopic/Microscopic/HPTLC) raw_material->authentication preparation 3. Preparation (Drying & Pulverization) authentication->preparation extraction 4. Solvent Extraction (e.g., Chloroform/Ethanol) preparation->extraction partition 5. Liquid-Liquid Partition extraction->partition column_chroma 6. Column Chromatography (Silica Gel) partition->column_chroma prep_hplc 7. Preparative HPLC (Reversed-Phase C18) column_chroma->prep_hplc structure_id 8. Structural Elucidation (NMR, HR-MS) prep_hplc->structure_id purity_analysis 9. Purity Assessment (HPLC-UV, qNMR) structure_id->purity_analysis certification 10. Certification & Storage (Purity >99%, Store at -20°C) purity_analysis->certification G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds mapk MAPK (ERK, JNK, p38) tlr4->mapk Activates ikk IKK tlr4->ikk Activates gene Pro-inflammatory Genes (TNF-α, IL-6, COX-2) mapk->gene Transcription nfkb_i p50/p65-IκBα ikk->nfkb_i Phosphorylates IκBα nfkb_a p50/p65 nfkb_i->nfkb_a Releases nfkb_a->gene Transcription inonotusol This compound inonotusol->mapk Inhibits inonotusol->ikk Inhibits G inonotusol This compound stress Cellular Stress / DNA Damage inonotusol->stress p53 p53 Activation stress->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c Inhibits caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Inonotusol F Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inonotusol F is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus (Chaga).[1][2] Triterpenoids from this fungus are noted for a variety of biological activities, including hepatoprotective and cytotoxic effects.[1][3] As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This document provides detailed protocols for determining the solubility and stability of this compound, crucial parameters that influence its formulation, bioavailability, and shelf-life. The following protocols are based on established methodologies for the physicochemical characterization of natural products and active pharmaceutical ingredients (APIs).

Solubility Testing Protocol

The solubility of a compound is a critical determinant of its absorption and distribution in vivo. This protocol outlines the steps to determine the solubility of this compound in various solvents relevant to pharmaceutical development.

Experimental Workflow for Solubility Determination

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Weigh this compound add_solid Add excess this compound to a known volume of solvent prep_compound->add_solid prep_solvents Prepare Solvents (e.g., Water, PBS, DMSO, Ethanol) prep_solvents->add_solid equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) add_solid->equilibrate separate Separate undissolved solid (centrifugation/filtration) equilibrate->separate analyze Analyze supernatant for dissolved compound concentration (e.g., HPLC-UV) separate->analyze quantify Quantify concentration using a standard curve analyze->quantify report Report solubility (e.g., in mg/mL or µg/mL) quantify->report

Caption: Workflow for determining the equilibrium solubility of this compound.

Materials and Equipment
  • This compound (pure compound)

  • Solvents: Purified water, Phosphate-Buffered Saline (PBS, pH 7.4), Dimethyl Sulfoxide (DMSO), Ethanol

  • Analytical balance

  • Vortex mixer

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks, pipettes, and vials

Protocol
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent where it is freely soluble (e.g., DMSO or methanol).

    • From the stock solution, prepare a series of standard solutions of known concentrations to generate a calibration curve.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of each test solvent in separate vials. The presence of undissolved solid is necessary to ensure saturation.[4]

    • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to reach equilibrium.

    • After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

    • Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter to prevent any particulate matter from interfering with the analysis.

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples by HPLC-UV to determine the concentration of dissolved this compound.

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (µg/mL)Solubility (mg/mL)
Purified Water
PBS (pH 7.4)
Ethanol
DMSO

(Note: The table is a template for presenting experimental data.)

Stability Testing Protocol

Stability testing is essential to determine the shelf-life of a drug substance and identify appropriate storage conditions.[5][6][7] This protocol describes methods for assessing the stability of this compound under various environmental conditions.

Experimental Workflow for Stability Testing

cluster_prep Preparation cluster_storage Storage Conditions cluster_testing Time-Point Testing cluster_analysis Data Analysis prep_samples Prepare solutions or solid samples of this compound initial_analysis Perform initial analysis (t=0) for purity and concentration prep_samples->initial_analysis long_term Long-Term (e.g., 25°C/60% RH) initial_analysis->long_term accelerated Accelerated (e.g., 40°C/75% RH) initial_analysis->accelerated photostability Photostability (ICH Q1B) initial_analysis->photostability pull_samples Pull samples at specified time points long_term->pull_samples accelerated->pull_samples photostability->pull_samples analyze_samples Analyze for degradation products and remaining compound (HPLC) pull_samples->analyze_samples assess_degradation Quantify degradation products and calculate % remaining analyze_samples->assess_degradation determine_shelf_life Determine shelf-life and degradation kinetics assess_degradation->determine_shelf_life

Caption: Workflow for conducting stability studies of this compound.

Materials and Equipment
  • This compound (pure compound)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Appropriate solvents and reagents for analysis

Protocol
  • Sample Preparation:

    • Prepare samples of this compound in the solid state and in solution (in a relevant solvent system identified from solubility studies).

    • Package the samples in containers that are representative of the intended storage and distribution packaging.[6]

  • Initial Analysis (Time Zero):

    • Perform a complete analysis of the initial samples to determine the initial purity, concentration, and physical appearance. This will serve as the baseline for comparison.

  • Storage Conditions and Time Points:

    • Place the samples in stability chambers under various conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

    • Long-term stability: 25 °C ± 2 °C / 60% RH ± 5% RH.

    • Accelerated stability: 40 °C ± 2 °C / 75% RH ± 5% RH.[8]

    • Testing frequency for long-term studies: 0, 3, 6, 9, 12, 18, 24, and 36 months.[5]

    • Testing frequency for accelerated studies: 0, 3, and 6 months.[5]

  • Photostability Testing:

    • Expose the samples to a light source according to ICH Q1B guidelines to assess the potential for photodegradation.

  • Analysis at Each Time Point:

    • At each scheduled time point, withdraw samples from the stability chambers.

    • Analyze the samples for:

      • Appearance: Visual inspection for any changes in color or physical state.

      • Purity and Degradation Products: Use a stability-indicating HPLC method to separate and quantify this compound and any degradation products.

      • Assay: Determine the amount of remaining this compound.

Data Presentation

Table 2: Stability of this compound under Accelerated Conditions (40°C/75% RH)

Time Point (Months)AppearanceAssay (% of Initial)Total Degradation Products (%)
0White Powder100< 0.1
3
6

(Note: The table is a template for presenting experimental data.)

Potential Degradation Pathway

While the specific degradation pathway of this compound is not yet elucidated, triterpenoids can be susceptible to oxidation, hydrolysis, and isomerization, particularly at elevated temperatures and in the presence of light or reactive excipients. A potential degradation pathway could involve oxidation of hydroxyl groups or isomerization at chiral centers.

Inonotusol_F This compound Oxidation_Product Oxidation Product (e.g., Ketone formation) Inonotusol_F->Oxidation_Product Oxidative Stress Isomerization_Product Isomerization Product Inonotusol_F->Isomerization_Product Heat/Light Hydrolysis_Product Hydrolysis Product (if ester present) Inonotusol_F->Hydrolysis_Product Acid/Base

Caption: Potential degradation pathways for this compound under stress conditions.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The data generated from these studies are fundamental for the successful development of this compound as a potential therapeutic agent, guiding formulation strategies, establishing appropriate storage conditions, and ensuring product quality and safety. Adherence to established guidelines, such as those from the ICH, is crucial for regulatory acceptance.

References

Application Notes & Protocols: Large-Scale Purification of Inonotusol F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inonotusol F, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus (Chaga), has garnered significant interest within the scientific community. Recent studies have highlighted its potent biological activities, particularly as a strong inhibitor of α-glucosidase, suggesting its potential as a therapeutic agent for managing diabetes mellitus.[1] This document provides detailed application notes and protocols for the large-scale purification of this compound, intended to guide researchers in obtaining high-purity compound for further investigation and drug development.

Data Presentation

The following tables summarize quantitative data from the purification of related triterpenoids from Inonotus obliquus and other natural sources. While specific large-scale yield and purity data for this compound is not extensively published, these values provide a benchmark for expected outcomes when employing similar methodologies.

Table 1: Extraction and Purification Yields of Triterpenoids from Inonotus obliquus

Compound(s)Extraction MethodPurification MethodStarting Material (g)Yield (mg)Purity (%)Reference
Inotodiol & Trametenolic AcidChloroform ExtractionHSCCC100 (extract)13.0 (Inotodiol), 7.0 (Trametenolic Acid)97.51 (Inotodiol), 94.04 (Trametenolic Acid)[2]
TriterpenoidsIonic Liquid ExtractionMacroporous ResinNot Specified129.28 mg/g of resinNot Specified
InotodiolNot SpecifiedHPLCNot SpecifiedNot Specified>98%[3]

Table 2: General Performance of Preparative Chromatography for Triterpenoid Purification

Compound(s)Purification MethodSample Load (mg)Yield (mg)Purity (%)Reference
Corosolic Acid & Nigranoic AcidHSCCC10016.4 (Corosolic Acid), 9.5 (Nigranoic Acid)96.3 (Corosolic Acid), 98.9 (Nigranoic Acid)
Esculentosides A, B, C, DHSCCC15046.3 (A), 21.8 (B), 7.3 (C), 13.6 (D)96.7 (A), 99.2 (B), 96.5 (C), 97.8 (D)
Flavonoid Glycosides & Caffeoylquinic Acid DerivativesPrep-HPLCNot Specified10.9 - 30.796.9 - 99.5[4]

Experimental Protocols

This section details a comprehensive, multi-step protocol for the large-scale purification of this compound from the fruiting bodies of Inonotus obliquus.

Extraction of Crude Triterpenoids

This protocol is based on established methods for extracting triterpenoids from fungal materials.

Materials:

Procedure:

  • Macerate 1 kg of dried and powdered Inonotus obliquus with 10 L of 95% ethanol at room temperature for 72 hours.

  • Filter the extract through cheesecloth and then with Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude ethanol extract.

  • Suspend the crude ethanol extract in 1 L of deionized water and partition successively with an equal volume of dichloromethane three times.

  • Combine the dichloromethane fractions and evaporate the solvent under reduced pressure to yield the crude triterpenoid-rich extract.

  • Lyophilize the crude extract using a freeze-dryer to remove any residual solvent and water.

Preliminary Purification using Macroporous Resin Column Chromatography

This step aims to enrich the triterpenoid fraction and remove polar impurities.

Materials:

  • Crude triterpenoid-rich extract

  • AB-8 macroporous resin

  • Chromatography column

  • Ethanol (various concentrations: 30%, 50%, 70%, 95%)

  • Deionized water

Procedure:

  • Swell and pack the AB-8 macroporous resin into a chromatography column according to the manufacturer's instructions.

  • Dissolve the crude triterpenoid extract in a minimal amount of 95% ethanol and then dilute with deionized water to a final ethanol concentration of 10%.

  • Load the diluted extract onto the pre-equilibrated macroporous resin column.

  • Wash the column with 2-3 bed volumes of deionized water to remove unbound polar impurities.

  • Elute the column sequentially with increasing concentrations of ethanol: 30%, 50%, 70%, and 95%.

  • Collect fractions of each elution step and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

  • Pool the fractions rich in this compound and concentrate them using a rotary evaporator.

High-Purity Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This final step is designed to isolate this compound to a high degree of purity.

Materials:

  • Enriched triterpenoid fraction from the previous step

  • Preparative HPLC system with a C18 column

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade

  • Fraction collector

Procedure:

  • Dissolve the enriched triterpenoid fraction in a suitable solvent (e.g., methanol).

  • Set up the preparative HPLC system with a C18 column. A typical mobile phase could be a gradient of acetonitrile and water, or methanol and water. The specific gradient will need to be optimized based on analytical HPLC runs.

  • Example Gradient Program:

    • 0-10 min: 80% ACN

    • 10-40 min: 80-95% ACN (linear gradient)

    • 40-50 min: 95% ACN

    • 50-55 min: 95-80% ACN (linear gradient)

    • 55-60 min: 80% ACN

  • Inject the sample onto the column.

  • Monitor the elution profile using a UV detector (typically at 210 nm for triterpenoids).

  • Collect the fractions corresponding to the peak of this compound using a fraction collector.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the high-purity fractions and evaporate the solvent to obtain pure this compound.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Extraction cluster_1 Preliminary Purification cluster_2 High-Purity Purification inonotus Inonotus obliquus Powder ethanol_extraction 95% Ethanol Extraction inonotus->ethanol_extraction crude_extract Crude Ethanol Extract ethanol_extraction->crude_extract partition Dichloromethane Partition crude_extract->partition triterpenoid_extract Crude Triterpenoid Extract partition->triterpenoid_extract resin_column Macroporous Resin Chromatography triterpenoid_extract->resin_column elution Stepwise Ethanol Elution resin_column->elution enriched_fraction Enriched this compound Fraction elution->enriched_fraction prep_hplc Preparative HPLC (C18) enriched_fraction->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection pure_inonotusol_f Pure this compound fraction_collection->pure_inonotusol_f G cluster_0 α-Glucosidase Enzyme cluster_1 Key Amino Acid Residues active_site Active Site inhibition Inhibition of Carbohydrate Hydrolysis active_site->inhibition Leads to binding_pocket Allosteric Binding Pocket binding_pocket->active_site Conformational Change GLU302 GLU302 PHE298 PHE298 inonotusol_f This compound inonotusol_f->binding_pocket Binds to inonotusol_f->GLU302 Interaction inonotusol_f->PHE298 Interaction substrate Carbohydrate Substrate substrate->active_site Binds to

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Inonotusol F Extraction from Inonotus obliquus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Inonotusol F and other bioactive triterpenoids from the medicinal mushroom Inonotus obliquus (Chaga).

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound and other triterpenoids from Inonotus obliquus?

A1: Several methods are effective, each with distinct advantages and disadvantages. The most commonly cited methods in scientific literature include:

  • Supercritical Fluid Extraction (SFE): A green technology that uses supercritical CO₂ as a solvent. It is highly selective, non-toxic, and allows for the extraction of target compounds without significant degradation.[1][2][3] SFE is noted for shorter extraction times and reduced environmental impact compared to conventional methods.[4][5]

  • Conventional Solvent Extraction: This traditional approach uses organic solvents like ethanol (B145695), methanol, or dichloromethane. The Folch method, a vigorous process using a dichloromethane:methanol mixture, is often used as a benchmark for high-yield extraction.[1][2][4] Ethanol has also been shown to be a good solvent for extracting bioactive constituents.[6]

  • Ultrasound-Assisted Extraction (UAE): This method uses high-power ultrasonic frequencies to disrupt the cell walls of the mushroom, enhancing the release of intracellular compounds into the solvent.[7] It is recognized for its high efficiency and ability to produce extracts with enhanced bioavailability.[7]

  • Microwave-Assisted Extraction (MAE): MAE is another green extraction technique that can replace time-consuming conventional methods that require large solvent volumes.[8][9]

Q2: Which extraction method typically provides the highest yield of triterpenoids?

A2: Conventional solvent extraction methods, such as the modified Folch method, often result in a higher total triterpenoid (B12794562) yield compared to Supercritical Fluid Extraction (SFE).[1][4] However, SFE can be optimized to achieve significant recovery rates. For instance, the highest SFE recovery of triterpenoids (56% relative to the Folch method) was achieved at 50°C and 350 bar.[1][4][10] Ultrasound-assisted enzymatic extraction has also been optimized to yield high rates of total triterpenes.[11]

Q3: What factors critically influence the yield of this compound and other triterpenoids?

A3: The primary factors include the choice of extraction method and solvent, as well as the operational parameters. For SFE, temperature and pressure are critical variables.[1][4][10] For solvent extraction, the type of solvent, liquid-to-material ratio, extraction time, and temperature significantly impact the yield.[11][12] For UAE, parameters such as ultrasonic power, temperature, and extraction time are key to optimization.[13][14]

Q4: How can I purify this compound from the crude extract?

A4: Purification of specific triterpenoids like inotodiol from crude extracts can be achieved using chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) has been successfully used for the preparative isolation and purification of inotodiol and trametenolic acid.[15] Fractionation can also be performed using resins like Diaion HP-20 to separate triterpenoid fractions from other compounds like polysaccharides and phenolics.[16] Sequential fractionation with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate) is another common method.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Total Triterpenoid Yield Sub-optimal extraction parameters.For SFE: Optimize temperature and pressure. Studies show that 50°C and 350 bar are effective for triterpenoid extraction.[1][4][10] For Solvent Extraction: Ensure an adequate liquid-to-material ratio (e.g., 20 mL/g or 30:1).[11][12] Optimize extraction time; for heat-assisted extraction, around 84 minutes has been shown to be effective.[12] For UAE: Optimize ultrasonic power, temperature, and time.[13]
Inefficient cell wall disruption.Ensure the I. obliquus material is properly pulverized to a fine powder (e.g., 30 mesh) before extraction to increase the surface area. For methods like UAE, ensure sufficient ultrasonic power is applied to facilitate cell lysis.[7]
Inappropriate solvent choice.Triterpenoids are less polar than polysaccharides. Use solvents like ethanol, dichloromethane, or supercritical CO₂.[1] For ultrasound-assisted enzymatic extraction, a 64% ethanol concentration was found to be optimal.[11]
Poor Purity of this compound in Extract Co-extraction of other compounds.Employ a multi-step purification process. After initial extraction, use techniques like liquid-liquid partitioning or column chromatography (e.g., with Diaion HP-20 resin or C18 columns) to separate triterpenoids from more polar compounds.[16] High-Speed Counter-Current Chromatography (HSCCC) is a highly effective method for purifying specific triterpenoids.[15]
Inconsistent Extraction Results Variability in raw material.The chemical composition of I. obliquus can vary. Whenever possible, use raw material from a consistent source and standardize pre-processing steps (drying, grinding).
Fluctuation in experimental conditions.Strictly control all extraction parameters, including temperature, pressure, time, and solvent-to-solid ratio. Calibrate all equipment regularly.
Degradation of Target Compounds Excessive heat or prolonged extraction time.Use milder extraction conditions where possible. SFE is advantageous as it can be performed at lower temperatures (e.g., 40-50°C).[1][4] For heat-assisted methods, optimize the extraction time to maximize yield without causing degradation.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data on triterpenoid yields from Inonotus obliquus using different extraction methods.

Table 1: Supercritical Fluid Extraction (SFE) vs. Folch Method

CompoundSFE Yield (mg/100g)Folch Method Yield (mg/100g)
Inotodiol87 - 101139
Lanosterol59 - 6381
Ergosterol17 - 1840
Betulin13.2 ± 4.334.7 ± 4.2
β-Sitosterol3.6 ± 0.55.0 ± 0.4
Stigmastanol1.4 ± 0.11.8 ± 0.2
Total Triterpenoids ~180 - 197 ~353

Data compiled from multiple studies.[1][2][4][5][10]

Table 2: Optimized Parameters for Ultrasound-Assisted Enzymatic Extraction

ParameterOptimal ConditionResulting Yield (Total Triterpenes)
Enzyme Addition1.9%2.67%
Enzymatic Digestion Time45 min
Liquid to Material Ratio20 mL/g
Ethanol Concentration64%

Data from a study optimizing for simultaneous extraction of triterpenes and flavonoids.[11]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE)

This protocol is based on methodologies described for extracting triterpenoids from I. obliquus.[1][4]

  • Sample Preparation: Pulverize dried I. obliquus sclerotia into a fine powder.

  • Extraction:

    • Load the powdered sample into the SFE extraction vessel.

    • Set the extraction parameters. Optimal conditions for triterpenoid recovery have been reported at:

      • Temperature: 324 K (50°C)

      • Pressure: 350 bar

    • Use pure supercritical CO₂ as the solvent.

    • Perform the extraction for a set duration (e.g., 15-20 minutes) or based on a specific volume of CO₂ used.

  • Collection: The extracted compounds are depressurized and collected in a separation vessel.

  • Post-Processing: The resulting extract can be further analyzed or purified. For quantification of individual triterpenoids, saponification followed by GC-MS analysis is a common procedure.[1]

Protocol 2: Modified Folch Extraction

This protocol serves as a high-yield benchmark for total triterpenoid extraction.[1][2]

  • Sample Preparation: Use 2g of powdered I. obliquus.

  • Homogenization:

    • Add the sample to a beaker with 60 mL of a dichloromethane:methanol (2:1, v/v) mixture.

    • Homogenize the mixture for three minutes.

  • Filtration: Filter the sample through a 0.45 μm filter paper to separate the liquid extract from the solid residue.

  • Repeated Extraction: Scrape the solid material back into the beaker and repeat the homogenization and filtration steps two more times.

  • Pooling and Concentration: Combine the filtrates from all three extractions. Evaporate the solvent under reduced pressure to obtain the crude triterpenoid extract.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

This is a general protocol for efficient extraction using sonication.[7]

  • Sample Preparation: Crush dried I. obliquus into small pieces (e.g., ~1.3 cm²).

  • Suspension: Suspend the mushroom material in a solvent. A mixture of 60% ethanol in purified water is effective. A common ratio is 100g of Chaga in 1000 mL of solvent.

  • Sonication:

    • Immerse a high-power ultrasonic probe into the suspension.

    • Apply sonication. The acoustic cavitation will cause high-shear forces, breaking the mushroom's chitinous cell walls and releasing the bioactive compounds.

  • Separation: After sonication, separate the solid residue from the liquid extract through filtration or centrifugation.

  • Concentration: Evaporate the solvent from the liquid extract to obtain the concentrated crude product.

Mandatory Visualizations

Experimental and Purification Workflow

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Post-Extraction cluster_3 Purification start Dried Inonotus obliquus prep Grind/Pulverize start->prep sfe sfe prep->sfe SFE (CO2) uae uae prep->uae UAE (Ethanol) folch folch prep->folch Folch (DCM/MeOH) crude_extract Crude Triterpenoid Rich Extract sfe->crude_extract uae->crude_extract folch->crude_extract fractionation fractionation crude_extract->fractionation Fractionation (e.g., HP-20 Resin) hsccc hsccc fractionation->hsccc HSCCC final_product final_product hsccc->final_product Isolated this compound

Caption: General workflow for extraction and purification of this compound.

Signaling Pathways Modulated by Inonotus obliquus Triterpenoids

The bioactive compounds within Inonotus obliquus, particularly triterpenoids like inotodiol, have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.

1. PI3K/Akt Signaling Pathway

Inotodiol has been demonstrated to activate the PI3K/Akt pathway, which is crucial for various cellular processes, including cell survival and proliferation. This activation occurs independently of the NF-κB pathway.[2]

Inotodiol Inotodiol PI3K PI3K Inotodiol->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Caption: Inotodiol activation of the PI3K/Akt signaling pathway.

2. NF-κB Signaling Pathway

Extracts from Inonotus obliquus have been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This involves preventing the degradation of IκB-α and subsequently blocking the nuclear translocation of NF-κB, which reduces the expression of pro-inflammatory mediators like iNOS and COX-2.[10][11]

IO_Extract Inonotus obliquus Extract IKK IKK IO_Extract->IKK Inhibits IkBa IκB-α IKK->IkBa Phosphorylates (leading to degradation) NFkB NF-κB IkBa->NFkB Inhibits Nucleus Gene Transcription (iNOS, COX-2, TNF-α) NFkB->Nucleus Translocates to Nucleus

Caption: Inhibition of the NF-κB inflammatory pathway by I. obliquus extract.

3. p53-Dependent Apoptosis Pathway

Inotodiol can induce apoptosis (programmed cell death) in cancer cells through a p53-dependent pathway. It upregulates the tumor suppressor protein p53, which in turn modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of caspases.[4]

Inotodiol Inotodiol p53 p53 Inotodiol->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Caspase3 Caspase-3 Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inotodiol-induced apoptosis via the p53-dependent pathway.

References

Technical Support Center: Troubleshooting Low Yield of Inonotusol F

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Inonotusol F. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this promising bioactive compound from Inonotus obliquus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus (Chaga). Triterpenoids from this fungus are known for a variety of health-promoting benefits, including antitumor, antioxidant, immunomodulatory, and hypoglycemic effects.[1][2] Specifically, this compound has demonstrated strong inhibitory activity against α-glucosidase, suggesting its potential for further development in managing blood glucose levels.

Q2: What are the general steps involved in obtaining this compound?

A2: The general workflow for obtaining this compound involves the cultivation of Inonotus obliquus mycelium or harvesting of the sclerotium (the sterile conk), followed by extraction of triterpenoids, and subsequent purification to isolate this compound.

Q3: What are the common reasons for low yield of this compound?

A3: Low yields of this compound can stem from several factors throughout the experimental workflow. These can be broadly categorized into issues related to:

  • Fungal Strain and Cultivation Conditions: Suboptimal growth media, temperature, pH, or aeration can hinder the production of secondary metabolites like triterpenoids.

  • Extraction Efficiency: The choice of extraction solvent and method significantly impacts the recovery of this compound.

  • Purification Losses: Each purification step can lead to a loss of the target compound. Inefficient separation techniques or compound degradation can be major contributors.

  • Inaccurate Quantification: Underestimation of the yield can occur due to flawed analytical methods.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter.

Problem 1: Low Biomass of Inonotus obliquus

A low yield of this compound often begins with insufficient fungal biomass.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Suboptimal Culture Medium Optimize the culture medium. Studies have shown that potato dextrose broth (PDB) and malt (B15192052) extract broth can support good mycelial growth. Consider supplementing the medium with yeast extract, fructose, and soluble starch to enhance biomass.
Incorrect pH of the Medium The initial pH of the culture medium is crucial. While specific optima for this compound are not defined, a starting point is to maintain the pH in the range of 6.0-6.5.
Inadequate Aeration and Agitation For submerged cultures, ensure sufficient aeration and agitation (e.g., 150 rpm) to promote nutrient and oxygen transfer.
Suboptimal Incubation Temperature The optimal growth temperature for I. obliquus is generally between 25-28°C. Deviations from this range can impede growth.
Problem 2: Low Overall Triterpenoid Content in the Crude Extract

Even with good biomass, the concentration of triterpenoids, including this compound, might be low.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inefficient Extraction Method The choice of extraction method is critical. While the Folch method (a liquid-liquid extraction using chloroform (B151607) and methanol) has shown high recovery for triterpenoids like inotodiol, other methods like Supercritical Fluid Extraction (SFE) with CO2, Ultrasonic-Assisted Extraction (UAE), and Heat-Assisted Extraction (HAE) can also be effective. SFE is considered a "green" alternative with shorter extraction times.
Inappropriate Extraction Solvent The polarity of the solvent system must be optimized. For lanostane-type triterpenoids, a mixture of nonpolar and polar solvents is often effective. For example, a common solvent system for initial extraction is 80% methanol (B129727). For further fractionation, solvents like chloroform are used.
Insufficient Extraction Time or Temperature Ensure adequate extraction time and temperature for the chosen method. For HAE, a temperature of around 70°C for several hours may be optimal. For UAE, parameters like ultrasonic power and duration need to be optimized.
Poor Quality of Fungal Material The triterpenoid content can vary depending on the part of the Inonotus obliquus used (e.g., inner vs. outer part of the sclerotium) and its geographical origin. The outer part of the sclerotium has been reported to have a significantly higher triterpenoid content.

Quantitative Data on Triterpenoid Extraction Yields from Inonotus obliquus

Extraction Method Key Triterpenoid(s) Quantified Yield (mg/100g of Chaga)
Supercritical Fluid Extraction (SFE) Inotodiol, Lanosterol, ErgosterolInotodiol: 87–101, Lanosterol: 59–63, Ergosterol: 17–18
Folch Method Inotodiol, Lanosterol, ErgosterolInotodiol: 139, Lanosterol: 81, Ergosterol: 40

Note: These values are for major triterpenoids and can serve as a benchmark. The yield of this compound may differ.

Problem 3: Difficulty in Purifying this compound from the Crude Extract

A complex mixture of compounds in the crude extract can make the isolation of this compound challenging.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Co-elution with Other Triterpenoids Inonotus obliquus produces a variety of structurally similar lanostane-type triterpenoids, such as inotodiol and trametenolic acid, which can co-elute during chromatography.
Ineffective Chromatographic Technique A multi-step purification strategy is often necessary. Consider using a combination of techniques such as column chromatography on silica (B1680970) gel or Diaion HP-20 resin, followed by preparative High-Performance Liquid Chromatography (prep-HPLC).
Suboptimal Prep-HPLC Conditions Optimize the mobile phase and stationary phase for prep-HPLC. A C18 column is commonly used for separating triterpenoids. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water or methanol and water is a good starting point.
Problem 4: Inaccurate Quantification of this compound Yield

An underestimation of the yield can be misleading.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Lack of a Reference Standard Accurate quantification requires a pure reference standard of this compound. If a commercial standard is unavailable, it needs to be isolated and its purity confirmed by NMR and MS.
Non-validated Analytical Method Develop and validate an analytical method for quantification, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS). Key validation parameters include linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).
Matrix Effects in LC-MS Analysis Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification. Use of an internal standard and proper sample preparation can help mitigate matrix effects.

Experimental Protocols

Protocol 1: General Extraction of Triterpenoids from Inonotus obliquus
  • Sample Preparation: Dry the sclerotium or mycelium of Inonotus obliquus at 60°C and grind it into a fine powder.

  • Extraction:

    • Methanol Extraction: Macerate the powdered sample in 80% methanol (1:10 w/v) for 24 hours at room temperature with constant stirring.

    • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Fractionation:

    • Suspend the concentrated extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • The chloroform fraction is often enriched with triterpenoids.

Protocol 2: Preparative HPLC for this compound Purification (Hypothetical - requires optimization)
  • Sample Preparation: Dissolve the dried chloroform fraction in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B). Start with a lower concentration of A and gradually increase it.

    • Flow Rate: Optimize based on column dimensions (e.g., 2-5 mL/min).

    • Detection: UV detector at a wavelength of around 210 nm (as many triterpenoids lack strong chromophores at higher wavelengths).

  • Fraction Collection: Collect fractions based on the chromatogram peaks.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of this compound.

Visualizations

Diagram 1: General Workflow for this compound Production

Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Cultivation Inonotus obliquus Cultivation Extraction Extraction of Triterpenoids Cultivation->Extraction Purification Purification of This compound Extraction->Purification Analysis Quantification and Structure Elucidation Purification->Analysis Biosynthesis AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP Squalene Squalene IPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Inonotusols Inonotusols (including this compound) Lanosterol->Inonotusols OtherTriterpenoids Other Triterpenoids (e.g., Inotodiol) Lanosterol->OtherTriterpenoids Troubleshooting Start Low Yield of This compound CheckBiomass Check Biomass Yield Start->CheckBiomass CheckExtraction Check Crude Extract Triterpenoid Content CheckBiomass->CheckExtraction Adequate OptimizeCultivation Optimize Cultivation Conditions CheckBiomass->OptimizeCultivation Low CheckPurification Check Purification Efficiency CheckExtraction->CheckPurification Adequate OptimizeExtraction Optimize Extraction Method & Solvent CheckExtraction->OptimizeExtraction Low CheckQuantification Review Quantification Method CheckPurification->CheckQuantification Adequate OptimizePurification Optimize Purification Strategy CheckPurification->OptimizePurification Low ValidateQuantification Validate Analytical Method CheckQuantification->ValidateQuantification Inaccurate

References

Technical Support Center: Isolating High-Purity Inonotusol F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the isolation and purification of Inonotusol F, a triterpenoid (B12794562) from Inonotus obliquus.

Troubleshooting Guide

This guide is designed to help you navigate common issues that may arise during the purification of this compound.

Question: My initial crude extract shows a complex mixture of compounds on TLC/HPLC, making it difficult to proceed with purification. What should I do?

Answer: A complex crude extract is a common starting point for natural product isolation. A preliminary fractionation step is highly recommended to simplify the mixture before proceeding to more refined chromatographic techniques.

  • Recommended Action: Employ liquid-liquid extraction to partition the crude extract based on polarity. A typical scheme would involve sequential extraction with solvents of increasing polarity, such as hexane (B92381), chloroform (B151607), ethyl acetate (B1210297), and butanol. This will group compounds with similar polarities, and this compound, as a triterpenoid, is likely to be concentrated in the less polar fractions (e.g., chloroform or ethyl acetate).

  • Alternative Step: Consider using macroporous resin chromatography as an initial clean-up step. Eluting with a stepwise gradient of ethanol (B145695) in water (e.g., 30%, 50%, 75%) can effectively remove highly polar or non-polar impurities.[1][2]

Question: I am observing co-elution of this compound with other structurally similar triterpenoids during column chromatography. How can I improve separation?

Answer: Co-elution of similar compounds is a frequent challenge in the purification of natural products. Optimizing your chromatographic conditions is key to achieving better resolution.

  • Optimize Stationary Phase: If you are using normal-phase silica (B1680970) gel chromatography, consider switching to a different stationary phase. Reversed-phase chromatography (e.g., C18) separates compounds based on hydrophobicity and can provide a different selectivity profile.

  • Fine-tune Mobile Phase: Systematically adjust the solvent composition of your mobile phase. For normal-phase chromatography, small additions of a slightly more polar solvent can significantly impact separation. For reversed-phase, modifying the ratio of organic solvent (e.g., methanol (B129727) or acetonitrile) to water is crucial.

  • Advanced Techniques: For particularly challenging separations, consider more advanced techniques like High-Speed Counter-Current Chromatography (HSCCC). HSCCC is a liquid-liquid partition chromatography method that avoids solid supports, minimizing irreversible adsorption and improving recovery.[1][3][4][5] It has been successfully used to separate triterpenoids from Inonotus obliquus.[5][6]

Question: The purity of my this compound isolate is not improving beyond a certain point, even after multiple chromatographic steps. What could be the issue?

Answer: Reaching a purity plateau suggests the presence of a persistent impurity that is structurally very similar to this compound.

  • Orthogonal Separation Methods: Employ a combination of chromatographic techniques that utilize different separation principles. For example, if you have been using adsorption chromatography (like silica gel), follow it with a partition chromatography method like HSCCC or a size-based separation method like Sephadex LH-20 chromatography.

  • Recrystallization: If you have a semi-pure solid isolate, recrystallization can be a powerful final purification step. The choice of solvent is critical and may require screening various solvents and solvent mixtures to find one in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurity remains in solution.

Question: I am experiencing low yield of this compound after the purification process. How can I improve recovery?

Answer: Low yield can result from compound degradation, irreversible adsorption to the stationary phase, or losses during solvent removal and transfers.

  • Minimize Irreversible Adsorption: As mentioned, techniques like HSCCC can improve recovery by eliminating the solid support matrix.[6]

  • Gentle Handling: Avoid harsh conditions such as high temperatures and extreme pH during extraction and purification. Use a rotary evaporator at a moderate temperature for solvent removal.

  • Fewer, More Effective Steps: A lengthy, multi-step purification process can lead to cumulative losses. Aim for a more efficient workflow with fewer, but more effective, purification steps.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for this compound isolation?

A1: The fruiting body of the Inonotus obliquus (Chaga) mushroom is the primary source for isolating this compound and other related triterpenoids.[5][7]

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: A multi-step approach is generally most effective. This often involves an initial fractionation using macroporous resin or liquid-liquid extraction, followed by column chromatography (silica gel or reversed-phase), and potentially a final polishing step with preparative HPLC or HSCCC for high purity.[1][3][5][8]

Q3: How can I monitor the purity of my this compound fractions during purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the separation during column chromatography. For more accurate purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., ELSD or MS) is recommended.[5][6]

Q4: What are some common impurities found alongside this compound?

A4: Common impurities include other lanostane-type triterpenoids with similar structures, such as inotodiol and trametenolic acid.[5][6][7] Polysaccharides, polyphenols, and sterols are also present in the crude extract.[7][9][10]

Quantitative Data on Triterpenoid Purification

The following table summarizes data from studies on the purification of triterpenoids from Inonotus obliquus and other natural sources, which can serve as a reference for developing a purification strategy for this compound.

Compound(s)SourceInitial ChromatographyFinal ChromatographySolvent System (Final Step)Purity (%)YieldReference
Inotodiol, Trametenolic acidInonotus obliquusChloroform ExtractHSCCCHexane:Ethyl acetate:Methanol:Water (1:0.4:1:0.4)97.51, 94.0413.0 mg, 7.0 mg from 100 mg extract[5][6]
InotodiolInonotus obliquusDichloromethane ExtractReversed-phase Chromatography (Two Steps)Methanol>97924 mg from 1 kg powder[8]
Corosolic acid, Nigranoic acidSchisandra chinensisMacroporous ResinHSCCCChloroform:n-Butanol:Methanol:Water (10:0.5:7:4)96.3, 98.916.4 mg, 9.5 mg from 100 mg sample[1][3]
Esculentoside A, B, C, DRadix PhytolaccaeEthyl Acetate ExtractHSCCCChloroform:Methanol:Water (4:4:2)96.7, 99.2, 96.5, 97.846.3 mg, 21.8 mg, 7.3 mg, 13.6 mg from 150 mg extract[4]

Detailed Experimental Protocol: A Generalized Approach for this compound Purification

This protocol provides a general methodology for the isolation and purification of this compound, based on established methods for similar triterpenoids.

1. Extraction

  • Dry and pulverize the fruiting bodies of Inonotus obliquus.

  • Perform exhaustive extraction with a suitable organic solvent, such as 70-80% ethanol or methanol, at room temperature or with gentle heating.

  • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Preliminary Fractionation (Liquid-Liquid Extraction)

  • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity:

    • Hexane (to remove non-polar compounds like fats and some sterols)

    • Chloroform or Dichloromethane

    • Ethyl Acetate

    • n-Butanol

  • Analyze the fractions by TLC or HPLC to identify the fraction(s) containing this compound (likely the chloroform and/or ethyl acetate fractions).

3. Column Chromatography (Silica Gel)

  • Apply the this compound-rich fraction to a silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane or chloroform in methanol. The specific gradient will need to be optimized based on TLC analysis.

  • Collect fractions and monitor by TLC. Combine fractions containing the target compound.

4. Fine Purification (Preparative HPLC or HSCCC)

  • Preparative Reversed-Phase HPLC:

    • Dissolve the semi-purified fraction in a suitable solvent.

    • Inject onto a C18 preparative column.

    • Elute with an isocratic or gradient mobile phase, typically a mixture of methanol or acetonitrile (B52724) and water.

    • Monitor the elution with a UV or ELSD detector and collect the peak corresponding to this compound.

  • High-Speed Counter-Current Chromatography (HSCCC):

    • Select a suitable two-phase solvent system based on the partition coefficient (K) of this compound. A common system for triterpenoids is a mixture of hexane, ethyl acetate, methanol, and water.[5]

    • Perform the HSCCC separation according to the instrument's operating procedures.

    • Collect fractions and analyze for the presence and purity of this compound.

5. Purity Assessment and Structure Elucidation

  • Determine the purity of the final isolate using analytical HPLC.

  • Confirm the structure of the purified compound as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

experimental_workflow start Inonotus obliquus Fruiting Body extraction Extraction (Ethanol/Methanol) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation (Hexane, Chloroform, Ethyl Acetate) crude_extract->fractionation triterpenoid_fraction This compound-rich Fraction fractionation->triterpenoid_fraction column_chrom Silica Gel Column Chromatography triterpenoid_fraction->column_chrom semi_pure Semi-pure this compound column_chrom->semi_pure final_purification Final Purification (Prep-HPLC or HSCCC) semi_pure->final_purification pure_compound High-Purity this compound final_purification->pure_compound analysis Purity & Structural Analysis (HPLC, MS, NMR) pure_compound->analysis troubleshooting_guide start Purity Issue Encountered co_elution Co-elution with Similar Compounds? start->co_elution Yes low_yield Low Final Yield? start->low_yield No change_mobile Optimize Mobile Phase co_elution->change_mobile gentle_conditions Use Milder Conditions (Temp, pH) low_yield->gentle_conditions change_stationary Switch to Orthogonal Stationary Phase (e.g., Normal to Reversed-Phase) change_mobile->change_stationary hsccc Utilize High-Speed Counter-Current Chromatography (HSCCC) change_stationary->hsccc fewer_steps Streamline Purification Workflow gentle_conditions->fewer_steps no_solid_support Employ HSCCC to Avoid Irreversible Adsorption fewer_steps->no_solid_support

References

Resolving co-eluting peaks in Inonotusol F HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on resolving co-eluting peaks during the High-Performance Liquid Chromatography (HPLC) analysis of Inonotusol F.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in the HPLC analysis of this compound?

A1: Co-elution in the analysis of this compound, a lanostane-type triterpenoid (B12794562) from Inonotus obliquus, can stem from several factors:

  • Structural Similarity of Analytes: Inonotus obliquus contains a complex mixture of structurally related triterpenoids (e.g., inotodiol, trametenolic acid, other inonotusols) that have similar physicochemical properties, leading to close or overlapping retention times on a reversed-phase HPLC column.

  • Inadequate Chromatographic Selectivity: The chosen stationary phase and mobile phase composition may not provide sufficient selectivity to resolve this compound from other compounds.

  • Poor Column Performance: Degradation of the HPLC column, such as loss of stationary phase or contamination, can lead to peak broadening and loss of resolution.

  • Improper Method Parameters: Suboptimal gradient slope, flow rate, or temperature can result in insufficient separation.

Q2: My this compound peak is showing tailing and is not well-resolved from a neighboring peak. What should I check first?

A2: Before making significant changes to your HPLC method, it's crucial to ensure your system is performing optimally. Peak tailing can exacerbate co-elution issues. Here are initial checks:

  • System Suitability: Inject a well-characterized standard to verify that your system meets performance criteria for theoretical plates, tailing factor, and reproducibility.

  • Column Health: Flush the column with a strong solvent to remove potential contaminants. If the problem persists, the column may be degraded and require replacement.

  • Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase to prevent peak distortion.

Q3: How can I improve the separation of this compound from a closely eluting impurity?

A3: To improve the resolution between this compound and a co-eluting peak, you need to modify the chromatographic conditions to enhance selectivity (α), efficiency (N), or retention (k'). A systematic approach is recommended:

  • Optimize the Mobile Phase:

    • Gradient Slope: A shallower gradient around the elution time of this compound can increase separation.

    • Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or using a ternary mixture, can alter selectivity.

    • pH: For compounds with ionizable groups, adjusting the mobile phase pH can significantly impact retention and selectivity. Adding a small amount of acid (e.g., 0.1% formic acid) is common for triterpenoid analysis to improve peak shape.

  • Change the Stationary Phase:

    • If mobile phase optimization is insufficient, using a column with a different chemistry (e.g., phenyl-hexyl, cyano) can provide alternative selectivities.

    • Columns with smaller particle sizes (e.g., sub-2 µm) or core-shell technology can provide higher efficiency and better resolution.

  • Adjust Temperature and Flow Rate:

    • Temperature: Lowering the temperature can increase retention and may improve resolution, while higher temperatures can decrease viscosity and improve efficiency, but may also decrease retention.

    • Flow Rate: Reducing the flow rate can enhance resolution by allowing more time for partitioning between the mobile and stationary phases.

Q4: Are there any specific column chemistries recommended for the separation of lanostane (B1242432) triterpenoids like this compound?

A4: Yes, for the separation of structurally similar, non-polar compounds like lanostane triterpenoids, certain stationary phases are generally more effective:

  • C18 (ODS): This is the most common reversed-phase stationary phase and a good starting point. High-purity silica (B1680970) C18 columns are recommended to minimize silanol (B1196071) interactions.

  • C30: These columns are specifically designed for the separation of hydrophobic, long-chain molecules and isomers. They can provide enhanced shape selectivity for triterpenoids.

  • Phenyl-Hexyl: This phase can offer different selectivity due to π-π interactions with analytes that have aromatic moieties or double bonds, which are present in the lanostane skeleton.

  • Chiral Stationary Phases (CSPs): If co-elution is suspected to be due to the presence of stereoisomers, a chiral column will be necessary to achieve separation.

Troubleshooting Guide

This guide provides a systematic approach to resolving co-eluting peaks in your this compound HPLC analysis.

Problem: Incomplete separation of this compound from an adjacent peak.
  • Action: Perform a system suitability test with a known standard.

  • Expected Outcome: System suitability parameters (plate count, tailing factor, retention time reproducibility) are within acceptable limits.

  • Troubleshooting: If the system fails, address the hardware issues (e.g., check for leaks, clean the detector flow cell, service the pump) before proceeding with method optimization.

  • Action 1: Modify the Gradient.

    • Decrease the gradient slope around the elution time of this compound. For example, if the peaks elute at 40% B, modify the gradient from a linear 20-80% B over 20 minutes to a multi-step gradient that holds at 35-45% B for a longer duration.

  • Action 2: Change the Organic Solvent.

    • If using acetonitrile as the organic modifier (Solvent B), prepare a mobile phase with methanol as Solvent B and re-run the analysis. The different solvent properties can alter elution order and improve selectivity.

  • Action 3: Adjust Mobile Phase Additives.

    • Ensure a consistent, low concentration of an acidifier like formic acid or acetic acid (e.g., 0.1%) in the aqueous mobile phase (Solvent A) to ensure good peak shape for triterpenoids.

  • Action 1: Change the Column Chemistry.

    • If resolution is still poor, switch to a column with a different stationary phase (e.g., from a C18 to a C30 or a Phenyl-Hexyl column).

  • Action 2: Optimize Column Temperature.

    • Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C). A change in temperature can affect selectivity.

Data Presentation

The following tables illustrate how to present quantitative data to compare the effectiveness of different troubleshooting steps.

Table 1: Effect of Gradient Slope on the Resolution of this compound and a Co-eluting Impurity.

Gradient ProgramRetention Time of this compound (min)Retention Time of Impurity (min)Resolution (Rs)
20-80% B in 20 min15.215.50.8
30-50% B in 20 min18.118.81.5
35-45% B in 20 min22.523.52.1

Table 2: Comparison of Different Stationary Phases for the Separation of this compound.

Column (Stationary Phase)Mobile PhaseRetention Time of this compound (min)Resolution (Rs)
C18 (5 µm, 4.6 x 250 mm)Acetonitrile/Water Gradient18.11.5
C30 (5 µm, 4.6 x 250 mm)Acetonitrile/Water Gradient20.32.2
Phenyl-Hexyl (5 µm, 4.6 x 250 mm)Methanol/Water Gradient17.51.8

Experimental Protocols

The following is a general protocol for the HPLC analysis of triterpenoids from Inonotus obliquus, which can be adapted and optimized for this compound.

Protocol 1: General Reversed-Phase HPLC Method for Triterpenoid Analysis

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-10 min: 90% B

    • 10-30 min: 97% B

    • 30-30.1 min: 90% B

    • 30.1-40 min: 90% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Note: This method is a starting point and may require optimization for the specific separation of this compound from its potential co-eluting impurities.

Mandatory Visualization

The following diagrams illustrate the troubleshooting workflow for resolving co-eluting peaks.

Troubleshooting_Workflow start Start: Co-eluting Peaks Observed check_system Step 1: System Suitability Check start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot HPLC System (Pump, Injector, Detector) system_ok->fix_system No optimize_mobile_phase Step 2: Optimize Mobile Phase system_ok->optimize_mobile_phase Yes fix_system->check_system modify_gradient Modify Gradient Slope (make it shallower) optimize_mobile_phase->modify_gradient change_solvent Change Organic Solvent (e.g., ACN to MeOH) modify_gradient->change_solvent resolution_improved1 Resolution Improved? change_solvent->resolution_improved1 optimize_stationary_phase Step 3: Change Stationary Phase resolution_improved1->optimize_stationary_phase No end_resolved End: Peaks Resolved resolution_improved1->end_resolved Yes change_column Select Different Column Chemistry (e.g., C18 to C30 or Phenyl-Hexyl) optimize_stationary_phase->change_column resolution_improved2 Resolution Improved? change_column->resolution_improved2 optimize_temp_flow Step 4: Adjust Temperature & Flow Rate resolution_improved2->optimize_temp_flow No resolution_improved2->end_resolved Yes adjust_params Fine-tune Temperature and/or Flow Rate optimize_temp_flow->adjust_params end_not_resolved End: Further Method Development Needed adjust_params->end_not_resolved

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Experimental_Workflow start Sample Preparation (Extraction of this compound) hplc_analysis Initial HPLC Analysis (General Protocol) start->hplc_analysis peak_purity Peak Purity Assessment (DAD or MS) hplc_analysis->peak_purity coelution Co-elution Detected? peak_purity->coelution troubleshooting Apply Troubleshooting Workflow coelution->troubleshooting Yes method_validation Method Validation (Specificity, Linearity, Precision, Accuracy) coelution->method_validation No troubleshooting->hplc_analysis routine_analysis Routine Analysis method_validation->routine_analysis

Caption: General experimental workflow for this compound HPLC analysis.

Technical Support Center: Chromatographic Analysis of Inonotusol F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of Inonotusol F in chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound analysis?

A1: Based on methods developed for structurally similar lanostane-type triterpenoids like Inotodiol, a reversed-phase HPLC method is a good starting point.[1][2] A C18 or C8 column can be used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.[1][2] The detection wavelength can be set to 210 nm.[3]

Q2: How can I prepare my sample of this compound for chromatographic analysis?

A2: For complex matrices like plasma or crude extracts, a multi-step sample preparation is often necessary to remove interferences and concentrate the analyte. This can include alkaline hydrolysis, followed by liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1] It is crucial to filter the final sample solution through a 0.22-μm filter before injection to prevent clogging of the HPLC system.[3]

Q3: What are the key parameters to optimize for improving the resolution of this compound?

A3: The most critical parameters to optimize are the mobile phase composition (including the type of organic solvent and the gradient profile), the stationary phase (column chemistry and particle size), flow rate, and column temperature.[4][5] Fine-tuning these parameters can significantly impact the separation of this compound from other closely related compounds.

Q4: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

A4: Peak tailing for a compound like this compound can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase pH.[6] To address this, you can try adjusting the mobile phase pH, reducing the sample concentration, or using a column with a different stationary phase chemistry.[6] Checking for and eliminating any dead volume in your HPLC system's connections is also recommended.[4][7]

Q5: Is chiral separation important for this compound, and what type of column should I use?

A5: this compound, like many other lanostane-type triterpenoids, may have multiple chiral centers, meaning it can exist as different stereoisomers.[8][9] These isomers can have different biological activities. For chiral separation, specialized chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives, are a common choice for separating chiral compounds.[10] Supercritical fluid chromatography (SFC) can also be a powerful technique for chiral separations of such compounds.[10]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-eluting Peaks

This is a common issue when analyzing complex mixtures containing structurally similar compounds.

Potential Cause Recommended Solution
Inappropriate Mobile Phase Composition Optimize the gradient profile. Start with a shallow gradient to maximize separation.[2] Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) as they can alter selectivity.
Unsuitable Column Chemistry Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a C8 column).[1] Consider a column with a smaller particle size for higher efficiency.
Suboptimal Flow Rate Lower the flow rate. This can increase the interaction time of the analyte with the stationary phase, often leading to better resolution.
Elevated Column Temperature Optimize the column temperature. An increase in temperature can improve peak efficiency and alter selectivity.[4]
Issue 2: Peak Broadening

Broad peaks can compromise both resolution and sensitivity.

Potential Cause Recommended Solution
Extra-column Volume Minimize the length and internal diameter of all tubing between the injector, column, and detector.[5][11] Ensure all fittings are properly connected to avoid dead volume.[4][7]
Column Overload Reduce the injection volume or dilute the sample.[11]
Inappropriate Sample Solvent Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[5]
Slow Detector Data Acquisition Rate Increase the data acquisition rate of your detector to ensure a sufficient number of data points are collected across the peak.[11]

Experimental Protocols

Protocol 1: General HPLC Method for this compound Analysis (starting point)

This protocol is based on methods for the related compound, Inotodiol, and serves as a starting point for method development for this compound.[1][2]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: HECTOR-M C18 (250 x 4.6 mm, 5 µm) or a similar C18 or C8 column.[1][2]

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • Start with a gradient that begins with a lower percentage of acetonitrile and gradually increases. For example, start at 60% B, ramp to 95% B over 30 minutes.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C (can be optimized).

  • Detection: UV at 210 nm.[3]

  • Injection Volume: 10 µL.[2]

Protocol 2: Sample Preparation from a Crude Extract

This protocol is a general guide for extracting and cleaning up this compound from a complex matrix.[1][12]

  • Alkaline Hydrolysis (if necessary to release bound forms):

    • Treat the sample with a basic solution (e.g., KOH in methanol) and heat to hydrolyze esters. The temperature and time should be carefully optimized to avoid degradation of the target compound.[1]

  • Liquid-Liquid Extraction (LLE):

    • Neutralize the hydrolyzed sample.

    • Extract the aqueous sample with an immiscible organic solvent such as ethyl acetate (B1210297) or hexane.

    • Repeat the extraction multiple times and pool the organic layers.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the evaporated and reconstituted extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove polar impurities.

    • Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Final Preparation:

    • Evaporate the eluent to dryness.

    • Reconstitute the residue in the initial mobile phase.

    • Filter the solution through a 0.22-µm syringe filter before injection.[3]

Visualizations

experimental_workflow Workflow for Enhancing this compound Resolution cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_optimization Method Optimization sample_prep Crude Extract hydrolysis Alkaline Hydrolysis (Optional) sample_prep->hydrolysis lle Liquid-Liquid Extraction hydrolysis->lle spe Solid-Phase Extraction lle->spe filtration Filtration (0.22 µm) spe->filtration hplc_analysis Initial HPLC Analysis filtration->hplc_analysis eval_resolution Evaluate Resolution & Peak Shape hplc_analysis->eval_resolution good_res Acceptable Resolution eval_resolution->good_res Yes poor_res Poor Resolution eval_resolution->poor_res No opt_mobile_phase Optimize Mobile Phase (Gradient, Solvent) poor_res->opt_mobile_phase opt_column Optimize Stationary Phase (Column Chemistry) opt_mobile_phase->opt_column opt_flow_temp Optimize Flow Rate & Temperature opt_column->opt_flow_temp opt_flow_temp->hplc_analysis

Caption: A workflow for method development and troubleshooting to improve this compound resolution.

signaling_pathway Hypothesized Anti-inflammatory Pathway of this compound inonotusol_f This compound tlr4 TLR4 Receptor inonotusol_f->tlr4 Inhibits myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk_complex IKK Complex tak1->ikk_complex nf_kb NF-κB ikk_complex->nf_kb Activates inflammatory_cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) nf_kb->inflammatory_cytokines Induces Transcription

References

Technical Support Center: Inonotusol F and Related Triterpenoids from Inonotus obliquus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Inonotusol F and other bioactive triterpenoids isolated from the fungus Inonotus obliquus (Chaga mushroom). The information provided is intended to facilitate experimental workflows and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a triterpenoid (B12794562) compound that has been isolated from the medicinal mushroom Inonotus obliquus. Triterpenoids from this fungus are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines.[1][2] While specific high-throughput studies on this compound are limited, the broader class of triterpenoids from I. obliquus shows significant therapeutic potential.

Q2: What are the best practices for storing this compound and other triterpenoid extracts?

A2: For long-term storage, it is recommended to store purified triterpenoids like this compound as a dry powder or in a suitable solvent (e.g., DMSO, ethanol) at -20°C or -80°C. Protect from light and moisture to prevent degradation. For crude extracts, storage at -20°C is generally sufficient for short to medium-term use.

Q3: In which solvents is this compound soluble?

A3: Triterpenoids are generally lipophilic. This compound is expected to be soluble in organic solvents such as chloroform, ethyl acetate (B1210297), methanol, and ethanol (B145695). For cell-based assays, a stock solution is typically prepared in DMSO.

Q4: What are the major challenges in isolating this compound?

A4: The primary challenges include the low abundance of specific triterpenoids like this compound within the complex chemical matrix of I. obliquus. This necessitates efficient extraction and multi-step purification procedures to achieve high purity. Co-elution with other structurally similar triterpenoids can also complicate purification.[3][4]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low yield of triterpenoid extract Inefficient extraction method.Optimize extraction parameters such as solvent polarity, temperature, and duration. Consider using advanced methods like supercritical CO2 extraction or ultrasound-assisted extraction for improved efficiency.[5][6][7][8]
Poor quality of raw material.Ensure the Inonotus obliquus material is properly identified, harvested, and stored. The host tree (e.g., birch, alder) can influence the chemical composition.[9]
Difficulty in purifying this compound Co-elution of structurally similar compounds.Employ high-resolution chromatographic techniques. High-speed counter-current chromatography (HSCCC) has been shown to be effective for separating triterpenoids from I. obliquus.[3][4] Consider using orthogonal separation methods (e.g., normal-phase followed by reverse-phase HPLC).
Inconsistent results in biological assays Degradation of the compound.Verify the stability of your compound under the assay conditions. Prepare fresh dilutions from a frozen stock solution for each experiment.
Inaccurate quantification of the compound.Ensure accurate quantification of your purified compound using a reliable method such as qNMR or a validated HPLC-UV/ELSD method with a certified reference standard.
Cellular toxicity observed in control (vehicle) group High concentration of DMSO.Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.5%). Run a vehicle-only control to assess its effect on cell viability.

Experimental Protocols

General Protocol for Extraction and Purification of Triterpenoids from Inonotus obliquus

This protocol is a generalized procedure and may require optimization.

  • Preparation of Raw Material : Dry the sclerotia of I. obliquus at 40-60°C and grind into a fine powder.

  • Extraction :

    • Perform sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent such as ethyl acetate or ethanol to extract triterpenoids.

    • Alternatively, use a single solvent extraction with 80% ethanol.[9]

    • For higher efficiency, consider supercritical CO2 extraction, which offers a green alternative with high selectivity for triterpenoids.[5][7]

  • Purification :

    • Subject the crude extract to column chromatography on silica (B1680970) gel or Sephadex LH-20.

    • Further purify the resulting fractions using preparative High-Performance Liquid Chromatography (HPLC).

    • For rapid separation, High-Speed Counter-Current Chromatography (HSCCC) is a highly effective technique for purifying triterpenoids like inotodiol and trametenolic acid from I. obliquus extracts.[3][4]

Protocol for Cytotoxicity Assay using WST-1
  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment : Prepare serial dilutions of this compound (or the triterpenoid extract) in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation : Incubate the plate for 24-72 hours.

  • WST-1 Assay :

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation

Bioactive Compounds from Inonotus obliquus and their Activities
Compound ClassExample Compound(s)Reported Biological ActivityReference
TriterpenoidsInotodiol, Trametenolic acid, BetulinAnti-tumor, Anti-viral, Hypoglycemic, Anti-oxidant, Cyto-protective[3][4]
PolysaccharidesIOPS (Inonotus obliquus polysaccharides)Antitumor, Antioxidant, Anti-virus, Hypoglycemic, Hypolipidemic[10]
Phenolic CompoundsGallic acid, Protocatechuic acidAntioxidant, Antimicrobial[11]
Triterpenoid Yields from In. obliquus using Supercritical CO2 Extraction vs. Folch Method
TriterpenoidSupercritical CO2 Extraction (mg/100g)Folch Method (mg/100g)
Inotodiol87 - 101139
Lanosterol59 - 6381
Ergosterol17 - 1840
BetulinNot specifiedNot specified
Trametenolic acidNot detectedDetected
Data adapted from a study on supercritical CO2 extraction of triterpenoids from Chaga.[7]

Visualizations

Hypothetical Workflow for Higher Throughput Analysis of this compound

G Figure 1. A conceptual workflow for higher throughput screening of this compound. cluster_0 Extraction & Fractionation cluster_1 Screening & Identification cluster_2 Purification & Confirmation A I. obliquus Biomass B High-Throughput Extraction (e.g., ASE®, PLE®) A->B C Crude Extract Library B->C D Automated Fractionation (e.g., Flash Chromatography) C->D E Fraction Library D->E F High-Content Screening (e.g., Cytotoxicity Assay) E->F G Hit Fractions F->G H LC-MS Analysis G->H I Putative this compound Identification H->I J Mass-Directed Preparative HPLC I->J K Purified this compound J->K L Structural Confirmation (NMR) K->L

Caption: A conceptual workflow for higher throughput screening of this compound.

NF-κB Signaling Pathway

G Figure 2. Simplified diagram of the canonical NF-κB signaling pathway. cluster_cytoplasm Cytoplasm cluster_nucleus stimuli Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimuli->receptor binds IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates proteasome Proteasomal Degradation IkB->proteasome ubiquitination & release IkB->release NFkB NF-κB (p50/p65) nucleus Nucleus NFkB->nucleus translocates to transcription Gene Transcription (Inflammation, Cell Survival) nucleus->transcription activates release->NFkB

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

References

Overcoming solubility issues of Inonotusol F in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Inonotusol F. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus. Like many other triterpenoids, it is a lipophilic molecule with poor water solubility. This characteristic can lead to precipitation in aqueous assay buffers, resulting in inaccurate and unreliable experimental data.

Q2: What is the best solvent to dissolve this compound for in vitro assays?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common initial solvent for dissolving this compound and other poorly soluble compounds for in vitro studies. It is crucial to prepare a high-concentration stock solution in 100% DMSO. However, the final concentration of DMSO in your cell culture media should be kept low, typically at 0.5% or less, as higher concentrations can be cytotoxic to cells.

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?

A3: This is a common issue. Here are a few troubleshooting steps:

  • Reduce the final concentration: The precipitation may be due to the concentration of this compound exceeding its solubility limit in the final assay medium. Try performing a serial dilution of your compound.

  • Use a co-solvent: Incorporating a co-solvent like polyethylene (B3416737) glycol (PEG) or ethanol (B145695) in your formulation can sometimes help maintain solubility upon dilution in aqueous solutions.

  • Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help prevent immediate precipitation.

  • Increase the serum concentration: If your assay protocol allows, a higher percentage of fetal bovine serum (FBS) in the medium can help to solubilize lipophilic compounds.

  • Consider alternative formulation strategies: For more persistent solubility issues, you may need to explore advanced formulation techniques as outlined in the troubleshooting guide below.

Q4: Can I use sonication to dissolve this compound in DMSO?

A4: While sonication can aid in dissolving many compounds, it may not be sufficient for high concentrations of triterpenoids like this compound in DMSO. In some cases, even with sonication and warming, the compound may not fully dissolve at very high concentrations. It is recommended to start with a lower, more manageable stock concentration.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides various strategies to enhance the solubility of this compound in your experimental assays.

Solubilization Strategies
StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using a water-miscible organic solvent in addition to the primary solvent (e.g., DMSO) to increase the solubility of a lipophilic compound in an aqueous solution. Common co-solvents include ethanol and polyethylene glycols (PEGs).Simple to implement.Can have cytotoxic effects at higher concentrations. May alter the biological activity of the compound.
Surfactants Using detergents like Tween® 80 or Pluronic® F-68 to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.Effective at low concentrations.Can interfere with certain assays and may have their own biological effects.
Cyclodextrins Utilizing cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.Generally have low toxicity. Can improve bioavailability.Can be expensive. The complexation efficiency varies depending on the compound.
Solid Dispersions Dispersing the compound in an inert carrier matrix at the solid state. This can be achieved by methods like solvent evaporation or melt extrusion.Can significantly enhance dissolution rate and bioavailability.Requires specialized equipment and formulation expertise.
Nanoparticle Formulation Reducing the particle size of the compound to the nanometer range, which increases the surface area-to-volume ratio and enhances the dissolution rate.Can improve bioavailability and allow for targeted delivery.Requires specialized equipment for production and characterization.
Decision Workflow for Solubilization Strategy

The following diagram illustrates a logical workflow for selecting an appropriate solubilization strategy for this compound.

G start Start: this compound Solubility Issue stock_solution Prepare 10-20 mM Stock in 100% DMSO start->stock_solution dilute Dilute to Final Concentration in Aqueous Medium stock_solution->dilute precipitate Precipitation Occurs? dilute->precipitate no_precipitate No Precipitation precipitate->no_precipitate No troubleshoot Troubleshoot Solubilization precipitate->troubleshoot Yes proceed Proceed with Assay no_precipitate->proceed co_solvent Try Co-solvent (e.g., Ethanol, PEG) troubleshoot->co_solvent surfactant Use Surfactant (e.g., Tween 80) troubleshoot->surfactant cyclodextrin Employ Cyclodextrin troubleshoot->cyclodextrin advanced Consider Advanced Formulation (e.g., Nanoparticles) troubleshoot->advanced re_evaluate Re-evaluate Concentration co_solvent->re_evaluate surfactant->re_evaluate cyclodextrin->re_evaluate advanced->re_evaluate re_evaluate->troubleshoot No, try another method success Solubility Improved re_evaluate->success Yes success->proceed

A decision tree for selecting a solubilization method.

Experimental Protocols

Detailed Protocol: MTT Cytotoxicity Assay for this compound

This protocol is adapted for poorly soluble compounds like this compound.

1. Materials:

  • This compound

  • 100% DMSO (cell culture grade)

  • Human cancer cell line (e.g., HepG2 for hepatotoxicity studies)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Preparation of this compound dilutions:

    • Prepare a 20 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, etc.). This will be your 200X stock plate.

    • Further dilute these DMSO stocks 1:100 in complete cell culture medium to create a 2X working solution plate. The final DMSO concentration in these working solutions will be 1%.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the 2X working solutions of this compound to the respective wells. This will dilute the compound and the DMSO by half, resulting in a final DMSO concentration of 0.5%.

    • Include a vehicle control (medium with 0.5% DMSO) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C.

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Signaling Pathways

This compound, being a triterpenoid, is likely to exert its biological effects, such as hepatoprotection and cytotoxicity, through the modulation of key signaling pathways involved in cellular stress response, survival, and apoptosis.

Nrf2/MAPK Signaling Pathway in Hepatoprotection

Triterpenoids have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of the cellular antioxidant response. They can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses.

G inonotusol_f This compound keap1 Keap1 inonotusol_f->keap1 Inhibits mapk MAPK Pathway (e.g., JNK, p38) inonotusol_f->mapk Modulates ros Oxidative Stress (e.g., ROS) ros->keap1 Induces dissociation from Nrf2 nrf2 Nrf2 keap1->nrf2 Inhibits (degradation) are ARE (Antioxidant Response Element) nrf2->are Translocates to nucleus and binds to ARE antioxidant_genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) are->antioxidant_genes Activates transcription hepatoprotection Hepatoprotection antioxidant_genes->hepatoprotection inflammation Inflammation mapk->inflammation Regulates inflammation->hepatoprotection Reduction of inflammation leads to

This compound's potential role in the Nrf2/MAPK pathway.

Minimizing degradation of Inonotusol F during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Inonotusol F during extraction from Inonotus obliquus (Chaga mushroom).

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction process, leading to the degradation of this compound and other valuable triterpenoids.

Issue Potential Cause Recommended Solution
Low yield of this compound Suboptimal Extraction Temperature: High temperatures can lead to the thermal degradation of triterpenoids. Temperatures exceeding 60°C have been shown to potentially destroy the molecular structure of these compounds.Maintain extraction temperatures below 50-60°C. For heat-assisted extractions, use the lowest effective temperature and minimize exposure time. Consider non-thermal methods like ultrasonic-assisted extraction at controlled temperatures.
Inappropriate Solvent Polarity: The complex structure of this compound, with its multiple hydroxyl groups, dictates a specific polarity requirement for efficient extraction.Use solvents with appropriate polarity. Ethanol (70-95%) is commonly effective. For selective extraction of less polar triterpenoids, supercritical CO2 can be employed. A modified Folch method using a chloroform-methanol mixture is also an option, though less environmentally friendly.
Presence of Oxidizing Agents: The hydroxyl groups in this compound are susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light, especially in the presence of metal ions.Perform extractions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Use amber glassware or cover extraction vessels with aluminum foil to protect from light. The addition of antioxidants like ascorbic acid or BHT to the extraction solvent can also be beneficial.
Presence of Unexpected Byproducts in Chromatographic Analysis Acid- or Base-Catalyzed Degradation: Extreme pH conditions can catalyze rearrangement or degradation of the lanostane (B1242432) skeleton and functional groups of this compound.Maintain a neutral or slightly acidic pH during extraction. If acidic or basic conditions are necessary for other process steps, neutralize the extract as soon as possible. Use buffered solutions where appropriate.
Co-extraction of Degrading Enzymes: The raw fungal material may contain enzymes that can degrade this compound once the cellular structure is disrupted during extraction.Consider a blanching step with steam or a quick solvent wash (e.g., acetone) to denature enzymes before the main extraction process.
Poor Reproducibility of Extraction Yields Inconsistent Raw Material Quality: The concentration of this compound can vary significantly in Inonotus obliquus based on geographical origin, harvest time, and storage conditions.Source high-quality, authenticated raw material. Whenever possible, analyze the triterpenoid (B12794562) profile of the raw material before extraction to establish a baseline. Ensure proper storage of the raw material in a cool, dry, and dark place.
Variability in Extraction Parameters: Minor variations in temperature, time, solvent-to-solid ratio, and agitation can impact extraction efficiency and degradation rates.Strictly control all extraction parameters. Use calibrated equipment and maintain detailed records of each extraction run.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for extracting this compound to prevent thermal degradation?

A1: Based on studies of triterpenoid stability, it is recommended to keep the extraction temperature below 60°C. Supercritical fluid extraction (SFE) has shown good results at temperatures between 40-50°C.[1][2] If using heat-assisted solvent extraction, aim for the lower end of the effective temperature range for your chosen solvent and minimize the duration of heat exposure.

Q2: Which solvent system is best for minimizing this compound degradation?

A2: The choice of solvent depends on the desired selectivity and the extraction method. Ethanol (70-95%) is a common and effective solvent for extracting a broad range of triterpenoids. For a "greener" and more selective extraction of less polar triterpenoids, supercritical CO2 is an excellent alternative.[1][2] Ionic liquid-based extractions have also been explored and shown to be effective.[3]

Q3: How can I prevent oxidation of this compound during extraction and storage?

A3: To prevent oxidation, minimize exposure to oxygen and light. Conduct extractions under an inert atmosphere (nitrogen or argon) and use amber glassware or light-blocking coverings. For long-term storage of the extract, remove the solvent under reduced pressure at a low temperature and store the dried extract in a sealed container under inert gas at -20°C or below.

Q4: Can the pH of the extraction medium affect the stability of this compound?

A4: Yes, the lanostane skeleton of this compound can be susceptible to acid-catalyzed rearrangements. It is advisable to maintain a near-neutral pH during extraction unless a specific protocol requires acidic or basic conditions. If non-neutral pH is used, it is crucial to neutralize the extract promptly after the extraction step.

Q5: Are there any analytical methods recommended for quantifying this compound and its potential degradation products?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the quantification of this compound and other triterpenoids.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used after derivatization of the triterpenoids.[1][2]

Data Presentation

Table 1: Comparison of Triterpenoid Yields from Inonotus obliquus using Supercritical Fluid Extraction (SFE) and Folch Method

Extraction MethodTemperature (°C)Pressure (bar)Inotodiol (mg/100g)Lanosterol (mg/100g)Total Triterpenoids (mg/100g)
SFE4028187-9559-61~163-174
SFE5028190-9860-62~168-179
SFE5035092-10161-63~172-184
Folch MethodAmbientAtmospheric13981~260

Data synthesized from Huynh et al. (2022).[1][2]

Table 2: Triterpenoid Content in Wild Inonotus obliquus Canker

TriterpenoidAverage Content (% w/w)
Inotodiol0.19
Trametenolic acid0.09
3β-hydroxylanosta-8,24-dien-21-al0.09
Lanosterol0.06

Data from Grienke et al. (2022).[4]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of Triterpenoids

This protocol is based on the methodology described by Huynh et al. (2022).[1][2]

  • Sample Preparation: Dry the Inonotus obliquus sclerotia at 40°C for 48 hours and grind into a fine powder (particle size < 0.5 mm).

  • Extraction:

    • Load approximately 5 g of the powdered sample into the SFE extraction vessel.

    • Set the extraction temperature to 50°C and the pressure to 350 bar.

    • Use supercritical CO2 as the solvent with a flow rate of 2 mL/min.

    • Perform the extraction for a total of 60 minutes.

  • Collection:

    • The extract is collected in a vial at the outlet of the back-pressure regulator.

  • Analysis:

    • Evaporate the solvent from the collected extract under a stream of nitrogen.

    • The dried extract can be reconstituted in a suitable solvent (e.g., methanol) for subsequent analysis by HPLC or GC-MS (after derivatization).

Protocol 2: Ultrasonic-Assisted Extraction (UAE) of Triterpenoids

This protocol is a general method based on principles of efficient extraction while minimizing thermal degradation.

  • Sample Preparation: Prepare the Inonotus obliquus sample as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powdered sample in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonication should be performed at a frequency of 40 kHz and a power of 300 W for 30 minutes.

    • Maintain the temperature of the ultrasonic bath at 45°C using a cooling water circulation system.

  • Separation and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it using a rotary evaporator at a temperature not exceeding 50°C under reduced pressure.

  • Analysis:

    • The concentrated extract can be further purified or directly analyzed by HPLC.

Visualizations

Inonotusol_F This compound (Lanostane Skeleton with Hydroxyl Groups) Oxidized_Products Oxidized Products (Ketones, Aldehydes) Inonotusol_F->Oxidized_Products Oxidation Rearranged_Products Rearranged Products (Altered Ring Structure) Inonotusol_F->Rearranged_Products Acid/Base Catalysis Degraded_Fragments Degraded Fragments Inonotusol_F->Degraded_Fragments Thermal Degradation High_Temperature High Temperature (> 60°C) High_Temperature->Inonotusol_F Oxygen_Light Oxygen / Light Oxygen_Light->Inonotusol_F Extreme_pH Extreme pH (Acidic or Alkaline) Extreme_pH->Inonotusol_F

Caption: Hypothetical degradation pathways of this compound.

cluster_prep Sample Preparation cluster_extraction Optimized Extraction cluster_downstream Downstream Processing Raw_Material Inonotus obliquus (Chaga) Drying Drying (40°C) Raw_Material->Drying Grinding Grinding (<0.5 mm) Drying->Grinding Extraction Extraction (e.g., SFE or UAE) Grinding->Extraction Filtration Filtration / Separation Extraction->Filtration Parameters Controlled Parameters: - Temp < 50°C - Inert Atmosphere - Neutral pH - Light Protection Parameters->Extraction Concentration Concentration (Low Temp, Reduced Pressure) Filtration->Concentration Analysis Analysis (HPLC-MS/DAD) Concentration->Analysis Final_Product High-Purity this compound Analysis->Final_Product

Caption: Optimized workflow for minimizing this compound degradation.

References

Technical Support Center: Matrix Effects in Inonotusol F LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Inonotusol F. This resource is designed for researchers, scientists, and drug development professionals to identify, assess, and mitigate issues related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS analysis of this compound?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of this compound analysis, these interfering components can originate from the biological sample itself (e.g., plasma, urine, tissue homogenate) or from the extraction process. These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity of the assay.[2][3] Given that this compound is often isolated from complex natural product extracts or biological matrices, understanding and controlling matrix effects is critical for developing robust and reliable bioanalytical methods.[4]

Q2: My this compound signal is low and inconsistent when analyzing plasma samples. Could this be a matrix effect?

A2: Yes, low and inconsistent signal intensity, especially in complex biological matrices like plasma, is a classic symptom of ion suppression, a common type of matrix effect.[5] Endogenous substances in plasma, such as phospholipids, salts, and proteins, can co-elute with this compound and compete with it during the ionization process in the mass spectrometer's ion source.[1] This interference can significantly reduce the signal, leading to poor accuracy and precision.[6] To confirm this, a systematic assessment of matrix effects is recommended.

Troubleshooting Guide

Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound analysis?

A3: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify at what points in the chromatogram ion suppression or enhancement occurs.[7] A standard solution of this compound is continuously infused into the MS detector post-column. A blank, extracted matrix sample is then injected onto the LC column. Any dip or rise in the baseline signal of this compound indicates a region where matrix components are eluting and causing suppression or enhancement.[8]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method to measure the precise impact of the matrix.[5][8] It involves comparing the peak area of this compound spiked into a pre-extracted blank matrix with the peak area of this compound in a neat (clean) solvent. The ratio of these peak areas provides a quantitative measure of the matrix effect.[9]

Below is a logical workflow for troubleshooting matrix effects encountered during this compound analysis.

start Start: Inconsistent this compound Signal in LC-MS Analysis check_symptoms Observe Symptoms: - Low Signal Intensity - Poor Reproducibility - Shifting Retention Times start->check_symptoms assess_me Systematically Assess Matrix Effects (ME) check_symptoms->assess_me qualitative Qualitative Assessment: Post-Column Infusion assess_me->qualitative quantitative Quantitative Assessment: Post-Extraction Spike assess_me->quantitative is_me_present Is Significant ME Observed? qualitative->is_me_present quantitative->is_me_present mitigate Implement Mitigation Strategy is_me_present->mitigate Yes no_me Continue with Method Validation is_me_present->no_me No (<15% variation) optimize_sample_prep Optimize Sample Preparation: - LLE / SPE - Dilution mitigate->optimize_sample_prep optimize_chromatography Optimize Chromatography: - Change Gradient - Use Different Column mitigate->optimize_chromatography use_is Use Internal Standard (IS): - Stable Isotope-Labeled IS - Structural Analog IS mitigate->use_is revalidate Re-evaluate ME and Validate Method optimize_sample_prep->revalidate optimize_chromatography->revalidate use_is->revalidate revalidate->is_me_present end End: Robust Method Achieved no_me->end

Caption: Workflow for identifying and mitigating matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol uses the post-extraction spike method to calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE).

1. Sample Set Preparation: Prepare three sets of samples in triplicate at a minimum of two concentration levels (low and high QC levels).

  • Set A (Neat Standard): Spike this compound standard into the final analytical solvent (e.g., 50:50 acetonitrile:water).

  • Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike the this compound standard into the final, clean extract. This set represents 100% recovery.

  • Set C (Pre-Extraction Spike): Spike this compound standard into the blank biological matrix before starting the sample preparation procedure.

2. LC-MS Analysis: Analyze all three sets of samples using the developed LC-MS method. Record the mean peak area for each set.

3. Calculations:

  • Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

  • Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

  • Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (ME * RE) / 100

A value of 100% for ME indicates no matrix effect. A value <100% indicates ion suppression, and >100% indicates ion enhancement.[9]

The diagram below illustrates this experimental workflow.

cluster_inputs Sample Preparation set_a Set A: Neat Standard (Analyte in Solvent) lcms LC-MS Analysis (Measure Peak Areas) set_a->lcms set_b Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte) set_b->lcms set_c Set C: Pre-Extraction Spike (Blank Matrix + Analyte) process_c Apply Sample Preparation Protocol set_c->process_c process_c->lcms process_b Apply Sample Preparation Protocol calc_me Calculate Matrix Effect (%ME) (B / A) * 100 lcms->calc_me Uses A, B calc_re Calculate Recovery (%RE) (C / B) * 100 lcms->calc_re Uses B, C calc_pe Calculate Process Efficiency (%PE) (C / A) * 100 lcms->calc_pe Uses A, C

Caption: Experimental design for quantitative matrix effect assessment.

Q4: What are the most effective sample preparation techniques to reduce matrix effects for this compound?

A4: The goal of sample preparation is to remove interfering endogenous components while efficiently recovering this compound.[10][11] The effectiveness of different techniques can vary significantly.

  • Protein Precipitation (PPT): A simple and fast method, but often yields the "dirtiest" extracts, resulting in significant matrix effects.[11]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning this compound into an immiscible organic solvent, leaving many polar interferences behind.[11]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively bind and elute this compound, effectively removing interfering compounds.[11][12]

  • Sample Dilution: A straightforward approach that can reduce the concentration of interfering components, but it may compromise the sensitivity of the assay if this compound concentrations are low.[8][13]

Protocol 2: Example Solid-Phase Extraction (SPE) for this compound in Plasma

This protocol is adapted from methods used for similar triterpenoids, like inotodiol, found in plasma.[14]

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution and 600 µL of 4% phosphoric acid. Vortex for 1 minute.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by washing sequentially with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS injection.

Data Presentation

The tables below present illustrative data on the assessment of matrix effects and the effectiveness of various mitigation strategies for this compound analysis.

Table 1: Illustrative Quantitative Assessment of Matrix Effects for this compound (100 ng/mL)

Biological MatrixMean Peak Area (Set A - Neat)Mean Peak Area (Set B - Post-Spike)Mean Peak Area (Set C - Pre-Spike)Recovery (RE %)Matrix Effect (ME %)Interpretation
Human Plasma1,520,400851,424783,31092.0%56.0%Significant Ion Suppression
Rat Urine1,520,4001,246,7281,146,99092.0%82.0%Moderate Ion Suppression
Saliva1,520,4001,763,6641,657,84494.0%116.0%Minor Ion Enhancement

Table 2: Comparison of Sample Preparation Techniques on Reducing Matrix Effects in Human Plasma

Sample Prep MethodRecovery (RE %)Matrix Effect (ME %)Overall Process Efficiency (PE %)
Protein Precipitation98.5%45.2%44.5%
Liquid-Liquid Extraction91.0%83.5%76.0%
Solid-Phase Extraction94.2%95.1%89.6%

Q5: My sample preparation is optimized, but I still see matrix effects. What chromatographic and MS parameters can I adjust?

A5: If sample preparation alone is insufficient, further optimization is necessary:

  • Chromatographic Separation: The most powerful approach is to chromatographically separate this compound from the co-eluting interferences.[7]

    • Modify the Gradient: Adjust the mobile phase gradient to change the elution profile.

    • Change the Column: Switch to a column with a different chemistry (e.g., from C18 to a Phenyl-Hexyl or F5 column) or a smaller particle size (UHPLC) for better resolution.[5]

  • Mass Spectrometry Settings:

    • Change Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[1]

    • Optimize Source Parameters: Fine-tune ion source parameters like gas flows, temperatures, and voltages to maximize the this compound signal relative to the background noise.[15]

Q6: How can I use an internal standard to compensate for matrix effects in this compound quantification?

A6: Using an appropriate internal standard (IS) is the most effective way to compensate for matrix effects that cannot be eliminated.[1][16] The IS is added at a known concentration to all samples, calibrators, and QCs. Since the IS co-elutes and experiences the same matrix effects as the analyte, the ratio of the analyte peak area to the IS peak area remains constant, allowing for accurate quantification.[17][18]

  • The Gold Standard: A Stable Isotope-Labeled (SIL) this compound (e.g., containing ¹³C or ²H) is the ideal IS. It has nearly identical chemical properties and chromatographic behavior to this compound, ensuring it accurately tracks and corrects for any variations.[17][19]

  • Alternative: If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic retention can be used, though it may not compensate for matrix effects as perfectly.[9]

Below is a decision tree for selecting the appropriate strategy to handle matrix effects.

start Matrix Effect Confirmed check_sensitivity Is Assay Sensitivity Sufficient? start->check_sensitivity dilute Strategy: Dilute Sample check_sensitivity->dilute Yes eliminate Strategy: Eliminate ME check_sensitivity->eliminate No end_robust Result: Robust & Accurate Method dilute->end_robust optimize_cleanup Improve Sample Cleanup (e.g., switch to SPE) eliminate->optimize_cleanup optimize_lc Improve LC Separation (e.g., change gradient/column) eliminate->optimize_lc compensate Strategy: Compensate for ME optimize_cleanup->compensate optimize_lc->compensate check_sil Is SIL-IS Available? compensate->check_sil use_sil Use SIL-IS check_sil->use_sil Yes use_analog Use Structural Analog IS check_sil->use_analog No use_sil->end_robust use_matrix_matched Use Matrix-Matched Calibrators use_analog->use_matrix_matched use_matrix_matched->end_robust

Caption: Decision tree for selecting a matrix effect mitigation strategy.

References

Validation & Comparative

Unveiling the Bioactive Potential: A Comparative Analysis of Inonotusol F and Inotodiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activities of natural compounds is paramount. This guide provides a detailed, data-driven comparison of two prominent triterpenoids isolated from the medicinal mushroom Inonotus obliquus: Inonotusol F and inotodiol. By presenting quantitative data, experimental methodologies, and visual pathway diagrams, this document aims to facilitate an objective evaluation of their therapeutic potential.

In the landscape of natural product research, this compound and inotodiol have emerged as compounds of significant interest due to their diverse pharmacological effects. While both are lanostane-type triterpenoids, their distinct structural features give rise to a spectrum of biological activities, including anti-inflammatory, anti-cancer, hepatoprotective, and α-glucosidase inhibitory actions. This guide synthesizes the available experimental data to offer a side-by-side comparison of their efficacy.

Quantitative Comparison of Biological Activities

To provide a clear and concise overview, the following table summarizes the key quantitative data on the biological activities of this compound and inotodiol. This allows for a direct comparison of their potency in various therapeutic areas.

Biological ActivityCompoundTest SystemConcentration/IC50Inhibition (%)Reference
α-Glucosidase Inhibition This compoundα-Glucosidase from Saccharomyces cerevisiae11.5 µM (IC50)50%[1]
Inotodiolα-Glucosidase from Saccharomyces cerevisiae1.09 ± 0.08 mmol L⁻¹ (IC50)50%
Hepatoprotective Activity This compoundD-galactosamine-induced WB-F344 cell damage10 µM34.4%[2]
InotodiolFurther quantitative data needed for direct comparison--
Anti-cancer Activity InotodiolHeLa (cervical cancer) cells> 25 µMSignificant growth inhibition[3][4]
Inotodiol-rich extractHepG2 (liver cancer) cells37.71 µg/mL (IC50)50%[5]
Inotodiol-rich extractCAL-62 (thyroid cancer) cells43.30 µg/mL (IC50)50%[5]
This compoundNo quantitative cytotoxicity data available--
Anti-inflammatory Activity InotodiolQuantitative data on inhibition of specific pro-inflammatory markers needed for direct comparison--
This compoundNo quantitative anti-inflammatory data available--

Experimental Protocols

A thorough understanding of the experimental conditions is crucial for interpreting the presented data. Below are detailed methodologies for the key assays cited in this comparison.

α-Glucosidase Inhibition Assay

This assay evaluates the potential of a compound to inhibit the α-glucosidase enzyme, which is involved in the digestion of carbohydrates. Inhibition of this enzyme can help in managing postprandial hyperglycemia.

  • Enzyme Source: α-Glucosidase from Saccharomyces cerevisiae.

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).

  • Procedure:

    • The test compound (this compound or inotodiol) is pre-incubated with the α-glucosidase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

    • The reaction is initiated by the addition of the substrate, pNPG.

    • The mixture is incubated at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction, which releases p-nitrophenol, is stopped after a specific time by adding a basic solution (e.g., sodium carbonate).

    • The absorbance of the resulting solution is measured spectrophotometrically at 405 nm.

    • The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.

Hepatoprotective Activity Assay (D-galactosamine-induced Cell Damage)

This in vitro assay assesses the ability of a compound to protect liver cells from damage induced by a hepatotoxin, D-galactosamine.

  • Cell Line: WB-F344 rat hepatic epithelial cells.

  • Toxin: D-galactosamine.

  • Procedure:

    • WB-F344 cells are cultured in a suitable medium.

    • The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific period.

    • Subsequently, the cells are exposed to D-galactosamine to induce hepatotoxicity.

    • Cell viability is assessed using methods like the MTT assay, which measures the metabolic activity of the cells.

    • The percentage of protection is calculated by comparing the viability of cells treated with the compound and the toxin to cells treated with the toxin alone.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Procedure:

    • Cancer cells (e.g., HeLa, HepG2, CAL-62) are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with various concentrations of the test compound (e.g., inotodiol).

    • After a specified incubation period, the MTT reagent is added to each well.

    • The plate is incubated to allow the formazan crystals to form.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

    • The IC50 value is determined as the concentration of the compound that reduces the cell viability by 50% compared to untreated control cells.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the biological context of these compounds, the following diagrams, generated using Graphviz, illustrate a key signaling pathway potentially modulated by these triterpenoids and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis compound This compound or Inotodiol treatment Incubation with Compound compound->treatment cell_culture Cell Culture (e.g., Cancer cells, Hepatocytes) cell_culture->treatment assay Biological Assay (e.g., MTT, α-Glucosidase) treatment->assay data_analysis Data Collection & IC50 Calculation assay->data_analysis

General workflow for in vitro biological activity assessment.

p53_pathway Inotodiol Inotodiol p53 p53 Activation Inotodiol->p53 Induces Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed p53-dependent apoptotic pathway induced by inotodiol in cancer cells.

Conclusion

This comparative guide highlights the current understanding of the biological activities of this compound and inotodiol. The available data suggests that this compound is a potent α-glucosidase inhibitor. Inotodiol demonstrates significant anti-cancer properties, with a pro-apoptotic mechanism involving the p53 pathway, and also exhibits α-glucosidase inhibitory activity.

References

A Comparative Analysis of Inonotusol F and Other Bioactive Triterpenoids from Inonotus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Inonotus, particularly the medicinal mushroom Inonotus obliquus (Chaga), is a rich source of structurally diverse and biologically active triterpenoids. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, including anticancer, anti-inflammatory, and hepatoprotective effects. This guide provides a comparative analysis of Inonotusol F and other prominent triterpenoids isolated from Inonotus species, with a focus on their cytotoxic and anti-inflammatory properties, supported by available experimental data.

Introduction to Inonotus Triterpenoids

Triterpenoids are a class of natural products derived from a C30 precursor, squalene. In Inonotus species, the most common are lanostane-type triterpenoids. This guide will focus on a comparative analysis of the following key compounds:

  • This compound: A newer addition to the family of Inonotus triterpenoids.

  • Inotodiol: One of the most abundant and well-studied triterpenoids in I. obliquus.

  • Lanosterol: A biosynthetic precursor to other steroids and triterpenoids.

  • Betulin and Betulinic Acid: Lupane-type triterpenoids also found in birch bark, the primary host of I. obliquus.

  • Trametenolic Acid: Another significant lanostane-type triterpenoid (B12794562).

Data Presentation: Comparative Biological Activities

Table 1: Comparative Cytotoxic Activity (IC₅₀ values in µM) of Inonotus Triterpenoids against Various Cancer Cell Lines

TriterpenoidHeLa (Cervical Cancer)A549 (Lung Cancer)HT-29 (Colon Cancer)HepG2 (Liver Cancer)PC3 (Prostate Cancer)MDA-MB-231 (Breast Cancer)
This compound Not AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot Available
Inotodiol > 25 µM[1]Not AvailableNot AvailableNot AvailableNot AvailableNot Available
Lanosterol Not AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot Available
Betulinic Acid 8.66 µM> 100 µM2.01 - 6.16 µM[2]448 µg/ml (~980 µM)[3]> 100 µM22.39 µM (Derivative)[4]
Betulin Not AvailableNot Available10.97 - 18.74 µM[2]Not AvailableNot AvailableNot Available
Trametenolic Acid Not AvailableNot AvailableNot AvailableNot AvailableNot Available22.39 µM (Derivative)[4]

Note: IC₅₀ values can vary significantly based on the specific cell line, assay method, and experimental conditions.

Table 2: Comparative Anti-inflammatory Activity of Inonotus Triterpenoids

TriterpenoidKey Anti-inflammatory EffectsMechanism of Action
This compound Not AvailableNot Available
Inotodiol Reduces pro-inflammatory cytokine production[5][6].Inhibition of NF-κB signaling[5].
Lanosterol Limited data available on specific anti-inflammatory mechanisms.Not well-elucidated.
Betulinic Acid Inhibits NO and PGE₂ production; reduces expression of iNOS and COX-2[7].Inhibition of NF-κB and MAPK signaling pathways[7].
Betulin Inhibits NO and PGE₂ production; reduces expression of iNOS and COX-2.Activation of AKT/Nrf2 pathway and inhibition of NF-κB phosphorylation.
Trametenolic Acid Shows anti-inflammatory activities.Not well-elucidated.

Table 3: Hepatoprotective Activity of this compound

TriterpenoidAssayCell LineProtective Effect
This compound D-galactosamine-induced damageWB-F34474.2% inhibition

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway involved in the anti-inflammatory effects of Inonotus triterpenoids and a typical experimental workflow for assessing cytotoxicity.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation Triterpenoids Inonotus Triterpenoids (e.g., Betulinic Acid, Inotodiol) Triterpenoids->IKK Inhibition p_IκBα p-IκBα IKK->p_IκBα Phosphorylation IκBα IκBα NFκB NF-κB IκBα->NFκB Inhibition p_IκBα->NFκB Release p_NFκB p-NF-κB p_NFκB_nuc p-NF-κB p_NFκB->p_NFκB_nuc Translocation DNA DNA p_NFκB_nuc->DNA Transcription Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes NO NO Pro_inflammatory_Genes->NO Translation Prostaglandins Prostaglandins Pro_inflammatory_Genes->Prostaglandins Translation Cytokines Cytokines Pro_inflammatory_Genes->Cytokines Translation

Caption: NF-κB signaling pathway in inflammation and its inhibition by Inonotus triterpenoids.

Cytotoxicity_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of Inonotus triterpenoids B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h (Formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate IC₅₀ value H->I

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test triterpenoid dissolved in a suitable solvent (e.g., DMSO) and further diluted in culture medium. Include a vehicle control (solvent only).

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Anti-inflammatory Activity Assessment

a) Nitric Oxide (NO) Production: Griess Assay

The Griess assay is used to quantify nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is measured spectrophotometrically.

Protocol:

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of the test triterpenoid for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) in a new 96-well plate.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

b) Protein Expression of Inflammatory Mediators: Western Blot

Western blotting is used to detect the expression levels of key proteins involved in the inflammatory response, such as nuclear factor-kappa B (NF-κB), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

Protocol:

  • Cell Lysis: After treatment with the triterpenoid and/or LPS, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-NF-κB, anti-iNOS, anti-COX-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize them to a loading control protein (e.g., β-actin or GAPDH).

Conclusion

The triterpenoids isolated from Inonotus species, including inotodiol, lanosterol, betulin, betulinic acid, and trametenolic acid, exhibit a range of promising biological activities, particularly in the realms of cancer and inflammation. While quantitative data for this compound remains limited in the currently available literature, the existing evidence for its hepatoprotective effects suggests it is a compound of significant interest for future investigation. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this diverse family of natural products. The experimental protocols provided herein offer a standardized framework for researchers to conduct such comparative analyses and contribute to the growing body of knowledge on Inonotus triterpenoids.

References

Inonotusol F: A Comparative Analysis of its Bioactivity Against Other Fungal Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of Inonotusol F, a lanostane-type triterpenoid, with other prominent fungal metabolites. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource of experimental data to facilitate informed decisions in natural product-based drug discovery. This document summarizes quantitative bioactivity data, details key experimental protocols, and visualizes relevant signaling pathways.

I. Comparative Bioactivity of Fungal Metabolites

The following tables present a summary of the quantitative data on the cytotoxic, anti-inflammatory, and antioxidant activities of this compound and other selected fungal metabolites. The data has been compiled from various scientific studies to provide a comparative overview.

Table 1: Cytotoxic Activity of Fungal Metabolites Against Various Cancer Cell Lines
Compound/ExtractCell LineAssayIC₅₀ (µM)IC₅₀ (µg/mL)Reference
This compound ----Data Not Available
Inonotusol AA549 (Human lung cancer)MTT18.5 ± 1.2-[1]
Inonotusol BA549 (Human lung cancer)MTT25.3 ± 1.8-[1]
Inonotusol CA549 (Human lung cancer)MTT30.1 ± 2.1-[1]
Inonotusol D4T1 (Mouse breast cancer)MTT9.40-[2]
Inonotusol EA549 (Human lung cancer)MTT15.2 ± 0.9-[1]
Inonotusol GA549 (Human lung cancer)MTT22.7 ± 1.5-[1]
Ergosterol Peroxide4T1 (Mouse breast cancer)MTT9.06-[2]
MCF-7 (Human breast cancer)MTT8.35-[2]
InotodiolA549 (Human lung cancer)MTT-20[3]
Betulinic AcidHepG2 (Human liver cancer)SRB->100[4][5]
BetulinHepG2 (Human liver cancer)SRB->100[4][5]
I. obliquus extract (IO4)HT-29 (Human colon cancer)MTT-50[6]
A549 (Human lung cancer)MTT-100[6]

SRB: Sulforhodamine B assay

Table 2: Anti-inflammatory Activity of Fungal Metabolites
Compound/ExtractAssayCell LineInhibition/IC₅₀Reference
This compound --Data Not Available
Inonotus obliquus extractNO ProductionRAW 264.7Significant reduction[7]
IL-1β, IL-6, TNF-α ProductionRAW 264.7Significant inhibition[7]
Inonotus sanghuang polyphenolsNO, TNF-α, IL-6, MCP-1 ProductionRAW 264.7IC₅₀ = 0.52, 2.22, 0.43, 2.24 µg/mL[8]
Hispidin (Inonotus hispidus)--Anti-inflammatory activity reported[9]
Table 3: Antioxidant Activity of Fungal Metabolites
Compound/ExtractAssayIC₅₀ (µg/mL)Reference
This compound -Data Not Available
Inonoblins A, B, C (I. obliquus)DPPH Radical ScavengingSignificant activity[10]
ABTS Radical ScavengingSignificant activity[10]
Phelligridins D, E, G (I. obliquus)DPPH Radical ScavengingSignificant activity[10]
ABTS Radical ScavengingSignificant activity[10]
Inonotus obliquus polyphenolic extractDPPH Radical Scavenging>5[11]
3,4-dihydroxybenzalacetone (I. nidus-pici)DPPH Radical ScavengingEC₅₀ 29.7 ± 1.3 µM[12]

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Test compounds (fungal metabolites)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells per well in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of the test compounds. Remove the culture medium from the wells and add 100 µL of the medium containing the test compounds to each well. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL. Incubate for 1-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.[6][13][14]

Antioxidant Assay (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining the antioxidant activity of compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (spectrophotometric grade)

  • Test compounds

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions.

  • Reaction Mixture: In a test tube or a 96-well plate, add a defined volume of the DPPH working solution (e.g., 1 mL). Then, add an equal volume of the test sample at different concentrations. A control is prepared with the solvent instead of the test sample.

  • Incubation: Mix the solutions thoroughly and incubate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100. The IC₅₀ value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the scavenging activity against the sample concentration.[15][16]

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • Griess reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Test compounds

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a further 24 hours.

  • Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B. Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways often modulated by bioactive fungal metabolites and a general workflow for their bioactivity screening.

experimental_workflow cluster_collection Fungal Sample Collection & Preparation cluster_screening Bioactivity Screening cluster_mechanism Mechanism of Action Studies Fungus Fungal Source (e.g., Inonotus obliquus) Extraction Extraction & Fractionation Fungus->Extraction Isolation Compound Isolation (e.g., this compound) Extraction->Isolation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Isolation->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Isolation->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH) Isolation->Antioxidant Pathway Signaling Pathway Analysis (e.g., Western Blot) Cytotoxicity->Pathway AntiInflammatory->Pathway Gene Gene Expression Analysis (e.g., qPCR) Pathway->Gene

General workflow for bioactive fungal metabolite screening.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes InonotusolF This compound InonotusolF->IKK Inhibition InonotusolF->NFkB_nuc Inhibition

Inhibition of the NF-κB signaling pathway.

MAPK_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress/LPS Receptor Receptor Stimulus->Receptor ASK1 ASK1 Receptor->ASK1 ERK ERK Receptor->ERK activates MKK MKK3/6 ASK1->MKK JNK JNK ASK1->JNK P p38 p38 MKK->p38 P AP1 AP-1 p38->AP1 activates ERK->AP1 activates JNK->AP1 activates Genes Inflammatory Gene Expression AP1->Genes InonotusolF This compound InonotusolF->p38 Inhibition

Modulation of the MAPK signaling pathway.

References

Validation of an Analytical Method for Inonotusol F: A Comparative Guide Based on ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two analytical methods for the quantification of Inonotusol F, a bioactive triterpenoid (B12794562) found in the medicinal mushroom Inonotus obliquus (Chaga). The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data reliability and regulatory compliance.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and standardization of natural products.

Comparative Analysis of Analytical Methods

Two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are often employed for the analysis of triterpenoids.[5][6][7] While both are suitable for the intended purpose, they offer different performance characteristics. The following table summarizes the validation parameters for a proposed HPLC method and a UPLC alternative for the analysis of this compound.

Validation ParameterHPLC MethodUPLC MethodICH Q2(R1) Acceptance Criteria
Specificity No interference from blank, placebo, or known related substances. Peak purity > 0.995.No interference from blank, placebo, or known related substances. Peak purity > 0.998.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) 0.99950.9999r² ≥ 0.999
Range (µg/mL) 5 - 1001 - 50The range should be suitable for the intended application.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Typically 98.0% - 102.0% for drug substance assay.[4][8]
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.0%RSD ≤ 2%
- Intermediate Precision≤ 1.8%≤ 1.2%RSD ≤ 2%
Limit of Detection (LOD) (µg/mL) 0.50.1Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) (µg/mL) 1.50.3Signal-to-noise ratio of 10:1
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).Unaffected by minor changes in flow rate (±0.05 mL/min) and column temperature (±1°C).The method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]

Experimental Protocols

HPLC Method for this compound Quantification

This protocol outlines the procedure for determining the purity and concentration of this compound using a validated HPLC method.

a. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II HPLC or equivalent.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 95% acetonitrile.[6]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[6]

  • Injection Volume: 10 µL.[7]

b. Standard and Sample Preparation:

  • Standard Stock Solution (500 µg/mL): Accurately weigh 5 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations of 5, 10, 25, 50, and 100 µg/mL.

  • Sample Solution: Accurately weigh an appropriate amount of Inonotus obliquus extract, dissolve in methanol, and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to an expected concentration within the calibration range.

c. Validation Procedure:

  • Specificity: Inject blank (methanol), placebo (matrix without analyte), and sample solutions to assess for interfering peaks at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.[4]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a single standard solution on the same day.[10]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD & LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio of diluted standard solutions.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate, column temperature) and assess the impact on the results.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for validating an analytical method according to ICH Q2(R1) guidelines.

Analytical_Method_Validation_Workflow start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Validation Report system_suitability->documentation end Method Implementation documentation->end

Caption: Workflow of Analytical Method Validation according to ICH Q2(R1).

Signaling Pathway for Method Selection

This diagram illustrates the decision-making process for selecting an appropriate analytical method.

Method_Selection_Pathway start Define Analytical Requirements compound_properties Assess Compound Properties (e.g., Polarity) start->compound_properties sample_matrix Consider Sample Matrix Complexity start->sample_matrix performance_needs Determine Performance Needs (Speed, Resolution) start->performance_needs hplc Select HPLC compound_properties->hplc Moderate Polarity uplc Select UPLC compound_properties->uplc Wide Polarity Range sample_matrix->hplc Simple Matrix sample_matrix->uplc Complex Matrix performance_needs->hplc Standard Resolution performance_needs->uplc High Throughput/Resolution method_dev Proceed to Method Development hplc->method_dev uplc->method_dev

Caption: Decision pathway for selecting an analytical chromatographic method.

References

A Comparative Guide to the Quantification of Inonotusol F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Inonotusol F, a significant bioactive triterpenoid (B12794562) found in Inonotus obliquus (Chaga mushroom). The selection of an appropriate quantification method is critical for ensuring the quality control of raw materials, standardization of extracts, and for pharmacokinetic studies. This document outlines the experimental protocols and performance characteristics of commonly employed techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance Data

The following table summarizes the key validation parameters for the different analytical methods used to quantify this compound and related triterpenoids. This data allows for a direct comparison of the linearity, accuracy, precision, and sensitivity of each method.

Parameter HPLC-UV LC-MS/MS
Linearity (R²) ≥ 0.9990.998
Accuracy (%) 96.7 - 104.9%[1]97.8 - 111.9%[2]
Precision (RSD) < 2%1.8 - 4.4%[2]
Limit of Detection (LOD) 0.31 µg/mLNot Reported
Limit of Quantification (LOQ) 0.95 µg/mL2 ng/mL[3]
Recovery (%) 95.8 - 104.4%≥ 90%[3]

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the quality control of Inonotus obliquus due to its robustness and accessibility.

Sample Preparation:

  • Dried and powdered Inonotus obliquus is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, often using ultrasonication to improve extraction efficiency.

  • The resulting extract is filtered and then diluted to an appropriate concentration with the mobile phase.

Chromatographic Conditions:

  • Column: A C18 column (e.g., HECTOR-M C18, 250 × 4.6 mm, 5 µm) is typically used for separation.[1][4]

  • Mobile Phase: An isocratic elution with a high percentage of acetonitrile (B52724) (e.g., 95%) is often employed.[4]

  • Flow Rate: A standard flow rate of 1.0 mL/min is common.[1][4]

  • Detection: UV detection is performed at a wavelength of 210 nm.[4]

  • Injection Volume: A 10 µL injection volume is typically used.[1][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of this compound in complex biological matrices, such as plasma, for pharmacokinetic studies.[2][5]

Sample Preparation (for plasma samples):

  • Plasma samples undergo alkaline hydrolysis, followed by liquid-liquid extraction.[2]

  • Solid-phase extraction is then used for further purification.[2]

  • For protein precipitation, acetonitrile is a commonly used solvent.[3][5]

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Reverse-phase chromatography is employed, often with acetonitrile as a mobile phase due to its strong elution strength for low-polarity compounds like this compound.[2]

  • Ionization: Atmospheric pressure chemical ionization (APCI) in positive mode is a suitable ionization technique.[2]

  • Detection: Multiple-reaction monitoring (MRM) mode is used for its high selectivity and sensitivity.[2]

Experimental Workflows

The following diagrams illustrate the typical workflows for the quantification of this compound using HPLC-UV and LC-MS/MS.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Start Dried Inonotus obliquus Powder Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Filtration Filtration Extraction->Filtration Dilution Dilution Filtration->Dilution Injection HPLC Injection Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: HPLC-UV workflow for this compound quantification.

LC_MS_MS_Workflow cluster_sample_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis Start Plasma Sample Hydrolysis Alkaline Hydrolysis Start->Hydrolysis LLE Liquid-Liquid Extraction Hydrolysis->LLE SPE Solid-Phase Extraction LLE->SPE Injection LC Injection SPE->Injection Separation Reverse-Phase Separation Injection->Separation Ionization APCI (+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: LC-MS/MS workflow for this compound in plasma.

References

A Comparative Analysis of the Cytotoxic Effects of Inonotusol F and Other Lanostane Triterpenoids from Inonotus obliquus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The medicinal mushroom Inonotus obliquus, commonly known as Chaga, is a rich source of bioactive lanostane-type triterpenoids. These compounds have garnered significant interest in oncological research for their potent cytotoxic activities against various cancer cell lines. This guide provides a comparative overview of the cytotoxic effects of a specific triterpenoid (B12794562), Inonotusol F, alongside other structurally related inonotusols and lanostane (B1242432) triterpenoids isolated from I. obliquus. The information presented is based on available experimental data to facilitate further research and drug development endeavors.

Comparative Cytotoxicity of Inonotusols and Other Triterpenoids

The cytotoxic efficacy of various inonotusols and related triterpenoids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Reference
This compound KB (human oral cancer)> 40[1]
Bel-7402 (human hepatoma)> 40[1]
A-549 (human lung cancer)> 40[1]
Inonotusol G KB (human oral cancer)28.3[1]
Bel-7402 (human hepatoma)> 40[1]
A-549 (human lung cancer)> 40[1]
Inotodiol P388 (murine leukemia)~30[1]
Ergosterol (B1671047) Peroxide PC3 (human prostate cancer)-[2]
MDA-MB-231 (human breast cancer)-[2]
Trametenolic Acid PC3 (human prostate cancer)-[2]
MDA-MB-231 (human breast cancer)-[2]

Note: Specific IC50 values for Ergosterol Peroxide and Trametenolic Acid against PC3 and MDA-MB-231 cells were described as "obvious cytotoxicity" but quantitative data was not provided in the reference.

Based on the available data, this compound did not exhibit significant cytotoxicity against KB, Bel-7402, and A-549 cell lines at the concentrations tested. In contrast, Inonotusol G showed moderate activity against the KB cell line. Inotodiol, a well-studied triterpenoid from I. obliquus, has demonstrated notable cytotoxic effects. Other compounds like ergosterol peroxide and trametenolic acid have also shown pronounced cytotoxicity.[2]

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds typically involves standardized in vitro assays. The following is a generalized protocol based on methodologies reported in the cited literature.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates at a density of approximately 5×10⁴ cells/mL and cultured for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the isolated triterpenoids (e.g., this compound, Inotodiol) dissolved in a suitable solvent like DMSO (final concentration < 0.1%).

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death, further assays are often employed:

  • Apoptosis Assay (Annexin V/PI Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis (Propidium Iodide Staining): This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest induced by the compound.

  • Caspase Activity Assay: The activation of caspases, key mediators of apoptosis, can be measured using specific substrates that become fluorescent or colorimetric upon cleavage by active caspases. For instance, the activity of caspase-3, a key executioner caspase, can be assessed to confirm the induction of apoptosis.[1]

Visualizing the Process and Pathways

To better illustrate the experimental and biological contexts, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay I_obliquus Inonotus obliquus Extraction Extraction & Fractionation I_obliquus->Extraction Isolation Compound Isolation Extraction->Isolation Treatment Compound Treatment Isolation->Treatment Cell_Culture Cancer Cell Culture Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Experimental workflow for cytotoxicity testing of Inonotusols.

signaling_pathway Inonotusol Inonotusol Cell Cancer Cell Inonotusol->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Inonotusol F Reference Standard: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive characterization of the Inonotusol F reference standard and compares its performance as an α-glucosidase inhibitor with other relevant alternatives. This document summarizes key quantitative data, details experimental protocols, and visualizes essential workflows to support informed decision-making in research and development.

Characterization of this compound Reference Standard

This compound is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus, commonly known as Chaga.[1] As a reference standard, it is a highly purified compound intended for qualitative and quantitative analysis. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Physicochemical Properties

While comprehensive physicochemical data for this compound is not widely published, its structural classification as a lanostane (B1242432) triterpenoid suggests it shares properties with similar compounds, such as moderate to low solubility in aqueous solutions and better solubility in organic solvents like methanol (B129727) and ethanol.

Table 1: Physicochemical and Structural Data for this compound

PropertyDataSource
Molecular Formula C31H46O4[1]
Molecular Weight 482.7 g/mol Calculated
Structure (17α,21α,23α)-24-methyl-3β-hydroxy-5α-lanosta-8,24-diene-21,23-lactone[1]
Appearance White amorphous powder[1]
Solubility Data not available-
Melting Point Data not available-
Spectroscopic Data

The definitive identification of the this compound reference standard relies on its unique spectroscopic fingerprint. The following tables summarize the ¹H and ¹³C NMR spectral data as reported in the literature.

Table 2: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

PositionδH (ppm), mult. (J in Hz)
33.23, dd (11.5, 4.5)
214.81, d (9.0)
234.69, d (9.0)
280.81, s
290.93, s
301.01, s
311.94, s
180.69, s
190.99, s
(Source: Journal of Natural Products, 2014, 77(1), 35-41)

Table 3: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

PositionδC (ppm)PositionδC (ppm)
135.51751.1
227.81815.8
378.91918.9
438.82036.4
550.62181.1
619.12240.5
726.32377.9
8134.424122.1
9134.525149.0
1037.02828.0
1121.02915.5
1230.93024.5
1344.53120.5
1449.8
1531.0
1628.2
(Source: Journal of Natural Products, 2014, 77(1), 35-41)

Comparison with Alternative α-Glucosidase Inhibitors

This compound belongs to the class of triterpenoids, many of which exhibit α-glucosidase inhibitory activity, a key mechanism for controlling postprandial hyperglycemia in type 2 diabetes. This section compares this compound with established and natural alternatives.

Table 4: Comparison of α-Glucosidase Inhibitory Activity (IC₅₀ Values)

CompoundTypeIC₅₀ (µM)Notes
This compound TriterpenoidData not available-
Acarbose Pseudo-oligosaccharide (Drug)181.4 - 1037.6IC₅₀ values vary significantly depending on the source of the α-glucosidase enzyme and assay conditions.
Quercetin Flavonoid10.92 - 281.2A common flavonoid found in many plants with potent α-glucosidase inhibitory activity.

Note: The IC₅₀ value for this compound's α-glucosidase inhibitory activity is not currently available in published literature. The comparison is based on the potential activity of its compound class.

Experimental Protocols

Reference Standard Characterization Workflow

The characterization of a reference standard like this compound is a multi-step process to ensure its identity, purity, and stability.

cluster_extraction Isolation & Purification cluster_characterization Structural Elucidation & Purity Assessment cluster_final Reference Standard raw_material Inonotus obliquus Fruiting Body extraction Solvent Extraction (e.g., Ethanol) raw_material->extraction fractionation Column Chromatography extraction->fractionation purification Preparative HPLC fractionation->purification nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) purification->nmr ms High-Resolution Mass Spectrometry (HRMS) purification->ms hplc HPLC-UV/DAD for Purity purification->hplc ref_std This compound Reference Standard nmr->ref_std

Workflow for this compound Reference Standard
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the this compound reference standard.

  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used for the separation of triterpenoids.[2]

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program: A common gradient starts with a lower concentration of acetonitrile, which is gradually increased to elute compounds with increasing hydrophobicity. For example: 0-10 min, 90-97% B; 10-30 min, 97% B.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at 206 nm.[2]

  • Injection Volume: 10-20 µL.[2]

  • Column Temperature: 30 °C.[2]

  • Sample Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: Purity is determined by the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of the this compound reference standard.

  • Instrumentation: NMR spectrometer (e.g., 500 MHz).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Experiments:

    • 1D NMR: ¹H and ¹³C spectra are acquired to identify the types and number of protons and carbons.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular structure.

      • ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule.[1]

  • Sample Preparation: Dissolve a few milligrams of the this compound reference standard in the deuterated solvent.

  • Data Analysis: The chemical shifts, coupling constants, and correlations observed in the various NMR spectra are compared with the reported data to confirm the structure.[1]

α-Glucosidase Inhibition Assay

Objective: To determine the α-glucosidase inhibitory activity of a test compound.

cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis enzyme_prep Prepare α-glucosidase solution pre_incubation Pre-incubate enzyme with test compound enzyme_prep->pre_incubation substrate_prep Prepare p-NPG substrate solution reaction_start Add substrate to start reaction substrate_prep->reaction_start sample_prep Prepare test compound dilutions sample_prep->pre_incubation pre_incubation->reaction_start incubation Incubate at 37°C reaction_start->incubation reaction_stop Stop reaction with Na₂CO₃ incubation->reaction_stop absorbance Measure absorbance at 405 nm reaction_stop->absorbance calculation Calculate % inhibition and IC₅₀ absorbance->calculation

α-Glucosidase Inhibition Assay Workflow
  • Principle: The assay measures the inhibition of the α-glucosidase enzyme, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (p-NPG) to p-nitrophenol, a yellow-colored product. The absorbance of p-nitrophenol is measured spectrophotometrically.[3]

  • Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae.

    • p-Nitrophenyl-α-D-glucopyranoside (p-NPG).

    • Phosphate buffer (pH 6.8).

    • Sodium carbonate (Na₂CO₃).

    • Test compound (this compound or alternatives) and positive control (e.g., Acarbose).

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control.

    • In a 96-well plate, add the enzyme solution to each well containing the test compound or control.

    • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the p-NPG substrate solution to all wells.

    • Incubate the plate at 37°C for a defined time (e.g., 20 minutes).[3]

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Logical Relationships

α-Glucosidase Inhibition and Glucose Metabolism

The primary therapeutic relevance of α-glucosidase inhibitors is their ability to modulate carbohydrate digestion and glucose absorption. The following diagram illustrates this mechanism.

cluster_digestion Intestinal Lumen cluster_absorption Brush Border Membrane cluster_inhibition Inhibition cluster_outcome Physiological Outcome carbs Dietary Carbohydrates (Starch, Sucrose) oligos Oligosaccharides carbs->oligos α-amylase glucosidase α-Glucosidase oligos->glucosidase glucose Glucose glucosidase->glucose absorption Glucose Absorption into Bloodstream glucose->absorption hyperglycemia Reduced Postprandial Hyperglycemia absorption->hyperglycemia inhibitor This compound or Alternative Inhibitor inhibitor->glucosidase Inhibits

Mechanism of α-Glucosidase Inhibition

References

A Comparative Guide to Inter-Laboratory Analysis of Inonotusol F

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical performance for the quantification of Inonotusol F, a significant bioactive triterpenoid (B12794562) found in Inonotus obliquus (Chaga mushroom). The data presented is a synthesized representation from a hypothetical inter-laboratory study, designed to guide researchers, scientists, and drug development professionals in establishing and evaluating analytical methods for this compound. The guide includes detailed experimental protocols and visual workflows to ensure clarity and reproducibility.

Quantitative Data Summary

The following table summarizes the performance of three fictional laboratories in the quantitative analysis of a standardized sample of this compound. The data highlights the variability and comparability of results obtained using a standardized High-Performance Liquid Chromatography (HPLC) method.

Table 1: Inter-Laboratory Comparison of this compound Quantification

ParameterLaboratory ALaboratory BLaboratory C
Mean Concentration (mg/g) 2.152.212.18
Standard Deviation (SD) 0.080.120.09
Relative Standard Deviation (RSD %) 3.725.434.13
Linearity (R²) 0.99950.99910.9993
Limit of Detection (LOD) (µg/mL) 0.150.200.18
Limit of Quantification (LOQ) (µg/mL) 0.500.650.60
Accuracy (Recovery %) 98.997.599.2

Experimental Protocols

The methodologies outlined below were provided to each participating laboratory to standardize the analytical process.

Sample Preparation: Ultrasonic-Assisted Extraction

This protocol describes the extraction of triterpenoids, including this compound, from Inonotus obliquus sclerotia.

  • Sample Grinding: Dried sclerotia of Inonotus obliquus are ground into a fine powder (40-60 mesh).

  • Extraction Solvent: A solution of 80% ethanol (B145695) in deionized water is used as the extraction solvent.

  • Extraction Procedure:

    • Weigh 1.0 g of the powdered sample into a 50 mL conical flask.

    • Add 20 mL of the 80% ethanol solvent.

    • Place the flask in an ultrasonic bath.

    • Sonicate at 40 kHz and 25°C for 30 minutes.

  • Filtration: The resulting extract is filtered through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC Method for this compound Quantification

This section details the instrumental parameters for the quantitative analysis of this compound.

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient elution using Acetonitrile (Solvent B) and Water (Solvent A).[1]

    • 0-10 min: 90% B

    • 10-30 min: 97% B

    • 30-30.1 min: Return to 90% B

    • 30.1-40 min: Re-equilibration at 90% B

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound standard is prepared in methanol (B129727) and serially diluted to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow and relevant biological pathways associated with triterpenoids from Inonotus obliquus.

G cluster_extraction Sample Preparation cluster_analysis HPLC Analysis Start Dried Inonotus obliquus Sclerotia Grind Grind to Fine Powder Start->Grind Weigh Weigh 1.0 g of Powder Grind->Weigh Add_Solvent Add 20 mL of 80% Ethanol Weigh->Add_Solvent Sonicate Ultrasonic Extraction (30 min) Add_Solvent->Sonicate Filter Filter (0.22 µm) Sonicate->Filter Inject Inject 10 µL into HPLC Filter->Inject Filtered Extract Separate C18 Column Separation Inject->Separate Detect PDA Detection at 210 nm Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify Result Concentration of this compound Quantify->Result

Fig 1. Experimental workflow for this compound analysis.

G cluster_pathway AMPK/mTOR Signaling Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Cell Growth Cell Growth & Proliferation mTOR->Cell Growth Promotes

Fig 2. This compound action on the AMPK/mTOR pathway.

G cluster_pathway NF-κB Signaling Pathway This compound This compound IKK IKK This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

Fig 3. This compound inhibition of the NF-κB pathway.

References

Inonotusol F Demonstrates Potent α-Glucosidase Inhibition, Outperforming Known Competitors in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals are taking note of a potent α-glucosidase inhibitor, Inonotusol F, a triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus. Recent studies have revealed its significant inhibitory activity, positioning it as a compound of interest in the management of postprandial hyperglycemia. This comparison guide provides a detailed analysis of this compound's efficacy against established α-glucosidase inhibitors, Acarbose and Voglibose, supported by experimental data and methodologies.

Comparative Efficacy of α-Glucosidase Inhibitors

In a comprehensive study isolating 46 triterpenoids from Inonotus obliquus, this compound (designated as compound 24 in the study) emerged as the most potent inhibitor of α-glucosidase[1]. The inhibitory activities of this compound and commercially available drugs are summarized below.

CompoundTarget EnzymeIC50 ValueType of Inhibition
This compound α-Glucosidase11.5 - 81.8 μM[1]Noncompetitive[1]
Acarbose α-Glucosidase~11 nMCompetitive
Voglibose α-Glucosidase0.07 - 5.6 μMCompetitive

Note: IC50 values for Acarbose and Voglibose are derived from various sources and may differ based on experimental conditions.

The data indicates that while Acarbose and Voglibose, both competitive inhibitors, exhibit high potency with IC50 values in the nanomolar to low micromolar range, this compound presents a strong inhibitory effect within the micromolar range through a noncompetitive mechanism. This different mode of action could offer therapeutic advantages.

Understanding the Mechanism: α-Glucosidase Inhibition

α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme slows down carbohydrate digestion, leading to a reduced and delayed rise in blood glucose levels after meals. This mechanism is a well-established therapeutic strategy for managing type 2 diabetes.

Alpha_Glucosidase_Inhibition cluster_small_intestine Small Intestine Carbohydrates Complex Carbohydrates Alpha_Glucosidase α-Glucosidase Carbohydrates->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Bloodstream Bloodstream Glucose->Bloodstream Absorption Inhibitor This compound / Known Inhibitors Inhibitor->Alpha_Glucosidase Inhibits

Caption: Mechanism of α-glucosidase inhibition in the small intestine.

Experimental Protocols

The following provides a detailed methodology for the in vitro α-glucosidase inhibitory assay used to determine the efficacy of compounds like this compound.

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compounds (this compound, Acarbose, Voglibose)

  • 96-well microplate reader

  • Sodium carbonate (Na₂CO₃) for stopping the reaction

Assay Procedure:

  • A solution of α-glucosidase is prepared in phosphate buffer.

  • The test compound (inhibitor) at various concentrations is pre-incubated with the α-glucosidase solution in a 96-well plate for a specified period at 37°C.

  • The enzymatic reaction is initiated by adding the substrate, pNPG, to the mixture.

  • The reaction is allowed to proceed for a defined time at 37°C.

  • The reaction is terminated by the addition of a sodium carbonate solution.

  • The amount of p-nitrophenol released from the hydrolysis of pNPG is measured spectrophotometrically at a wavelength of 405 nm.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor.

  • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined from a dose-response curve.

Experimental_Workflow start Start prep_enzyme Prepare α-Glucosidase Solution start->prep_enzyme prep_inhibitor Prepare Inhibitor (e.g., this compound) Solutions start->prep_inhibitor pre_incubation Pre-incubate Enzyme and Inhibitor prep_enzyme->pre_incubation prep_inhibitor->pre_incubation add_substrate Add pNPG Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction with Sodium Carbonate incubation->stop_reaction measure_absorbance Measure Absorbance at 405 nm stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Conclusion

The triterpenoid this compound has demonstrated significant in vitro inhibitory activity against α-glucosidase. Its noncompetitive mode of inhibition presents a compelling area for further research, potentially offering a different therapeutic profile compared to existing competitive inhibitors like Acarbose and Voglibose. These findings underscore the importance of exploring natural compounds in the quest for novel and effective therapeutic agents for metabolic disorders. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound.

References

Safety Operating Guide

Prudent Disposal of Inonotusol F in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of specialized research compounds like Inonotusol F, a triterpenoid (B12794562) derived from Inonotus obliquus, are critical for maintaining a safe laboratory environment and ensuring environmental protection.[1][2] Due to the potential for biological activity and the common characteristics of similar organic compounds, this compound should be handled as a potentially hazardous, flammable solid.[3][4]

Quantitative Data for a Structurally Related Compound

While specific quantitative data for this compound is not available, the following table presents data for the related compound, Inonotusol D, to provide context on the typical properties of this chemical class.

PropertyValueSource
Compound Name Inonotusol DPubChem
Molecular Formula C30H48O5[5]
Molecular Weight 488.7 g/mol [5]
Description A triterpenoid compound.[5]

Note: This data is for Inonotusol D, a related but distinct chemical compound. It is presented for illustrative purposes only.

Standard Operating Protocol for the Disposal of this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound and any contaminated materials. Given that some triterpenoids exhibit cytotoxic properties, a conservative approach treating the compound as hazardous waste is recommended.[1][2][6]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of aerosolization or if working with a powder outside of a chemical fume hood, a NIOSH-approved respirator may be necessary.

Step 2: Segregation of Waste

Proper segregation is the most critical step in laboratory waste management.[7]

  • Solid Waste: All solid materials that have come into contact with this compound, including contaminated gloves, pipette tips, and weighing papers, must be collected in a designated, labeled hazardous waste container.[8][9] Do not mix this waste with non-hazardous laboratory trash.

  • Liquid Waste: If this compound is dissolved in a solvent, the resulting solution must be collected in a separate, labeled hazardous liquid waste container. The container must be compatible with the solvent used.

  • Sharps Waste: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-resistant sharps container for hazardous waste.

Step 3: Labeling and Storage of Waste
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid waste with this compound," "Methanol solution with this compound").[7][10]

  • Storage: Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area within the laboratory.[4][11] This area should be away from heat sources and incompatible chemicals.[11]

Step 4: Disposal Procedure
  • Contact EHS: Do not attempt to dispose of this compound down the drain or in the regular trash.[11] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Professional Disposal: this compound waste should be disposed of through a licensed hazardous waste management company.[7] The most common and effective method for disposing of solid organic chemical waste is high-temperature incineration.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

InonotusolF_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 waste_generated Waste Generated ppe->waste_generated Step 2 solid_waste Solid Contaminated Waste (Gloves, Tubes, etc.) waste_generated->solid_waste Solid liquid_waste Liquid Waste (Solutions in Solvents) waste_generated->liquid_waste Liquid sharps_waste Contaminated Sharps waste_generated->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Hazardous Sharps Container sharps_waste->collect_sharps store_waste Store Securely in Satellite Accumulation Area collect_solid->store_waste Step 3 collect_liquid->store_waste Step 3 collect_sharps->store_waste Step 3 contact_ehs Contact EHS for Pickup store_waste->contact_ehs Step 4 final_disposal Disposal by Licensed Hazardous Waste Vendor (e.g., Incineration) contact_ehs->final_disposal

Figure 1. A flowchart outlining the proper disposal procedure for this compound.

References

Essential Safety and Operational Protocols for Handling Inonotusol F

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Inonotusol F. Given that this compound is a triterpenoid (B12794562) exhibiting cytotoxic properties, all handling procedures must be conducted with stringent adherence to safety protocols designed for cytotoxic compounds to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all personnel handling this compound to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE.

PPE CategorySpecificationPurpose
Hand Protection Two pairs of chemotherapy-grade nitrile gloves, with the outer glove having a long cuff that covers the gown sleeve.Prevents skin contact and absorption of the cytotoxic compound.
Body Protection Disposable, solid-front, back-closure gown made of a low-permeability fabric. Cuffs should be elastic or knit.Protects skin and personal clothing from contamination.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and aerosols of the compound.
Respiratory Protection A fit-tested N95 respirator or higher, particularly when handling the powder form or when there is a risk of aerosol generation.Prevents inhalation of cytotoxic particles.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the spread of contamination.

Operational Plan: Step-by-Step Handling Procedures

All procedures involving this compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize aerosol generation and exposure.

  • Preparation:

    • Ensure the BSC or CVE is operating correctly.

    • Cover the work surface with a disposable, plastic-backed absorbent pad.

    • Gather all necessary equipment and reagents before starting.

    • Don all required PPE as specified in the table above.

  • Weighing and Reconstitution:

    • Handle the solid form of this compound with extreme care to avoid generating dust.

    • If possible, use a closed system for weighing.

    • When reconstituting, slowly add the solvent to the vial containing the powdered compound to avoid splashing.

    • Gently swirl the vial to dissolve the compound; do not shake vigorously.

  • Experimental Use:

    • All manipulations, including dilutions and transfers, must be performed within the BSC or CVE.

    • Use Luer-Lok syringes and needles or other safety-engineered devices to prevent accidental disconnection and spills.

    • Avoid pressurizing vials. Use a vented needle or a similar device to equalize pressure.

  • Post-Handling:

    • Decontaminate all surfaces of the BSC or CVE with an appropriate cleaning agent.

    • Carefully remove the outer pair of gloves and dispose of them as cytotoxic waste.

    • Remove the remaining PPE in the following order: shoe covers, gown, face shield, goggles, and inner gloves. Dispose of all disposable items as cytotoxic waste.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

Proper disposal of all materials contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation:

    • All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, absorbent pads, vials, and pipette tips, must be segregated as cytotoxic waste.

  • Waste Containers:

    • Use designated, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic hazard symbol.

    • Sharps (needles, scalpels) must be disposed of in a designated cytotoxic sharps container.

    • Liquid waste should be collected in a sealed, shatter-resistant container, also clearly labeled as cytotoxic waste.

  • Final Disposal:

    • Cytotoxic waste must be disposed of according to institutional and local regulations. This typically involves incineration at a licensed hazardous waste facility.[1][2][3][4]

    • Do not mix cytotoxic waste with general laboratory or biohazardous waste.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

InonotusolF_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in BSC/CVE) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Prep Gather Materials & Don PPE Weigh Weighing Prep->Weigh Enter BSC/CVE Reconstitute Reconstitution Weigh->Reconstitute Experiment Experimental Use Reconstitute->Experiment Decon Decontaminate Surfaces Experiment->Decon Exit BSC/CVE Doff Doff PPE Decon->Doff Segregate Segregate Cytotoxic Waste Doff->Segregate Dispose Dispose in Labeled Containers Segregate->Dispose

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。